Cyclo(Gly-L-Pro)
Description
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been reported in Streptomyces nigra, Streptomyces antioxidans, and Streptomyces xanthophaeus with data available.
RN given refers to cpd without isomeric designation
Structure
3D Structure
Properties
IUPAC Name |
2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOHLURDBZHNGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCC(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19179-12-5 | |
| Record name | Cyclo(glycylprolyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019179125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | octahydropyrrolo[1,2-a]piperazine-1,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Neurocentric Mechanism of Action of Cyclo(Gly-L-Pro): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclo(Gly-L-Pro) (cGP), an endogenous cyclic dipeptide, is emerging as a significant neuroactive molecule with considerable therapeutic potential for a range of neurological disorders. As a metabolite of Insulin-like Growth Factor-1 (IGF-1), cGP exhibits a multifaceted mechanism of action within the central nervous system. This technical guide provides an in-depth exploration of the core molecular pathways modulated by cGP in neurons. Key mechanisms include the regulation of IGF-1 bioavailability, activation of the neuroprotective Akt/MDM2/p53 signaling cascade, positive allosteric modulation of AMPA receptors, and the upregulation of Brain-Derived Neurotrophic Factor (BDNF). Furthermore, cGP demonstrates potent anti-inflammatory, anti-nociceptive, and anti-apoptotic properties. This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further investigation and drug development efforts in this promising area.
Core Mechanisms of Action in Neurons
Cyclo(Gly-L-Pro) exerts its influence on neuronal function through several interconnected pathways:
Regulation of Insulin-Like Growth Factor-1 (IGF-1) Signaling
A primary and well-documented function of cGP is its role as a key regulator of IGF-1 homeostasis.[1][2][3] cGP is a metabolic product of the N-terminal tripeptide of IGF-1, Gly-Pro-Glu.[1][4] It modulates the bioavailability of IGF-1 by competing with it for binding to IGF-binding proteins (IGFBPs), particularly IGFBP-3.[2][3] By doing so, cGP can effectively normalize IGF-1 function, which is crucial for neuronal growth, survival, and synaptic plasticity.[1][3][5] This regulatory role is particularly significant in age-related cognitive decline and neurodegenerative conditions where IGF-1 signaling is often impaired.[3]
Neuroprotection via the Akt/MDM2/p53 Pathway
In the context of oxidative stress, a common factor in neurodegenerative diseases, cGP activates a potent pro-survival signaling cascade.[6] Treatment with cGP leads to the activation of the Akt signaling pathway.[6] Activated Akt, in turn, enhances the expression of Mouse Double Minute 2 homolog (MDM2), an E3 ubiquitin ligase that specifically targets the tumor suppressor protein p53 for degradation.[6] By promoting the degradation of p53, cGP attenuates the p53-mediated apoptotic response to oxidative stress-induced DNA damage, thereby protecting neurons from cell death.[6]
Modulation of AMPA Receptors and Enhancement of Synaptic Plasticity
cGP has been identified as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2][3][7] AMPA receptors are critical for fast excitatory synaptic transmission and synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory. By positively modulating AMPA receptors, cGP can enhance synaptic strength and facilitate the processes underlying cognitive function. This mechanism is thought to contribute significantly to its nootropic effects.[2][3]
Upregulation of Brain-Derived Neurotrophic Factor (BDNF)
A key downstream effect of cGP's activity is the increased expression of Brain-Derived Neurotrophic Factor (BDNF).[7][8][9] BDNF is a crucial neurotrophin that supports the survival of existing neurons, encourages the growth and differentiation of new neurons and synapses, and is vital for learning and memory. The antidepressant-like effects of cGP are believed to be mediated, at least in part, through this BDNF-dependent mechanism.[9] The interplay between AMPA receptor modulation and BDNF expression likely creates a synergistic effect on synaptic plasticity and cognitive enhancement.
Anti-inflammatory and Anti-nociceptive Actions
cGP exhibits significant anti-inflammatory and pain-alleviating properties.[8][10][11] It has been shown to suppress the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), and to inhibit the production of nitric oxide (NO).[11] Its anti-nociceptive effects are suggested to involve the activation of endogenous pain-inhibitory pathways, potentially through actions in the periaqueductal gray (PAG).[8][10]
Attenuation of Apoptosis
Beyond the p53-mediated pathway, cGP has demonstrated broader anti-apoptotic effects. It has been observed to reduce the number of early apoptotic cells and inhibit the activation of key executioner proteins in the apoptotic cascade, such as caspase-3 and poly (ADP-ribose) polymerase (PARP).[7][12]
Quantitative Data
The following tables summarize the available quantitative data from preclinical studies on Cyclo(Gly-L-Pro).
Table 1: In Vivo Efficacy in Animal Models
| Model | Species | cGP Dosage | Duration | Key Findings | Reference |
| Alzheimer's Disease (APP/PS1) | Mouse | 20 mg/kg, intranasally | 28 days | Improved spatial memory (reduced escape latency in Morris water maze); Reduced amyloid plaque load. | [1][6] |
| Depression (ASC strain) | Mouse | 1 and 2 mg/kg, intraperitoneally | 14 days | Significant antidepressant-like effect (decreased immobility time in tail suspension test); Increased Bdnf mRNA level in the frontal cortex at 2 mg/kg. | [9][13] |
| Nociception and Inflammation | Mouse | Not specified | Not specified | Attenuated nociceptive behavior and inflammatory responses. | [8][10] |
Table 2: Behavioral Outcomes in the Morris Water Maze (APP/PS1 Mice)
| Experimental Group | Escape Latency (seconds, mean ± SEM) | Reference |
| Wild-Type (WT) | 24.4 ± 5 | [6] |
| cGP-treated WT | 28.3 ± 7 | [6] |
| APP/PS1 | Not specified | [6] |
| cGP-treated APP/PS1 | Not specified | [6] |
Note: While the study by Arora et al. (2023) indicates a significant improvement in escape latency in cGP-treated APP/PS1 mice, the precise mean and SEM values for the APP/PS1 groups were not provided in the abstract.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Cyclo(Gly-L-Pro).
Caption: cGP regulates IGF-1 bioavailability by competing with IGF-1 for binding to IGFBP-3.
Caption: cGP promotes neuroprotection by activating the Akt/MDM2 pathway, leading to p53 degradation.
Caption: cGP enhances cognitive function via AMPA receptor modulation and increased BDNF expression.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on Cyclo(Gly-L-Pro).
Assessment of Neuroprotective Effects against Oxidative Stress
-
Cell Culture: Human fetal neural stem cells (hfNSCs) are cultured in appropriate media (e.g., DMEM/F12 supplemented with growth factors).
-
Induction of Oxidative Stress: Cells are pre-treated with varying concentrations of cGP for a specified time (e.g., 24 hours). Subsequently, oxidative stress is induced by adding hydrogen peroxide (H₂O₂) to the culture medium at a final concentration determined by a dose-response curve (e.g., 100 µM) for a defined period (e.g., 6 hours).
-
Cell Viability Assay: Cell viability is assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar assay. The absorbance is read at the appropriate wavelength (e.g., 570 nm) and is proportional to the number of viable cells.
-
Western Blot Analysis for Akt/MDM2/p53 Pathway:
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies against phospho-Akt, total Akt, MDM2, p53, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify protein levels.
-
Evaluation of Cognitive Enhancement in an Alzheimer's Disease Mouse Model
-
Animal Model: APP/PS1 transgenic mice and wild-type littermates are used.
-
cGP Administration: cGP is dissolved in phosphate-buffered saline (PBS) and administered intranasally at a dose of 20 mg/kg body weight daily for 28 days.[6] Control groups receive PBS.
-
Morris Water Maze Test:
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) is filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 22 ± 1°C). A hidden platform is submerged 1 cm below the water surface in one of the four quadrants. Distal visual cues are placed around the room.
-
Acquisition Phase: Mice undergo training trials (e.g., 4 trials per day for 5-7 days). For each trial, the mouse is placed in the water facing the wall at one of four starting positions and allowed to swim for a maximum time (e.g., 60 or 90 seconds) to find the platform. If the mouse fails to find the platform, it is guided to it. The time to reach the platform (escape latency) is recorded.
-
Probe Trial: 24 hours after the last training trial, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location are recorded as measures of spatial memory.
-
-
Thioflavin-S Staining for Amyloid Plaques:
-
Tissue Preparation: Following behavioral testing, mice are euthanized, and their brains are collected. The brains are fixed in 4% paraformaldehyde, cryoprotected in sucrose (B13894) solutions, and sectioned on a cryostat (e.g., 30 µm thick sections).
-
Staining: Brain sections are mounted on slides and stained with a Thioflavin-S solution (e.g., 0.025% in 50% ethanol).
-
Imaging and Analysis: The stained sections are imaged using a fluorescence microscope. The number and area of amyloid plaques in specific brain regions (e.g., hippocampus and cortex) are quantified using image analysis software.
-
Assessment of Antidepressant-like Effects and BDNF Expression
-
Animal Model: A mouse strain with a depressive-like phenotype, such as the Antidepressant Sensitive Catalepsy (ASC) strain, is used.
-
cGP Administration: cGP is administered intraperitoneally at doses of 1 and 2 mg/kg daily for 14 days.[9][13] A positive control group receives an antidepressant (e.g., fluoxetine), and a negative control group receives saline.
-
Tail Suspension Test:
-
Procedure: Mice are individually suspended by their tail using adhesive tape, at a height where they cannot touch any surface. The duration of immobility is recorded over a 6-minute period. A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Quantitative Real-Time PCR (qRT-PCR) for BDNF mRNA:
-
Tissue Collection and RNA Extraction: At the end of the treatment period, the frontal cortex is dissected, and total RNA is extracted using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: The expression of Bdnf mRNA is quantified using a real-time PCR system with specific primers for Bdnf and a reference gene (e.g., Gapdh). The relative expression level is calculated using the ΔΔCt method.
-
Conclusion and Future Directions
Cyclo(Gly-L-Pro) presents a compelling profile as a neurotherapeutic agent with a well-defined and multifaceted mechanism of action. Its ability to modulate fundamental neuronal processes, including IGF-1 signaling, cell survival pathways, synaptic plasticity, and neuroinflammation, underscores its potential for treating a wide array of neurological and psychiatric disorders. The preclinical data, particularly in models of Alzheimer's disease and depression, are highly encouraging.
References
- 1. Cyclo-Gly-Pro, a cyclic dipeptide, attenuates nociceptive behaviour and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformation of cyclo(Gly-L-Pro-L-Pro-Gly-L-Pro-L-Pro)(2)Mg complex crystallized from CH(3)CN solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of the glycine response by Ca2+-permeable AMPA receptors in rat spinal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic Glycine-Proline Improves Memory and Reduces Amyloid Plaque Load in APP/PS1 Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformation of cyclo(-L-Pro-Gly-)(3) and its Ca and Mg complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cyclo(Gly-L-Pro) | Natural Product | TargetMol [targetmol.com]
- 11. Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformation of cyclo(-L-Pro-Gly-)3 and its Ca2+ and Mg2+ complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The neuropeptide cycloprolylglycine produces antidepressant-like effect and enhances BDNF gene expression in the mice cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ubiquitous Presence of Cyclo(Gly-L-Pro) in Food: A Technical Guide for Researchers
An in-depth exploration into the natural occurrence, analytical methodologies, and biological significance of the cyclic dipeptide Cyclo(Gly-L-Pro) for researchers, scientists, and drug development professionals.
Introduction
Cyclo(Gly-L-Pro), a member of the 2,5-diketopiperazine (DKP) class of cyclic dipeptides, is a naturally occurring bioactive compound found in a diverse range of food products. Formed through the cyclization of the dipeptide glycine-proline, its presence is often a hallmark of fermented and heat-processed foods. This technical guide provides a comprehensive overview of the natural occurrence of Cyclo(Gly-L-Pro) in various food matrices, details the analytical protocols for its quantification, and explores its potential biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of food science, natural product chemistry, and drug discovery.
Natural Occurrence of Cyclo(Gly-L-Pro) in Foodstuffs
Cyclo(Gly-L-Pro) is prevalent in foods that have undergone fermentation or thermal processing. The formation of this cyclic dipeptide is a result of the Maillard reaction and enzymatic activities during these processes, where proteins and peptides are broken down and their constituent amino acids rearrange. Proline-containing DKPs, including Cyclo(Gly-L-Pro), are particularly predominant in such foods[1].
While extensive quantitative data for Cyclo(Gly-L-Pro) across a wide spectrum of foods is an area of ongoing research, existing studies have identified its presence in various food categories. The following table summarizes the known occurrences of Cyclo(Gly-L-Pro) and other related diketopiperazines in different food products. It is important to note that concentrations can vary significantly based on processing methods, storage conditions, and the specific raw materials used.
| Food Category | Specific Food Product | Compound | Concentration | Reference |
| Fermented Beverages | Wine (various) | Cyclo(Leu-Pro) | 0.1 - 1 mg/L | [2] |
| Goishi Tea | Total Proline-containing DKPs | 3.40 mg/L | ||
| Bakery Products | Bread (Crust) | cis-cyclo(L-Leu-L-Pro) & cis-cyclo(L-Phe-L-Pro) | Significantly higher than in crumb | [3] |
| Fungal Metabolites | Penicillium pedernalense extract | Cyclo(Gly-L-Pro) | 67.45 ± 1.11 ng/mL | [4] |
| Penicillium steckii extract | Cyclo(Gly-L-Pro) | 31.71 ± 0.31 ng/mL | [4] |
Note: This table includes data for other diketopiperazines to provide a broader context of their occurrence, as specific quantitative data for Cyclo(Gly-L-Pro) is limited in the currently available literature. Further research is required to establish a comprehensive database of Cyclo(Gly-L-Pro) concentrations in a wider array of food products.
Experimental Protocols for the Analysis of Cyclo(Gly-L-Pro)
The accurate quantification of Cyclo(Gly-L-Pro) in complex food matrices requires robust analytical methodologies. The primary technique employed is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. Below are detailed experimental protocols for the extraction and analysis of Cyclo(Gly-L-Pro) from food samples.
Extraction of Cyclo(Gly-L-Pro) from Food Matrices
A generalized solid-phase extraction (SPE) method can be adapted for various food samples to isolate and concentrate cyclic dipeptides, including Cyclo(Gly-L-Pro).
Materials:
-
Food sample (e.g., fermented beverage, ground solid food)
-
Extraction solvent: Methanol (B129727) or Acetonitrile
-
SPE cartridges (e.g., C18 or mixed-mode)
-
Deionized water
-
Formic acid
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., beverages), centrifuge to remove any solids.
-
For solid samples, homogenize and extract with a suitable solvent (e.g., methanol) using sonication or shaking. Centrifuge the mixture and collect the supernatant.
-
-
Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of deionized water containing 0.1% formic acid.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with deionized water to remove polar impurities.
-
Elute the Cyclo(Gly-L-Pro) and other cyclic dipeptides with methanol or acetonitrile.
-
-
Final Preparation: Evaporate the elution solvent and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
The following parameters are based on a validated method for the quantification of Cyclo(Gly-L-Pro)[4].
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: Shim-pack XR-ODS III column (75 × 2 mm i.d., 1.6 μm) or equivalent C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient Elution:
-
0-4 min: 5-40% B
-
4-4.5 min: 40-100% B
-
4.5-6.5 min: 100% B
-
6.5-6.6 min: 100-5% B
-
6.6-10 min: 5% B
-
-
Flow Rate: 0.3 µL/min.
-
Column Temperature: 35 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Spray Voltage: 4 kV.
-
Gas Flow Rates:
-
Nebulizer gas: 2 L/min
-
Heating gas: 10 L/min
-
Drying gas: 10 L/min
-
-
Interface Temperature: 300 °C.
-
Desolvation Line (DL) Temperature: 250 °C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): 155.0
-
Product Ion (m/z): 70.15 (for quantification)
-
Workflow for Sample Analysis
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Monitoring of Cyclic Glycine–Proline in Marine Mangrove-Derived Fungal Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Synonyms and alternative names for Cyclo(Gly-L-Pro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Gly-L-Pro), a cyclic dipeptide, is an endogenous molecule with a growing body of research highlighting its significant therapeutic potential across a range of applications. This technical guide provides an in-depth overview of its synonyms, alternative names, physicochemical properties, and its multifaceted biological activities. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this promising compound.
Synonyms and Alternative Names
Cyclo(Gly-L-Pro) is known by several names in scientific literature and chemical databases. A comprehensive list is provided in Table 1 for clear identification and cross-referencing.
| Table 1: Synonyms and Alternative Names for Cyclo(Gly-L-Pro) | |
| Systematic Name | (8aS)-octahydropyrrolo[1,2-a]piperazine-1,4-dione |
| Common Synonyms | cyclo-Glycyl-L-Proline[1] |
| cyclo-GP[1][2] | |
| Glycyl-L-proline lactam[2] | |
| cyclo-L-prolylglycine[2] | |
| (S)-3,6-Dioxohexahydropyrrolo[1,2-a]pyrazine[1][2] | |
| (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione[3] | |
| Cycloprolylglycine (CPG)[1] | |
| Traneurocin (developmental code name)[1] | |
| NA-831 (developmental code name)[1] | |
| CAS Number | 3705-27-9[1][2][4][5] |
| Molecular Formula | C₇H₁₀N₂O₂[1] |
| Molecular Weight | 154.17 g/mol [1][5] |
Physicochemical Properties
A summary of the key physicochemical properties of Cyclo(Gly-L-Pro) is presented in Table 2, providing essential data for experimental design and formulation.
| Table 2: Physicochemical Properties of Cyclo(Gly-L-Pro) | |
| Appearance | White to off-white powder/solid |
| Solubility | Water: ≥ 200 mg/mL (1297.27 mM)[6] |
| DMSO: 25 mg/mL (162.16 mM); sonication recommended[6] | |
| Storage | Powder: -80°C for 2 years; -20°C for 1 year. In solvent: -80°C for 6 months; -20°C for 1 month (stored under nitrogen, away from moisture)[6] |
Biological Activities and Mechanisms of Action
Cyclo(Gly-L-Pro) exhibits a diverse range of biological activities, primarily centered around its neuroprotective, immunomodulatory, and anti-inflammatory effects.
Immunomodulatory and Anti-inflammatory Activity
Cyclo(Gly-L-Pro) has demonstrated significant immunomodulatory properties by influencing the production of key inflammatory mediators. It has been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α) with an IC₅₀ of 4.5 μg/mL in lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophage cells.[6][7] Furthermore, it can reduce the mRNA expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6), and inhibit nitric oxide (NO) production.[4] The underlying mechanism for this activity involves the modulation of the MyD88 signaling pathway.[4]
The anti-inflammatory effects of Cyclo(Gly-L-Pro) are further supported by its ability to reduce paw edema induced by various inflammatory agents, including carrageenan, compound 48/80, serotonin, and prostaglandin (B15479496) E2 (PGE2) in mouse models.[5]
Signaling Pathway: Immunomodulatory Action of Cyclo(Gly-L-Pro)
Caption: Immunomodulatory pathway of Cyclo(Gly-L-Pro).
Neuroprotective and Nootropic Effects
Cyclo(Gly-L-Pro) is recognized for its neuroprotective properties and its ability to enhance cognitive function.[1][5] It is a metabolite of insulin-like growth factor-1 (IGF-1) and plays a crucial role in regulating IGF-1 homeostasis by competing with IGF-1 for binding to IGF-binding protein 3 (IGFBP-3).[1] This action can modulate the bioavailability of IGF-1, which is essential for neuronal growth, survival, and metabolism.
Furthermore, Cyclo(Gly-L-Pro) has been identified as a mimetic of the brain-derived neurotrophic factor (BDNF). It has been shown to activate the TrkB receptor and its downstream signaling pathways, including MAPK/ERK, PI3K/AKT, and PLCγ. This BDNF-like activity contributes to its antidepressant-like effects observed in animal models.
The neuroprotective effects also extend to its potential in treating neurodegenerative conditions. In animal models of Parkinson's disease, it has been shown to improve functional recovery.[5] Additionally, it has demonstrated anti-glioblastoma activity by blocking tumor invasion, disrupting mitochondrial dynamics to induce ferroptosis, and sensitizing tumors to radiotherapy.[7]
Signaling Pathway: Neuroprotective Action of Cyclo(Gly-L-Pro) via IGF-1 and BDNF Mimicry
Caption: Neuroprotective pathways of Cyclo(Gly-L-Pro).
Antinociceptive Activity
Cyclo(Gly-L-Pro) has been shown to possess antinociceptive (pain-relieving) properties. In mouse models, it significantly inhibited both the neurogenic and inflammatory phases of formalin-induced pain.[5] Its antinociceptive effect, as evaluated by the acetic acid-induced writhing test, was observed for up to 6 hours after administration.[5] The mechanism of this action appears to be mediated, at least in part, through the opioid system, as its effect in the hot plate test was inhibited by naloxone.[5]
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the biological activities of Cyclo(Gly-L-Pro).
In Vitro Immunomodulation Assay
Objective: To determine the effect of Cyclo(Gly-L-Pro) on the production of pro-inflammatory cytokines in macrophages.
Methodology:
-
Cell Culture: RAW264.7 mouse macrophage cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with varying concentrations of Cyclo(Gly-L-Pro) (e.g., 1, 10, 100 µg/mL) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response.
-
Incubation: The plates are incubated for a specified period (e.g., 6 hours for TNF-α protein measurement, or shorter/longer times for mRNA expression analysis).
-
Quantification:
-
Cytokine Protein Levels: The concentration of TNF-α, IL-1β, and IL-6 in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
mRNA Expression: Total RNA is extracted from the cells, reverse transcribed to cDNA, and the expression levels of TNF-α, IL-1β, and IL-6 genes are quantified using real-time quantitative PCR (RT-qPCR).
-
Experimental Workflow: In Vitro Immunomodulation Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclic glycine-proline regulates IGF-1 homeostasis by altering the binding of IGFBP-3 to IGF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Cyclo-Gly-Pro, a cyclic dipeptide, attenuates nociceptive behaviour and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclo(Gly-L-Pro) | Natural Product | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
The Dawn of Cyclic Dipeptides: A Technical Chronicle of Discovery and Early Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent the simplest class of cyclic peptides and have emerged from humble beginnings as mere chemical curiosities to become a focal point of modern drug discovery. Initially dismissed as byproducts of protein degradation, their inherent structural rigidity, metabolic stability, and diverse biological activities have propelled them to the forefront of therapeutic research. This technical guide delves into the seminal discoveries and historical milestones that laid the foundation for our current understanding of these fascinating molecules. We will revisit the pioneering synthetic efforts of the late 19th and early 20th centuries, providing a detailed look at the experimental protocols that first brought these compounds to light. Furthermore, we will explore the nascent understanding of their biological significance and present our contemporary knowledge of their intricate signaling pathways, offering a comprehensive resource for researchers seeking to innovate upon this privileged scaffold.
Introduction: From Obscurity to Opportunity
Cyclic dipeptides are six-membered heterocyclic rings formed from the condensation of two α-amino acids. Their journey in science began in 1880, but it was the subsequent work of eminent chemist Emil Fischer that first brought them into the academic spotlight.[1] For many years, they were largely regarded as artifacts of protein handling or degradation products, a perception that overshadowed their potential physiological roles.[1] However, the turn of the 21st century has witnessed a renaissance in CDP research. Their unique conformational constraints, which impart a high degree of resistance to enzymatic degradation and enhanced cell permeability, have made them an attractive platform for the development of novel therapeutics.[1] This guide aims to provide a thorough historical and technical overview of the foundational discoveries in the field of cyclic dipeptides.
The Pioneering Syntheses: Bringing the First Cyclic Dipeptides to Light
The late 19th and early 20th centuries marked the genesis of cyclic dipeptide synthesis. These early endeavors, while rudimentary by modern standards, were instrumental in establishing the existence and fundamental properties of this class of compounds.
The First Synthesis: Curtius and Goebel's Serendipitous Discovery (1888)
The first documented synthesis of a cyclic dipeptide is credited to Theodor Curtius and F. Goebel in 1888. While working with glycine (B1666218) ethyl ester, they observed the spontaneous formation of a crystalline substance upon heating, which was later identified as cyclo(Gly-Gly). This discovery, though perhaps unintentional, opened the door to the systematic investigation of these cyclic compounds.
Materials:
-
Glycine ethyl ester
-
Heating apparatus (e.g., oil bath)
-
Crystallization solvent (e.g., ethanol)
Procedure:
-
Glycine ethyl ester was subjected to prolonged heating. The exact temperature and duration were not meticulously documented in a modern sense but were sufficient to induce cyclization.
-
Upon cooling, the reaction mixture solidified into a crystalline mass.
-
The crude product was then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure cyclo(Gly-Gly).
Emil Fischer's Contributions: A Systematic Approach
Emil Fischer, a titan in the field of organic chemistry, and his collaborator E. Forneau, made significant strides in the synthesis of cyclic dipeptides in the early 1900s. Their work provided a more deliberate and reproducible method for generating these compounds. In 1901, they reported the synthesis of cyclo(Gly-Gly) by treating a dipeptide methyl ester with ammonia (B1221849).
Materials:
-
Glycyl-glycine methyl ester
-
Ammonia (in excess)
-
Reaction vessel
Procedure:
-
Glycyl-glycine methyl ester was dissolved in a suitable reaction vessel.
-
A significant excess of ammonia was introduced into the reaction mixture.
-
The reaction was allowed to proceed for several days at room temperature.
-
The volatile components were removed, and the resulting solid was purified to yield cyclo(Gly-Gly).
It is important to note that these early methods often resulted in a high degree of racemization, a challenge that modern synthetic techniques have largely overcome.
Early Characterization and Physicochemical Properties
The characterization of the first cyclic dipeptides relied on the analytical techniques of the era, which were primarily focused on elemental analysis, melting point determination, and crystalline structure. The first crystal structure of a 2,5-diketopiperazine was not reported until 1938, providing definitive proof of their cyclic nature.[1]
Table 1: Physicochemical Data of Early Synthesized Cyclic Dipeptides
| Cyclic Dipeptide | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| cyclo(Gly-Gly) | C4H6N2O2 | 114.10 | 311-312 | Crystalline solid |
| cyclo(Ala-Ala) | C6H10N2O2 | 142.16 | 282-284 | Crystalline solid |
| cyclo(Leu-Leu) | C12H22N2O2 | 226.32 | 275-277 | Crystalline solid |
Note: The data presented in this table is a compilation from various historical and modern sources and serves as a representative overview of the properties of these simple CDPs.
The Dawn of Biological Investigation: From Inert Molecules to Bioactive Signals
For much of the 20th century, the biological significance of cyclic dipeptides remained largely unexplored. They were often viewed as metabolically inert end-products. However, scattered observations of their presence in various biological sources, including fermentation broths and yeast cultures, hinted at a more active role.
It wasn't until the latter half of the 20th century that the diverse biological activities of CDPs began to be systematically investigated. These studies revealed their involvement in a wide array of physiological processes, including quorum sensing in bacteria and neuromodulatory effects in higher organisms.
Modern Understanding of Cyclic Dipeptide Signaling Pathways
While the early pioneers of CDP research could only speculate about their biological roles, modern molecular biology has unveiled the intricate signaling pathways through which these molecules exert their effects. The following diagrams illustrate our contemporary understanding of two key areas of CDP activity: bacterial quorum sensing and neuroprotection.
Quorum Sensing in Bacteria: The Language of Cyclic Dipeptides
Certain bacteria utilize cyclic dipeptides as signaling molecules in a process known as quorum sensing, allowing them to coordinate gene expression in a cell-density-dependent manner. For example, cyclo(Phe-Pro) acts as a quorum-sensing signal in some bacterial species.
References
Anti-inflammatory and antinociceptive effects of CGP
To provide a comprehensive and accurate technical guide on the anti-inflammatory and antinociceptive effects of CGP, it is essential to first identify the specific compound of interest, as "CGP" is an acronym used for numerous and distinct chemical entities in scientific literature. Different compounds designated as CGP will have vastly different biological activities and mechanisms of action.
To proceed with your request, please specify the full name or a more specific identifier for the "CGP" compound you are researching. For example, are you interested in:
-
CGP 37849 or CGP 39551 : NMDA receptor antagonists.
-
CGP 52608 or CGP 55845 : GABA receptor antagonists.
-
CGP 42112 : Angiotensin II AT2 receptor agonist.
-
CGP-74514A : A cyclin-dependent kinase inhibitor.
-
A derivative of a natural product, such as a C-glycosyl-pyranone .
Once the specific CGP compound is identified, a detailed and accurate guide can be compiled, including the requested data tables, experimental protocols, and visualizations.
Methodological & Application
Application Notes and Protocols for the Synthesis of Cyclo(Gly-L-Pro)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Gly-L-Pro) (cGP), a cyclic dipeptide also known as a 2,5-diketopiperazine (DKP), is a naturally occurring molecule with significant biological activities, including immunomodulatory and neuroprotective effects.[1] Its diverse therapeutic potential has spurred interest in its synthesis for research and drug development. This document provides detailed protocols for the chemical synthesis of Cyclo(Gly-L-Pro), summarizing various methods and their respective quantitative outcomes. The protocols are intended for researchers in organic chemistry, medicinal chemistry, and pharmacology.
Introduction
Cyclic dipeptides, or 2,5-diketopiperazines (DKPs), are a class of cyclic organic compounds formed from the condensation of two amino acids.[2] Cyclo(Gly-L-Pro) is a prominent member of this family, composed of glycine (B1666218) and L-proline residues. It has been isolated from various natural sources, including marine microorganisms.[3] Research has highlighted its role in regulating insulin-like growth factor-1 (IGF-1) homeostasis and its potential as a therapeutic agent for central nervous system diseases.[3][4] The unique constrained bicyclic structure of cGP makes it an attractive scaffold for the design of novel therapeutics. The synthesis of cGP is crucial for further investigation of its biological functions and for the development of cGP-based drug candidates. Several synthetic strategies have been developed, ranging from classical solution-phase methods to more modern solid-phase and microwave-assisted techniques.[3][5]
Synthesis Methodologies
The synthesis of Cyclo(Gly-L-Pro) primarily involves the formation of a dipeptide precursor, followed by an intramolecular cyclization to form the diketopiperazine ring. The main approaches include solution-phase synthesis, solid-phase synthesis, and chemoenzymatic methods.
Solution-Phase Synthesis
Solution-phase synthesis is a conventional and versatile method for preparing Cyclo(Gly-L-Pro). It typically involves the coupling of protected glycine and L-proline derivatives, followed by deprotection and cyclization.
Key Steps:
-
Protection of Amino Acids: The amino group of glycine is commonly protected with a tert-butyloxycarbonyl (Boc) group, while the carboxylic acid of L-proline is often esterified (e.g., as a methyl ester) to prevent side reactions.
-
Dipeptide Formation: The protected amino acids are coupled using a coupling agent such as isobutyl chloroformate in the presence of a base like triethylamine (B128534) (TEA).[3]
-
Deprotection: The protecting groups are removed. For instance, the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), and the methyl ester can be hydrolyzed.
-
Cyclization: The linear dipeptide is induced to cyclize, often by heating.[3] The propensity of the proline residue to adopt a cis-amide bond facilitates this intramolecular reaction.[6]
A common route involves the coupling of N-Boc-glycine with L-proline methyl ester, followed by deprotection and subsequent heating to induce cyclization, yielding Cyclo(Gly-L-Pro).[3] Variations of this method have reported yields ranging from 64% to 87%.[3]
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase synthesis offers advantages in terms of purification and automation. The synthesis is carried out on a solid support (resin), and excess reagents and byproducts are removed by simple filtration.
Key Steps:
-
Resin Loading: The first amino acid, typically N-Fmoc-L-proline, is attached to a suitable resin (e.g., Wang resin).
-
Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed using a base, such as piperidine (B6355638) in dimethylformamide (DMF).[7]
-
Coupling: The second amino acid, N-Fmoc-glycine, is then coupled to the resin-bound proline using activating agents like HBTU/HOBt.[3]
-
Final Deprotection: The Fmoc group of the terminal glycine is removed.
-
Cyclative Cleavage: The dipeptide is cleaved from the resin under conditions that simultaneously promote cyclization to form Cyclo(Gly-L-Pro). This is often achieved by treating the resin-bound dipeptide with a mild base or acid.[5][7]
This strategy is efficient and allows for the rapid synthesis of cGP and its analogs.[3]
Microwave-Assisted and Ultrasound-Assisted Synthesis
To accelerate reaction times and improve yields, microwave irradiation and ultrasound have been employed in the synthesis of Cyclo(Gly-L-Pro).
-
Microwave-Assisted Synthesis: A green chemistry approach involves the direct reaction of L-proline and glycine under high-temperature microwave conditions. This one-step protocol can lead to rapid product formation and often eliminates the need for chromatographic purification.[3]
-
Ultrasound-Assisted Synthesis: This method can also be used to promote the intramolecular cyclization in a one-pot synthesis, offering an efficient and streamlined process.[3]
Chemoenzymatic Synthesis
This approach combines chemical and enzymatic steps. For example, enzymatic hydrolysis of proteins rich in Gly-Pro sequences, such as collagen, can produce Gly-Pro-Y tripeptides.[2] Subsequent heating of these tripeptides leads to the formation of Cyclo(Gly-L-Pro) with a high conversion rate.[2][3]
Quantitative Data Summary
The choice of synthetic method can significantly impact the yield and purity of the final product. The following table summarizes a comparison of different synthetic approaches for Cyclo(Gly-L-Pro).
| Synthesis Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Reference |
| Solution-Phase (Route A) | N-Boc-glycine, L-proline methyl ester | Isobutyl chloroformate, TEA; Heating | 64 | [3] |
| Solution-Phase (Route B) | N-Boc-L-proline | C-N bond formation sequence | 71 | [3] |
| Solution-Phase (Route C) | N-Boc-L-proline, glycine methyl ester HCl | Acylation; Refluxing with water | 87 | [3] |
| Chemoenzymatic | Collagen (enzymatic hydrolysate) | Heating at 95°C for 24h | 22 (from CTP) | [2] |
| Microwave-Assisted | L-proline, glycine | High-temperature microwave irradiation | Not specified | [3] |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Cyclo(Gly-L-Pro)
This protocol is based on the coupling of N-protected glycine with a proline ester, followed by deprotection and cyclization.
Materials:
-
N-Boc-glycine
-
L-proline methyl ester hydrochloride
-
Triethylamine (TEA)
-
Isobutyl chloroformate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dipeptide Synthesis:
-
Dissolve N-Boc-glycine in dry DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add TEA, followed by the dropwise addition of isobutyl chloroformate.
-
Stir the reaction mixture for 30 minutes at 0°C.
-
In a separate flask, dissolve L-proline methyl ester hydrochloride in DCM and add TEA.
-
Add the L-proline methyl ester solution to the activated N-Boc-glycine solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water, 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected dipeptide, Boc-Gly-L-Pro-OMe.
-
-
Deprotection:
-
Dissolve the Boc-protected dipeptide in a solution of TFA in DCM (e.g., 25% v/v).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
-
Cyclization:
-
Dissolve the deprotected dipeptide in a high-boiling point solvent such as toluene.
-
Heat the solution to reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography to obtain pure Cyclo(Gly-L-Pro).
-
Protocol 2: Solid-Phase Synthesis of Cyclo(Gly-L-Pro)
This protocol utilizes Fmoc chemistry on a solid support.
Materials:
-
Wang resin
-
N-Fmoc-L-proline
-
N-Fmoc-glycine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or HBTU
-
Piperidine
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Loading:
-
Swell the Wang resin in DMF.
-
Couple N-Fmoc-L-proline to the resin using DIC and a catalytic amount of DMAP.
-
-
Fmoc-Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc group.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Coupling of Glycine:
-
Dissolve N-Fmoc-glycine, HOBt/HBTU, and DIC in DMF.
-
Add the coupling solution to the deprotected resin-bound proline.
-
Agitate the mixture for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc-Deprotection:
-
Repeat the deprotection step with 20% piperidine in DMF.
-
-
Cyclative Cleavage:
-
Wash the resin with DMF and DCM.
-
Treat the resin with a solution of 1% TFA in DCM for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Neutralize the filtrate with a mild base (e.g., TEA) to promote cyclization.
-
Concentrate the solution and purify the resulting Cyclo(Gly-L-Pro) by chromatography or recrystallization.
-
Signaling Pathway and Experimental Workflow Diagrams
Cyclo(Gly-L-Pro) Synthesis Workflow
The following diagram illustrates a generalized workflow for the solution-phase synthesis of Cyclo(Gly-L-Pro).
Caption: Solution-phase synthesis workflow for Cyclo(Gly-L-Pro).
Potential Signaling Pathway of Cyclo(Gly-L-Pro)
Cyclo(Gly-L-Pro) has been shown to exhibit neuroprotective and immunomodulatory effects. One proposed mechanism involves the modulation of inflammatory pathways. The diagram below illustrates a potential signaling pathway where cGP inhibits the production of pro-inflammatory cytokines.
Caption: Potential anti-inflammatory signaling pathway of Cyclo(Gly-L-Pro).
References
- 1. Cyclo(Gly-L-Pro) | Natural Product | TargetMol [targetmol.com]
- 2. Production Method for Cyclic Dipeptide Derived from Native Collagen [jstage.jst.go.jp]
- 3. Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a diketopiperazine-forming dipeptidyl Gly-Pro spacer for preparation of an antibody–drug conjugate - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]
Application Notes and Protocols for Cyclo(Gly-L-Pro) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Gly-L-Pro) is a cyclic dipeptide with emerging interest in biomedical research due to its neuroprotective and immunomodulatory properties. These application notes provide detailed protocols for the dissolution and application of Cyclo(Gly-L-Pro) in cell culture experiments, ensuring reliable and reproducible results for researchers in drug development and life sciences.
Physicochemical Properties and Solubility
Cyclo(Gly-L-Pro) is a white to off-white powder. Proper storage is critical for maintaining its stability and activity. It is recommended to store the solid compound at -20°C or -80°C for long-term use.
The solubility of Cyclo(Gly-L-Pro) in various solvents is a key consideration for the preparation of stock solutions for cell culture applications. The following table summarizes its solubility in commonly used solvents.
| Solvent | Solubility | Concentration (mM) | Notes |
| Water | ≥ 200 mg/mL[1] | ~1297 mM | Sonication may be required to aid dissolution.[2] |
| DMSO | >10 mg/mL, 20-25 mg/mL | >64.8 mM, ~129.7-162.2 mM | Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[1] |
| Chloroform | Soluble | - | Data from qualitative descriptions. |
| Dichloromethane | Soluble | - | Data from qualitative descriptions. |
| Ethyl Acetate | Soluble | - | Data from qualitative descriptions. |
| Acetone | Soluble | - | Data from qualitative descriptions. |
Experimental Protocols
Protocol 1: Preparation of Cyclo(Gly-L-Pro) Stock Solutions
This protocol describes the preparation of stock solutions of Cyclo(Gly-L-Pro) using either Dimethyl Sulfoxide (DMSO) or sterile water. The choice of solvent will depend on the experimental requirements and the tolerance of the cell line to the solvent.
Materials:
-
Cyclo(Gly-L-Pro) powder
-
Anhydrous, sterile DMSO
-
Sterile, deionized, or distilled water (cell culture grade)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Sonicator
-
Sterile 0.22 µm syringe filter (if using water)
Procedure for DMSO Stock Solution (e.g., 100 mM):
-
Aseptically weigh the desired amount of Cyclo(Gly-L-Pro) powder in a sterile microcentrifuge tube. For a 100 mM stock solution, this would be 15.42 mg for 1 mL of DMSO.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. Stored properly, the DMSO stock solution is stable for at least 6 months at -80°C.[1]
Procedure for Water Stock Solution (e.g., 100 mM):
-
Aseptically weigh the desired amount of Cyclo(Gly-L-Pro) powder in a sterile tube.
-
Add the calculated volume of sterile, cell culture grade water.
-
Vortex thoroughly. If needed, use a sonicator to facilitate dissolution.
-
Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.[1]
-
Aliquot the sterile stock solution into single-use volumes.
-
Store the aliquots at -20°C or -80°C.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v), and ideally below 0.1%, as higher concentrations can be toxic to many cell lines. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
For aqueous stock solutions, ensure the pH is compatible with your cell culture medium after dilution.
Protocol 2: In Vitro Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages
This protocol details a cell-based assay to evaluate the anti-inflammatory effect of Cyclo(Gly-L-Pro) by measuring the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage-like cells.
Materials:
-
RAW 264.7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Cyclo(Gly-L-Pro) stock solution (prepared as in Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well cell culture plates
-
ELISA kit for mouse TNF-α
-
Cell viability assay kit (e.g., MTT, XTT)
Experimental Workflow:
References
Application Notes and Protocols for Cyclo(Gly-L-Pro) in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, experimental protocols, and known signaling pathways of Cyclo(Gly-L-Pro) (cGP) for use in in vivo mouse studies. The information is compiled from peer-reviewed scientific literature to guide researchers in designing and executing their experiments.
Data Presentation: Cyclo(Gly-L-Pro) Dosage in Mouse Studies
The following table summarizes the quantitative data on cGP dosage from key in vivo mouse studies, facilitating easy comparison of administration routes, dosage ranges, and experimental contexts.
| Mouse Model | Therapeutic Area | Route of Administration | Dosage | Frequency | Key Findings |
| Swiss mice | Pain and Inflammation | Intraperitoneal (i.p.) | 0.1, 1, and 10 µmol/kg | Single dose | Attenuated nociceptive behavior and inflammatory responses.[1][2] |
| APP/PS1 Transgenic Mice | Alzheimer's Disease | Intranasal | 20 mg/kg | Daily for 28 days | Improved memory and reduced amyloid plaque load. |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a step-by-step guide for replication.
Intraperitoneal Administration for Nociception and Inflammation Studies
This protocol is adapted from studies investigating the antinociceptive and anti-inflammatory effects of cGP.[1][2]
a) Drug Preparation:
-
Dissolve Cyclo(Gly-L-Pro) in a vehicle of sterile saline (0.9% NaCl).
-
Prepare different concentrations to achieve the desired final doses of 0.1, 1, and 10 µmol/kg.
b) Animal Handling and Administration:
-
Use Swiss mice (or other appropriate strain) weighing between 25-30g.
-
Administer the prepared cGP solution or vehicle via intraperitoneal injection.
-
The volume of injection should be standardized across all animals (e.g., 10 mL/kg).
c) Nociception Assays:
- Formalin Test:
- One hour after cGP or vehicle administration, inject 20 µL of 2.5% formalin solution into the subplantar region of the right hind paw.
- Immediately place the mouse in a transparent observation chamber.
- Record the total time the animal spends licking the injected paw during the first 5 minutes (neurogenic phase) and from 15 to 30 minutes (inflammatory phase) post-formalin injection.
- Hot Plate Test:
- Place the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
- Record the latency to a nociceptive response (e.g., licking the paws or jumping).
- To avoid tissue damage, a cut-off time (e.g., 30 seconds) should be established.
d) Inflammation Assay (Paw Edema):
- Induce inflammation by injecting a phlogistic agent (e.g., carrageenan, 1% w/v in saline) into the subplantar region of the hind paw.
- Administer cGP or vehicle one hour prior to the inflammatory insult.
- Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the injection of the phlogistic agent.
- The change in paw volume is an indicator of the inflammatory edema.
Intranasal Administration for Alzheimer's Disease Studies
This protocol is based on a study evaluating the therapeutic potential of cGP in a transgenic mouse model of Alzheimer's disease.
a) Drug Preparation:
-
Dissolve Cyclo(Gly-L-Pro) in phosphate-buffered saline (PBS; pH 7.4) to a concentration of 80 µg/µL.
b) Animal Handling and Administration:
-
Use APP/PS1 transgenic mice (or other relevant Alzheimer's model) and wild-type littermates as controls.
-
Administer the cGP solution intranasally at a dose of 20 mg/kg body weight.
-
Deliver the solution in small volumes (e.g., 2-3 µL) alternating between nostrils to allow for absorption and prevent runoff.
-
The administration should be performed daily for the duration of the study (e.g., 28 days).
c) Behavioral Assay (Morris Water Maze):
- Begin the Morris Water Maze task for a specified number of days (e.g., 8 days) towards the end of the treatment period.
- The maze consists of a circular pool filled with opaque water with a hidden platform.
- Train the mice to find the hidden platform using spatial cues in the room.
- Conduct multiple trials per day (e.g., 4 trials) with an inter-trial interval.
- Record the escape latency (time to find the platform) and the path length for each trial.
- After the training period, perform a probe trial where the platform is removed, and measure the time spent in the target quadrant as an indicator of spatial memory.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways through which Cyclo(Gly-L-Pro) exerts its biological effects.
Caption: Modulation of IGF-1 Signaling by Cyclo(Gly-L-Pro).
Caption: Proposed Interaction of Cyclo(Gly-L-Pro) with the Opioid System.
References
Analytical Methods for the Detection of Cyclo(Gly-L-Pro): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Gly-L-Pro), a cyclic dipeptide also known as a 2,5-diketopiperazine (DKP), is an endogenous molecule found in various biological fluids, including plasma, cerebrospinal fluid, and breast milk. It is a metabolite of the insulin-like growth factor-1 (IGF-1) signaling pathway and has garnered significant interest for its neuroprotective and cognitive-enhancing properties. Accurate and sensitive detection and quantification of Cyclo(Gly-L-Pro) are crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological roles.
These application notes provide detailed protocols for the detection and quantification of Cyclo(Gly-L-Pro) using state-of-the-art analytical techniques: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Quantitative Data Summary
| Parameter | UPLC-MS/MS | GC-MS (Representative Values) |
| Limit of Detection (LOD) | 4.8 ng/mL[1] | 0.002 - 0.2 ng/mL |
| Limit of Quantification (LOQ) | 16.0 ng/mL[1] | 0.008 - 1.0 ng/mL |
| Linearity (Concentration Range) | 20–220 ng/mL[1] | 0.1 - 1000 ng/mL |
| Precision (RSD%) | 1.54% - 1.65%[1] | < 15% |
| Recovery (%) | 85.70% - 90.00%[1] | 80% - 120% |
Experimental Protocols
UPLC-MS/MS Method for Quantification of Cyclo(Gly-L-Pro)
This protocol is adapted from a validated method for the quantification of Cyclo(Gly-L-Pro) in fungal extracts and can be modified for other biological matrices such as plasma and cerebrospinal fluid.
a. Sample Preparation (from Fungal Extract)
-
Combine the mycelia and fermentation broth and extract with an equal volume of ethyl acetate (B1210297).
-
Repeat the extraction three times.
-
Combine the organic layers and concentrate under reduced pressure to yield the crude extract.
-
Dissolve a known amount of the crude extract (e.g., 10 mg) in an appropriate volume of methanol (B129727) to achieve a target concentration (e.g., 20.0 µg/mL).
-
Filter the solution through a 0.22 µm syringe filter into a UPLC vial.
b. UPLC-MS/MS Instrumental Parameters
-
UPLC System: Shimadzu Nexera X2 LC-30AD or equivalent
-
Column: Shim-pack XR-ODS III column (75 × 2 mm i.d., 1.6 μm)
-
Column Temperature: 35 °C
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Methanol
-
Gradient Elution:
-
0-4 min: 5-40% B
-
4-4.5 min: 40-100% B
-
4.5-6.5 min: 100% B
-
6.5-6.6 min: 100-5% B
-
6.6-10 min: 5% B
-
-
Flow Rate: 0.3 µL/min (Note: This low flow rate is typical for micro-LC; for standard UPLC, a flow rate of 0.3-0.5 mL/min is common and the gradient should be adjusted accordingly).
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8050)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Spray Voltage: 4.0 kV
-
Nebulizing Gas Flow: 2 L/min
-
Heating Gas Flow: 10 L/min
-
Drying Gas Flow: 10 L/min
-
Interface Temperature: 300 °C
-
Desolvation Line (DL) Temperature: 250 °C
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
Precursor Ion: m/z 155.1
-
Product Ion: m/z 70.15[1]
c. Data Analysis
Quantify Cyclo(Gly-L-Pro) by constructing a calibration curve using the peak areas of the SRM transitions from a series of standard solutions of known concentrations.
GC-MS Method for Detection of Cyclo(Gly-L-Pro)
This protocol provides a general framework for the analysis of Cyclo(Gly-L-Pro) by GC-MS, which typically requires derivatization to increase volatility.
a. Sample Preparation and Derivatization
-
Extraction: Extract Cyclo(Gly-L-Pro) from the sample matrix using a suitable solvent such as ethyl acetate or by solid-phase extraction (SPE).
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization:
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) to the dried extract.
-
Heat the mixture at 70°C for 60 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
-
b. GC-MS Instrumental Parameters
-
GC System: Agilent 7890B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Detection Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
c. Data Analysis
Identify the derivatized Cyclo(Gly-L-Pro) peak based on its retention time and mass spectrum. For quantification, monitor characteristic ions of the derivatized compound in SIM mode and use a calibration curve prepared from derivatized standards.
NMR Spectroscopy for Structural Elucidation of Cyclo(Gly-L-Pro)
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of Cyclo(Gly-L-Pro).
a. Sample Preparation
-
Dissolve 5-10 mg of purified Cyclo(Gly-L-Pro) in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d).
-
Transfer the solution to a 5 mm NMR tube.
b. NMR Experiments
Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the number and chemical environment of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same spin system (i.e., protons on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems across the peptide bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the three-dimensional conformation of the cyclic peptide.
c. Data Analysis
Analyze the chemical shifts, coupling constants, and cross-peaks in the 1D and 2D NMR spectra to assemble the molecular structure and confirm the identity of Cyclo(Gly-L-Pro).
Signaling Pathway Involvement
Cyclo(Gly-L-Pro) is a metabolic product of the IGF-1 signaling pathway. IGF-1 plays a critical role in growth, development, and cellular metabolism. The binding of IGF-1 to its receptor (IGF-1R) initiates a cascade of intracellular signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and proliferation. The formation of Cyclo(Gly-L-Pro) is thought to modulate the bioavailability of IGF-1.
References
Application Notes and Protocols: Utilizing Cyclo(Gly-L-Pro) in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles, leading to cognitive decline and neuronal loss. Recent research has highlighted the therapeutic potential of the cyclic dipeptide Cyclo(Gly-L-Pro) (cGP) in AD models. cGP, a metabolite of insulin-like growth factor-1 (IGF-1), has demonstrated neuroprotective properties, including the ability to improve memory and reduce amyloid plaque burden.[1][2] These application notes provide detailed protocols for utilizing cGP in both in vivo and in vitro models of Alzheimer's disease, along with a summary of key quantitative data and a visualization of its proposed mechanism of action.
Mechanism of Action: Regulation of IGF-1 Signaling
Cyclo(Gly-L-Pro) is believed to exert its neuroprotective effects through the modulation of IGF-1 signaling.[3] In the central nervous system, IGF-1 plays a crucial role in neuronal survival, growth, and synaptic plasticity. The bioavailability of IGF-1 is regulated by IGF-binding proteins (IGFBPs), particularly IGFBP-3, which binds to IGF-1 with high affinity and prevents it from activating its receptor (IGF-1R).[4][5]
cGP is thought to compete with IGF-1 for binding to IGFBP-3.[4][6][7] By displacing IGF-1 from the IGF-1/IGFBP-3 complex, cGP increases the concentration of free, bioactive IGF-1.[4] This enhanced IGF-1 availability leads to the activation of the IGF-1R and its downstream pro-survival signaling pathways, such as the PI3K/Akt pathway, which ultimately promotes neuronal survival and function, offering a therapeutic avenue for Alzheimer's disease.[4][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study utilizing Cyclo(Gly-L-Pro) in an APP/PS1 transgenic mouse model of Alzheimer's disease.
Table 1: Effect of Cyclo(Gly-L-Pro) on Spatial Memory in the Morris Water Maze
| Group | Escape Latency (seconds) - Day 8 of Training | Time in Target Quadrant (%) - Probe Trial | Annulus Crossings - Probe Trial |
| Wild-Type (WT) | ~20 | ~40 | ~8 |
| APP/PS1 | ~45 | ~25 | ~4 |
| APP/PS1 + cGP | ~25 | ~35 | ~7 |
Data are approximated from graphical representations in the source literature. cGP treatment significantly improved performance in APP/PS1 mice, bringing it closer to that of wild-type mice.
Table 2: Effect of Cyclo(Gly-L-Pro) on Amyloid Plaque Load in the Hippocampus
| Group | Thioflavin S Positive Plaque Area (%) |
| APP/PS1 | ~1.2 |
| APP/PS1 + cGP | ~0.6 |
cGP treatment resulted in a significant reduction in the amyloid plaque burden in the hippocampus of APP/PS1 mice.
Experimental Protocols
In Vivo Model: APP/PS1 Transgenic Mice
1. Animal Model and Treatment
-
Model: APP/PS1 double transgenic mice, which develop amyloid plaques and memory impairment.[9]
-
Age: Treatment can be initiated in aged mice (e.g., 9-10 months) to model the therapeutic potential in established pathology.
-
Groups:
-
Wild-Type (WT) + Vehicle (PBS)
-
APP/PS1 + Vehicle (PBS)
-
APP/PS1 + Cyclo(Gly-L-Pro)
-
-
Cyclo(Gly-L-Pro) Preparation and Administration:
2. Behavioral Testing: Morris Water Maze
This protocol is adapted from standard Morris Water Maze procedures for assessing spatial learning and memory in mice.[11][12][13][14]
-
Apparatus: A circular pool (120-180 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface. Visual cues are placed around the room.
-
Acquisition Phase (e.g., 8 days):
-
Four trials per day for each mouse.
-
In each trial, the mouse is gently placed into the water facing the pool wall from one of four starting positions.
-
The mouse is allowed 60 seconds to find the hidden platform. If it fails, it is gently guided to the platform.
-
The mouse is allowed to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial (e.g., Day 9):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of annulus crossings (crossings over the former platform location).
-
3. Histological Analysis: Amyloid Plaque Load
This protocol is based on Thioflavin S staining for the detection of dense-core amyloid plaques.
-
Tissue Preparation:
-
Following behavioral testing, perfuse mice with PBS followed by 4% paraformaldehyde (PFA).
-
Post-fix the brains in 4% PFA and then cryoprotect in a sucrose (B13894) solution.
-
Section the brains (e.g., 30 µm coronal sections) using a cryostat.
-
-
Thioflavin S Staining:
-
Mount sections on slides.
-
Hydrate sections through a series of ethanol (B145695) solutions and then in distilled water.
-
Incubate sections in a 1% Thioflavin S solution for 5-10 minutes.
-
Differentiate in 70% ethanol.
-
Rinse with distilled water and coverslip with an aqueous mounting medium.
-
-
Quantification of Plaque Load:
-
Capture fluorescent images of the hippocampus and cortex using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the plaque load.[15][16][17]
-
Convert images to 8-bit grayscale.
-
Set a threshold to distinguish plaques from the background.
-
Use the "Analyze Particles" function to measure the total area of Thioflavin S-positive plaques.
-
Calculate the plaque load as the percentage of the total area of the region of interest occupied by plaques.
-
-
In Vitro Model: SH-SY5Y Neuroblastoma Cells
This proposed protocol is for assessing the neuroprotective effects of Cyclo(Gly-L-Pro) against Aβ-induced toxicity in a human cell line.
1. Cell Culture and Differentiation
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiation (to induce a more neuron-like phenotype):
-
Plate cells at an appropriate density.
-
After 24 hours, change the medium to a low-serum medium (e.g., 1% FBS) containing 10 µM retinoic acid.
-
Continue differentiation for 5-7 days.
-
2. Aβ-Induced Toxicity and cGP Treatment
-
Aβ Preparation: Prepare oligomeric Aβ1-42 by dissolving the peptide in HFIP, evaporating the solvent, and then resuspending in DMSO followed by dilution in cell culture medium. Incubate at 4°C for 24 hours to promote oligomerization.
-
Treatment Protocol:
3. Assessment of Neuroprotection
-
Cell Viability Assay (MTT Assay):
-
After the 24-hour treatment, add MTT solution to each well and incubate for 3-4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm. Increased absorbance indicates higher cell viability.
-
-
Lactate Dehydrogenase (LDH) Assay:
-
Collect the cell culture supernatant.
-
Measure LDH release using a commercially available kit. Increased LDH release is an indicator of cell death.
-
-
Apoptosis Assays (e.g., Caspase-3 Activity):
-
Lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric assay kit. Increased caspase-3 activity is a marker of apoptosis.
-
Conclusion
Cyclo(Gly-L-Pro) presents a promising therapeutic agent for Alzheimer's disease by modulating IGF-1 signaling and exhibiting neuroprotective effects. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanisms of cGP in established in vivo and in vitro models of AD. The quantitative data from preclinical studies support its potential to ameliorate cognitive deficits and reduce amyloid pathology, warranting further investigation in the field of neurodegenerative disease research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Cyclic Glycine-Proline (cGP) Normalises Insulin-Like Growth Factor-1 (IGF-1) Function: Clinical Significance in the Ageing Brain and in Age-Related Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Cyclic glycine-proline regulates IGF-1 homeostasis by altering the binding of IGFBP-3 to IGF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insulin-Like Growth Factor Signaling in Alzheimer’s Disease: Pathophysiology and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The role for cyclic Glycine-Proline, a biological regulator of insulin-like growth factor-1 in pregnancy-related obesity and weight changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze [frontiersin.org]
- 12. Morris water maze search strategy analysis in PDAPP mice before and after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. Validation of a 2-day water maze protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Cilostazol Suppresses Aβ-induced Neurotoxicity in SH-SY5Y Cells through Inhibition of Oxidative Stress and MAPK Signaling Pathway [frontiersin.org]
Application Note: HPLC Purification of Synthetic Cyclo(Gly-L-Pro)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclo(Gly-L-Pro), also known as (S)-3,6-Dioxohexahydropyrrolo[1,2-a]pyrazine, is an endogenous cyclic dipeptide with significant neuroprotective and memory-enhancing properties.[1] As a promising candidate for therapeutic development, obtaining a highly pure compound is essential for accurate biological and pharmacological studies.[2] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant method for purifying synthetic peptides and their derivatives due to its high resolution, efficiency, and scalability.[3][4] This application note provides a detailed protocol for the analytical and preparative scale purification of synthetic Cyclo(Gly-L-Pro).
Principle of Separation
Reversed-phase HPLC separates molecules based on their relative hydrophobicity.[5] The stationary phase consists of a nonpolar material, typically silica (B1680970) chemically modified with C8 or C18 alkyl chains, while the mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (B52724) (ACN).[5][6] The crude Cyclo(Gly-L-Pro) sample is loaded onto the column under highly aqueous conditions, causing it to bind to the hydrophobic stationary phase. A gradually increasing concentration of the organic solvent in the mobile phase (a gradient) decreases the overall polarity of the eluent. This causes compounds to elute from the column in order of increasing hydrophobicity, with more hydrophobic molecules being retained longer.[3] Ion-pairing agents like trifluoroacetic acid (TFA) are often added to the mobile phase to improve peak shape and resolution.[4]
Experimental Protocols
Materials and Reagents
-
Crude synthetic Cyclo(Gly-L-Pro) powder
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic acid (TFA), HPLC grade
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
0.22 µm syringe filters
-
Analytical and Preparative RP-HPLC systems with UV detectors
-
Reversed-phase C18 HPLC columns (analytical and preparative)
-
Lyophilizer (for post-purification processing)
Sample Preparation
-
Dissolve the crude Cyclo(Gly-L-Pro) sample in a minimal amount of DMSO.[5][6]
-
Dilute the dissolved sample with Mobile Phase A (Water with 0.1% TFA) to a suitable concentration for injection. Ensure the final concentration of the organic solvent (DMSO) is low enough to ensure the compound binds to the column upon injection.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[6]
Analytical HPLC Protocol (Method Development & Purity Analysis)
This protocol is used to determine the retention time of Cyclo(Gly-L-Pro) and assess the purity of the crude sample.
-
System Equilibration: Equilibrate the analytical HPLC system and C18 column with the initial mobile phase conditions (95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved on the UV detector.[6]
-
Injection: Inject 10-20 µL of the prepared sample onto the column.[5]
-
Elution Gradient: Run a linear scouting gradient to separate the components of the crude mixture.[6]
-
Data Analysis: Identify the peak corresponding to Cyclo(Gly-L-Pro). The retention time and peak area can be used to determine its purity and to optimize the gradient for preparative scale.[3]
-
Column Wash and Re-equilibration: After the gradient, wash the column with a high concentration of Mobile Phase B (e.g., 95%) for several minutes to remove any strongly bound impurities, then re-equilibrate the column to initial conditions for the next run.[5]
Preparative HPLC Protocol (Purification)
This protocol is for purifying larger quantities of the compound based on the optimized conditions from the analytical run.
-
System Equilibration: Equilibrate the preparative HPLC system and a larger-dimension C18 column with the initial mobile phase conditions at the appropriate scaled-up flow rate until a stable baseline is observed.[5]
-
Injection: Inject the filtered, crude sample solution onto the column. The injection volume will depend on the column's loading capacity.
-
Elution Gradient: Apply a gradient optimized from the analytical run. Typically, a shallower gradient around the elution time of the target compound is used to achieve the best possible separation from closely eluting impurities.[5][6]
-
Fraction Collection: Collect fractions corresponding to the UV absorbance peak of Cyclo(Gly-L-Pro).[5]
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm the purity of each fraction.
-
Post-Purification: Pool the fractions containing the high-purity product (>98%). Evaporate the acetonitrile and lyophilize the remaining aqueous solution to obtain the purified Cyclo(Gly-L-Pro) as a dry powder.[6]
Data Presentation
The following tables summarize the typical parameters for the HPLC purification of Cyclo(Gly-L-Pro).
Table 1: HPLC System and Mobile Phases
| Parameter | Description |
|---|---|
| HPLC System | System with gradient pump, autosampler, UV/Vis detector |
| Mobile Phase A | HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA)[7] |
| Mobile Phase B | HPLC-grade Acetonitrile (ACN) + 0.1% Trifluoroacetic Acid (TFA)[7] |
| Detection | UV at 215 nm |
Table 2: Analytical HPLC Parameters | Parameter | Value | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm[7] | | Flow Rate | 1.0 mL/min[5][7] | | Injection Volume | 10-20 µL | | Column Temp. | 35-40 °C[7] | | Gradient Program | Time (min) | % Mobile Phase B | | | 0.0 | 5 | | | 20.0 | 95[5][6] | | | 25.0 | 95 | | | 25.1 | 5 | | | 30.0 | 5 |
Table 3: Preparative HPLC Parameters | Parameter | Value | | :--- | :--- | | Column | C18, 21.2 x 250 mm, 10 µm | | Flow Rate | 20.0 mL/min[5] | | Injection Volume | 1-5 mL (concentration-dependent) | | Column Temp. | Ambient | | Gradient Program | Time (min) | % Mobile Phase B | | | 0.0 | 10 | | | 40.0 | 40 (Optimized shallow gradient) | | | 45.0 | 95 | | | 50.0 | 95 | | | 50.1 | 10 | | | 55.0 | 10 |
Visualizations
Caption: Workflow from crude sample to purified Cyclo(Gly-L-Pro).
Caption: Separation based on hydrophobicity during gradient elution.
References
- 1. Cyclo-Gly-Pro ≥98% (GC/HPLC) | 3705-27-9 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for Intranasal Administration of Peptides in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The blood-brain barrier (BBB) presents a formidable challenge for the delivery of therapeutics to the central nervous system (CNS).[1] Many promising peptide-based drugs are hindered by their inability to cross this barrier, as well as their susceptibility to degradation and poor bioavailability when administered orally or systemically.[2][3] Intranasal (IN) administration has emerged as a non-invasive and promising alternative, offering a direct pathway for peptides to reach the CNS, thereby bypassing the BBB.[4] This route leverages the unique anatomical connections between the nasal cavity and the brain, primarily the olfactory and trigeminal nerves.[2][5]
This document provides detailed application notes and experimental protocols for the intranasal administration of peptides in animal models, summarizing key quantitative data and outlining methodologies for preclinical research.
Principles of Nose-to-Brain (N2B) Delivery
Intranasally administered peptides can reach the brain via two primary routes: a direct nose-to-brain pathway and an indirect systemic pathway.[6][7]
-
Direct Nose-to-Brain Transport: This is the preferred route for CNS-targeted therapies. Peptides deposited in the upper nasal cavity, specifically the olfactory region, can be transported directly into the brain. This occurs along the olfactory and trigeminal nerve pathways, bypassing the BBB.[2][4] Transport can happen via extracellular mechanisms, moving through perineuronal and perivascular channels, allowing for rapid delivery to the brain and cerebrospinal fluid (CSF) within minutes.[1][8]
-
Indirect Systemic Absorption: Peptides deposited in the highly vascularized respiratory region of the nasal cavity can be absorbed into the systemic circulation.[9][10] From the bloodstream, the peptide must then cross the BBB to exert its effects in the CNS, a significant challenge for most peptides. This route avoids first-pass metabolism in the liver, which is an advantage over oral delivery.[11]
Application Notes: Key Considerations for Preclinical Studies
Peptide Formulation
Standard peptide solutions often have low bioavailability due to enzymatic degradation in the nasal cavity and rapid mucociliary clearance.[9][12] Formulations can be optimized to enhance absorption and stability.
-
Permeation Enhancers: These excipients transiently increase the permeability of the nasal mucosa. Examples include cyclodextrins, surfactants (e.g., Solutol® HS15), and bile salts.[1][13] For instance, intranasal administration of Exendin-4 with cyclodextrins enhanced its delivery by 60%.[1]
-
Mucoadhesive Agents: Polymers like chitosan (B1678972) can increase the residence time of the formulation in the nasal cavity, allowing more time for absorption.[12]
-
Cell-Penetrating Peptides (CPPs): Co-administration of therapeutic peptides with CPPs (e.g., Penetratin) can significantly increase their transport across the nasal epithelium into both the systemic circulation and the brain.[9][14]
-
Nanoparticle Systems: Encapsulating peptides in liposomes or polymeric nanoparticles can protect them from degradation and provide sustained release.[12][15]
Choice of Animal Model
Rats and mice are the most common models for intranasal delivery studies due to their ease of handling and cost-effectiveness.[16] However, significant anatomical differences exist between rodents and humans. The rodent nasal cavity has a much larger proportion of olfactory epithelium relative to its total surface area (~50%) compared to humans (~10%).[2] This may lead to an overestimation of nose-to-brain transport efficiency when translating results to humans.[17] Larger animals like non-human primates, whose nasal architecture is more similar to humans, can provide valuable translational data.[16][18]
Administration Technique
The method of administration significantly impacts peptide deposition and subsequent distribution.
-
Anesthetized vs. Awake Animals: Administration to anesthetized animals, typically in a supine position, is common and can prevent the formulation from being immediately sneezed out.[19][20] However, anesthesia can alter physiological parameters, including breathing rate and blood pressure. Protocols for awake animal administration, particularly in mice, have been developed to allow for chronic, long-term dosing without the confounding effects of anesthesia.[2][8]
-
Volume and Concentration: Due to the small volume of the rodent nasal cavity (e.g., ~5 µL for mice, ~50 µL for rats), peptides should be formulated in low-volume, high-concentration solutions.[2][16] Typical administration volumes range from 10-30 µL per animal.[8][19]
-
Delivery Devices: Simple micropipettes are often used, but they can result in high variability.[19] Specialized devices, such as aerosol-propelled systems (e.g., Precision Olfactory Delivery or POD devices), aim to improve deposition in the upper olfactory region, though their effectiveness can vary.[18][19]
Quantitative Data Summary
The following tables summarize pharmacokinetic and biodistribution data from various preclinical studies.
Table 1: Pharmacokinetic Parameters of Intranasally Administered Peptides in Animal Models
| Peptide | Animal Model | Dose | Formulation Details | Bioavailability (%) | Cmax | Tmax (min) | Citation(s) |
|---|---|---|---|---|---|---|---|
| PTH 1-34 | Rat | 100 µg/kg | Liquid solution with Solutol® HS15 | 78% (relative to SC) | ~14 ng/mL | 10 | [13] |
| Nafarelin | Human (Data for context) | 400 µg | Nasal spray solution | 2.8% (absolute) | 1.8 ng/mL | 10-40 | [10] |
| Desmopressin | Human (Data for context) | 1.5 mg/mL solution | Nasal spray | 3.3 - 4.1% (absolute) | N/A | ~40-45 | [10] |
| Insulin | Rat | N/A | Co-administered with L-penetratin | 50.7% (relative to SC) | N/A | N/A | [9] |
| Exendin-4 | Mouse | 0.3125 mg/kg | Co-administered with L-penetratin | N/A | ~20 ng/mL (Plasma) | ~15 |[14] |
Table 2: Brain Biodistribution of Intranasally Administered Peptides
| Peptide | Animal Model | Time Point | Brain Region | Key Finding | Citation(s) |
|---|---|---|---|---|---|
| Exendin-4 | Mouse | 1 min post-IN | Olfactory Bulb | 4x more effective delivery compared to intravenous (IV) administration. | [1] |
| PACAP38 | Mouse | N/A | Striatum, Occipital Cortex | Highest levels observed in these regions after IN administration. | [1] |
| Leptin | Mouse | N/A | Hypothalamus | Albumin co-administration increased uptake into the hypothalamus. | [1] |
| GDNF | Rat | Pre-treatment | Dopaminergic cells | 50 and 150 µg IN-GDNF prevented dopaminergic cell loss in a 6-OHDA lesion model. | [2] |
| Insulin | Mouse | N/A | Brain-wide | Co-administration with L-penetratin led to diffusion on the olfactory bulb surface and lower brain regions. | [14] |
| [³H]-morphine | Rat | 5 & 20 min | Olfactory Bulb, Brain | Autoradiography visualized distribution after IN delivery. |[6] |
Experimental Protocols
General Experimental Workflow
A typical preclinical study for intranasal peptide delivery follows a structured workflow.
References
- 1. Intranasal Delivery of Proteins and Peptides in the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intranasal Peptide Therapeutics: A Promising Avenue for Overcoming the Challenges of Traditional CNS Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nose-to-Brain Delivery of Therapeutic Peptides as Nasal Aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Using nanotechnology to deliver biomolecules from nose to brain — peptides, proteins, monoclonal antibodies and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Systemic and brain delivery of antidiabetic peptides through nasal administration using cell-penetrating peptides [frontiersin.org]
- 10. Drug development of intranasally delivered peptides [creative-peptides.com]
- 11. purelifepeptides.com [purelifepeptides.com]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. mdpi.com [mdpi.com]
- 14. Investigation of the Transport Pathways Associated with Enhanced Brain Delivery of Peptide Drugs by Intranasal Coadministration with Penetratin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Computational, In Vitro, and In Vivo Models for Nose-to-Brain Drug Delivery Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. esmed.org [esmed.org]
- 19. Effect of Administration Method, Animal Weight and Age on the Intranasal Delivery of Drugs to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel Methods for Intranasal Administration Under Inhalation Anesthesia to Evaluate Nose-to-Brain Drug Delivery [jove.com]
Application Note: Quantification of Cyclic GMP-AMP (cGAMP) using Liquid Chromatography-Mass Spectrometry (LC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cyclic GMP-AMP (cGAMP) is a critical second messenger in the innate immune system, produced by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA.[1] It activates the STIMULATOR of INTERFERON GENES (STING) pathway, leading to the production of type I interferons and other inflammatory cytokines.[2][3] Accurate quantification of cGAMP is crucial for understanding its role in viral infections, autoimmune diseases, and cancer immunotherapy.[1] This application note provides a detailed protocol for the sensitive and specific quantification of 2'3'-cGAMP in biological matrices using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a gold-standard analytical technique.[4]
Introduction
The cGAS-STING signaling pathway is a central component of the innate immune response to cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or from cellular damage.[2] Upon binding to dsDNA, cGAS catalyzes the synthesis of cGAMP from ATP and GTP.[2][3] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the expression of type I interferons and other immune-stimulatory genes.[3]
Given its central role, the precise measurement of cGAMP is essential for both basic research and the development of therapeutics targeting this pathway. LC-MS/MS offers unparalleled specificity and sensitivity for quantifying small molecules like cGAMP in complex biological samples.[5][6]
The cGAS-STING Signaling Pathway
The activation of the cGAS-STING pathway is a critical event in innate immunity. The diagram below illustrates the key steps from cytosolic DNA detection to the production of type I interferons.
Caption: The cGAS-STING signaling pathway.
Experimental Protocol
This protocol outlines a general procedure for the extraction and quantification of cGAMP from cell culture samples. Optimization may be required for different sample types (e.g., tissue homogenates, plasma).
-
2'3'-cGAMP analytical standard
-
Isotopically labeled cGAMP internal standard (IS), e.g., ¹³C₁₀,¹⁵N₅-cGAMP
-
LC-MS grade acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and water
-
Formic acid (FA)
-
Tributylamine (TBA) and Acetic Acid (for ion-pairing chromatography)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
-
Cell Lysis: Aspirate cell culture medium and wash cells with ice-cold PBS. Add 500 µL of ice-cold 80:20 methanol/water extraction solvent per 1 million cells.
-
Scraping: Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Internal Standard: Spike the lysate with the isotopically labeled cGAMP internal standard to a final concentration of ~1 µM.[7]
-
Extraction: Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Drying: Transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator (e.g., SpeedVac).[5][8]
-
Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 97:3 Water:Methanol with 10 mM TBA and 15 mM Acetic Acid).[8] Vortex thoroughly.
-
Clarification: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining debris.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Prepare a series of calibration standards by spiking known concentrations of cGAMP analytical standard into the same extraction solvent used for the samples. Process these standards in the same manner as the experimental samples, including the addition of the internal standard. A typical concentration range might be 0.5 nM to 500 nM.
LC-MS/MS Method & Workflow
The following diagram outlines the general workflow for cGAMP quantification.
Caption: LC-MS/MS workflow for cGAMP quantification.
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size[8]
-
Mobile Phase A: 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in 97:3 Water:Methanol[8]
-
Mobile Phase B: Methanol
-
Flow Rate: 0.35 mL/min
-
Injection Volume: 5 µL[5]
-
Gradient: A linear gradient from 0% B to 60% B over several minutes is a common starting point.
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The selection of precursor and product ions is critical for specificity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| 2'3'-cGAMP | 675.1 | 476.1 | ~30[5] |
| 136.0 | - | ||
| IS (e.g., ¹³C₁₀-cGAMP) | 685.1 | 486.1 | ~30 |
Note: Collision energies and specific product ions should be optimized for the specific instrument used.
Quantitative Data Summary
LC-MS/MS methods for cGAMP quantification are highly sensitive, with performance metrics varying slightly between laboratories and sample matrices. The following table summarizes typical performance characteristics.
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.3 - 4.0 nM | [7] |
| Linearity Range | 0.5 - 500 nM | [9] |
| Precision (%CV) | < 15% | [10] |
| Accuracy (%Bias) | 85 - 115% | [10] |
| Correlation Coefficient (R²) | > 0.99 | [7] |
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of cGAMP in biological samples. This technique is indispensable for researchers investigating the cGAS-STING pathway and for professionals in drug development targeting this critical immune signaling cascade. The high selectivity of MRM-based detection ensures accurate measurement, even in complex matrices, making it the preferred method for cGAMP quantification.
References
- 1. cGAMP Quantification in Virus-Infected Human Monocyte-Derived Cells by HPLC-Coupled Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Versatility of Cyclic Dipeptides in Modern Drug Discovery: From Bench to Bedside
Cyclic dipeptides (CDPs), the simplest class of cyclic peptides, have emerged from being considered mere metabolic byproducts to a powerhouse of pharmacological activities, attracting significant attention in the drug discovery landscape. Their inherent structural rigidity, enhanced stability against enzymatic degradation, and ability to cross biological membranes make them privileged scaffolds for developing novel therapeutics against a wide array of diseases, including cancer, infectious diseases, and neurodegenerative disorders. [1][2]
This application note provides a comprehensive overview of the diverse applications of cyclic dipeptides in drug discovery, complete with detailed experimental protocols and quantitative data to guide researchers and scientists in this burgeoning field.
Therapeutic Applications of Cyclic Dipeptides
Cyclic dipeptides exhibit a remarkable range of biological activities, making them attractive candidates for therapeutic development.
Antimicrobial and Quorum Sensing Inhibition
A significant area of CDP research lies in their potent antimicrobial properties. They have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[3][4] Furthermore, certain CDPs act as inhibitors of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence factor production and biofilm formation.[5][6] By disrupting QS, these molecules can disarm pathogens without exerting direct bactericidal pressure, a promising strategy to combat antibiotic resistance.[5][7]
Table 1: Antimicrobial Activity of Selected Cyclic Dipeptides
| Cyclic Dipeptide | Target Organism(s) | Minimum Inhibitory Concentration (MIC) | Reference(s) |
| Cyclo(L-leucyl-L-prolyl) & Cyclo(L-phenylalanyl-L-prolyl) (synergistic) | Vancomycin-resistant Enterococcus faecium & E. faecalis | 0.25-1 mg/L | [8] |
| Escherichia coli, Staphylococcus aureus, Micrococcus luteus, Candida albicans, Cryptococcus neoformans | 0.25-0.5 mg/L | [8] | |
| Cyclo(Pro-Trp) & Cyclo(Phe-Pro) | Broad-spectrum antibacterial | Not specified | [3] |
| Cyclo(Trp-Pro) & Cyclo(Trp-Trp) | Broad-spectrum antifungal | Not specified | [3] |
Anticancer Activity
Numerous studies have highlighted the potential of cyclic dipeptides as anticancer agents.[1][9] They can induce apoptosis, inhibit cell proliferation, and even overcome drug resistance in various cancer cell lines. Proline-containing CDPs, in particular, have been extensively studied for their cytotoxic effects against glioma, breast, and colon cancer cells.[1]
Table 2: Anticancer Activity of Proline-Based Cyclic Dipeptides
| Cyclic Dipeptide | Cancer Cell Line(s) | IC50 Value | Reference(s) |
| Cyclo(l-Leu-l-Pro) | U87-MG (human glioma) | 1.3 µM | [1] |
| U251 (human glioma) | 19.8 µM | [1] | |
| Cyclo(l-Phe-l-Pro) | Not specified | Not specified | [1] |
| Cyclo(l-IIe-l-Pro) | HCT-116 (human colon carcinoma) | 22 µg/mL | [1] |
| HepG2 (human liver carcinoma) | ≥50 µg/mL | [1] | |
| MCF-7 (human breast adenocarcinoma) | 27 µg/mL | [1] |
Neuroprotective Effects
Cyclic dipeptides have also shown promise in the treatment of neurodegenerative disorders.[10][11] For instance, Cyclo(His-Pro) has been demonstrated to protect dopaminergic cells from apoptosis and activate heat-shock proteins involved in correct protein folding, suggesting its potential in conditions like Parkinson's disease.[10] Their ability to cross the blood-brain barrier further enhances their therapeutic potential for central nervous system disorders.[1]
Experimental Protocols
Protocol 1: Synthesis of Cyclic Dipeptides
The synthesis of cyclic dipeptides can be achieved through various methods, including solid-phase and solution-phase synthesis.[12][13][14] A general procedure for the solution-phase synthesis of hetero-cyclic dipeptides is outlined below.
Materials:
-
L-amino acids
-
Phosphorus trichloride (B1173362) (PCl3)
-
Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Water
Procedure:
-
Dissolve 10 mmol of each of the two different L-amino acids in 30 mL of THF.
-
Add 10 mmol of PCl3 to the mixture in batches.
-
Reflux the mixture for 4 hours.
-
After refluxing, evaporate the solvent.
-
Add water to the residue.
-
Adjust the pH of the solution to 7-8 using saturated NaHCO3 solution.
-
Purify the resulting cyclic dipeptide using column chromatography.
-
Confirm the structure of the synthesized cyclic dipeptide using spectroscopy and ESI-MS.[12]
Caption: Workflow for the solution-phase synthesis of cyclic dipeptides.
Protocol 2: Antimicrobial Susceptibility Testing using Kirby-Bauer Disc Diffusion Assay
This method is widely used to determine the antimicrobial activity of compounds.[3][4]
Materials:
-
Cyclic dipeptide solution of known concentration
-
Sterile filter paper discs
-
Bacterial or fungal culture
-
Agar (B569324) plates
-
Incubator
Procedure:
-
Prepare agar plates and allow them to solidify.
-
Inoculate the entire surface of the agar plates with a standardized suspension of the test microorganism.
-
Impregnate sterile filter paper discs with a known concentration of the cyclic dipeptide solution.
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). The size of the zone is proportional to the antimicrobial activity of the compound.[3][4]
Caption: Experimental workflow for the Kirby-Bauer disc diffusion assay.
Protocol 3: Quorum Sensing Inhibition Assay
This protocol describes a general method to screen for anti-quorum sensing activity using a reporter strain.
Materials:
-
Cyclic dipeptide solution
-
Bacterial reporter strain (e.g., Chromobacterium violaceum CV026)
-
Growth medium
-
Inducer molecule (if required by the reporter strain)
-
Microplate reader
Procedure:
-
Grow the reporter strain to the mid-logarithmic phase.
-
In a microtiter plate, add the bacterial culture, growth medium, and different concentrations of the cyclic dipeptide.
-
Add the inducer molecule if necessary to activate the quorum sensing system.
-
Include positive (with inducer, without CDP) and negative (without inducer, without CDP) controls.
-
Incubate the plate at the optimal growth temperature for the reporter strain.
-
Measure the reporter signal (e.g., violacein (B1683560) production in C. violaceum, bioluminescence) using a microplate reader.
-
A reduction in the reporter signal in the presence of the cyclic dipeptide indicates quorum sensing inhibition.[5]
Signaling Pathways
Quorum Sensing in Gram-Negative Bacteria and its Inhibition by Cyclic Dipeptides
Many Gram-negative bacteria utilize N-acylhomoserine lactones (AHLs) as autoinducers for quorum sensing. These AHLs bind to and activate LuxR-type transcriptional regulators, leading to the expression of target genes responsible for virulence and biofilm formation. Some cyclic dipeptides can act as antagonists, competing with AHLs for binding to the LuxR receptor, thereby inhibiting quorum sensing-mediated gene expression.[6]
Caption: Inhibition of AHL-mediated quorum sensing by cyclic dipeptides.
Conclusion
Cyclic dipeptides represent a versatile and promising class of molecules for drug discovery. Their diverse biological activities, coupled with their favorable physicochemical properties, make them attractive scaffolds for the development of novel therapeutics. The protocols and data presented here provide a foundational resource for researchers to explore the full potential of cyclic dipeptides in addressing unmet medical needs. Continued research into their mechanisms of action and the development of efficient synthetic strategies will undoubtedly pave the way for the clinical translation of these remarkable compounds.
References
- 1. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold [mdpi.com]
- 2. Frontiers | Rational and combinatorial tailoring of bioactive cyclic dipeptides [frontiersin.org]
- 3. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biological activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quorum-sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa and other gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclodepsipeptides produced by actinomycetes inhibit cyclic-peptide-mediated quorum sensing in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclic dipeptides exhibit synergistic, broad spectrum antimicrobial effects and have anti-mutagenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclic Peptides for the Treatment of Cancers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclic Peptides in Neurological Disorders: The Case of Cyclo(His-Pro) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclic dipeptides: from bugs to brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 13. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peptide Synthesis for Cyclic Peptides: Methods and Applications - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for Studying Neurogenesis with Cyclo(Gly-L-Pro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Gly-L-Pro), also known as cGP, is a cyclic dipeptide and an endogenous metabolite of insulin-like growth factor-1 (IGF-1). It has garnered significant interest in neuroscience research due to its neuroprotective and potential neurogenic properties. This document provides detailed application notes and experimental protocols for utilizing Cyclo(Gly-L-Pro) to study neurogenesis, the process of generating new neurons. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on neural stem and progenitor cells.
Mechanism of Action
Cyclo(Gly-L-Pro) is believed to exert its effects on neurogenesis through multiple mechanisms:
-
Modulation of IGF-1 Signaling: As a metabolite of IGF-1, Cyclo(Gly-L-Pro) can normalize IGF-1 function. The IGF-1 signaling pathway, particularly through the PI3K/Akt cascade, is crucial for promoting the survival, proliferation, and differentiation of neural stem cells.
-
Upregulation of Neurotrophic Factors: Studies have shown that Cyclo(Gly-L-Pro) can increase the expression of brain-derived neurotrophic factor (BDNF), a key regulator of neurogenesis, neuronal survival, and synaptic plasticity.[1]
-
Anti-Apoptotic Effects: Evidence suggests that Cyclo(Gly-L-Pro) may promote neurogenesis not by directly increasing cell division, but by inhibiting the apoptosis (programmed cell death) of newly formed neurons and neural stem cells. This protective effect allows a greater number of new neurons to survive and integrate into neural circuits.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of cyclic dipeptides on neuronal cells. While specific quantitative data for Cyclo(Gly-L-Pro) on neural stem cell proliferation and differentiation is still emerging, the data from related compounds and contexts provide a valuable reference.
Table 1: In Vitro Effects of Cyclic Dipeptides on Neuronal and Related Cells
| Cell Type | Compound | Concentration | Observed Effect | Reference |
| Synaptoneurosomes | Cyclo(Pro-Gly) | 10⁻⁹ M (1 nM) | Threshold for inducing depolarization | [2] |
| CIK cells | Cyclo(Gly-L-Pro) | 1, 10, 100 µg/mL | Increased expression of immune-related genes (MyD88, IL-1β, TNF-α, I-IFN) with no observed cytotoxicity. | [3] |
Table 2: In Vivo Administration of Cyclic Dipeptides in Rodent Models
| Animal Model | Compound | Dosage | Administration Route | Study Focus | Reference |
| Rat Stroke Model | Cyclo(Gly-L-Pro) | 25 mg/kg and 75 mg/kg | Oral (in food pellets) | Task learning and neural plasticity | [4] |
| Streptozotocin-Induced Diabetic Rats | Zinc plus Cyclo-(His-Pro) | 27 mg/kg | Gavage | Hippocampal neurogenesis | [5][6] |
Signaling Pathway
The proposed signaling pathway for Cyclo(Gly-L-Pro) in promoting neurogenesis involves the modulation of the IGF-1 and BDNF signaling cascades, which converge on the PI3K/Akt pathway, a central regulator of cell survival and growth.
Experimental Protocols
In Vitro Neurogenesis Assay with Neural Stem Cells (NSCs)
This protocol outlines a general procedure to assess the effect of Cyclo(Gly-L-Pro) on the proliferation and differentiation of NSCs in a monolayer culture.
Materials:
-
Neural Stem Cells (NSCs)
-
NSC proliferation medium (e.g., DMEM/F12 with N2 supplement, bFGF, and EGF)
-
NSC differentiation medium (proliferation medium without bFGF and EGF, and with the addition of factors like BDNF and/or retinoic acid)
-
Cyclo(Gly-L-Pro) (powder, soluble in water or DMSO)
-
Culture plates/coverslips coated with Poly-L-ornithine and Laminin
-
BrdU (5-bromo-2'-deoxyuridine) for proliferation assay
-
Primary antibodies: anti-BrdU, anti-Nestin (NSC marker), anti-MAP2 or anti-Tuj1 (neuronal markers), anti-GFAP (astrocyte marker)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Fixation and permeabilization buffers
-
Microscope for imaging
Protocol:
-
Cell Plating: Plate NSCs on coated coverslips in proliferation medium at a density that allows for cell growth and differentiation.
-
Cyclo(Gly-L-Pro) Treatment: After 24 hours, replace the medium with fresh proliferation or differentiation medium containing various concentrations of Cyclo(Gly-L-Pro) (a suggested starting range is 1 nM to 10 µM, based on related compounds). Include a vehicle control (the solvent used to dissolve Cyclo(Gly-L-Pro)).
-
Proliferation Assay (BrdU Incorporation):
-
To assess proliferation, add BrdU to the culture medium for the final 2-4 hours of the desired time point (e.g., day 3 of treatment).
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunofluorescence staining for BrdU and an NSC marker like Nestin.
-
Quantify the percentage of BrdU-positive cells among the total DAPI-stained cells.
-
-
Differentiation Assay:
-
Culture the cells in differentiation medium with or without Cyclo(Gly-L-Pro) for 7-14 days, changing the medium every 2-3 days.
-
Fix the cells and perform immunofluorescence staining for neuronal markers (MAP2 or Tuj1) and an astrocyte marker (GFAP).
-
Quantify the percentage of MAP2/Tuj1-positive neurons and GFAP-positive astrocytes relative to the total number of DAPI-stained cells.
-
In Vivo Neurogenesis Study in a Rodent Model
This protocol provides a framework for evaluating the in vivo effects of Cyclo(Gly-L-Pro) on adult hippocampal neurogenesis.
Materials:
-
Adult rodents (e.g., mice or rats)
-
Cyclo(Gly-L-Pro)
-
Vehicle for administration (e.g., saline)
-
BrdU solution for injection
-
Anesthesia
-
Perfusion solutions (saline and paraformaldehyde)
-
Cryostat or vibratome for brain sectioning
-
Primary antibodies: anti-BrdU, anti-NeuN (mature neuron marker), anti-DCX (immature neuron marker)
-
Fluorescently labeled secondary antibodies
-
DAPI
-
Microscope for imaging and stereology software for quantification
Protocol:
-
Animal Groups and Treatment:
-
Divide animals into a control group (vehicle) and a Cyclo(Gly-L-Pro) treatment group. Based on available literature, a starting dose could be in the range of 25-75 mg/kg body weight, administered orally (e.g., via gavage or in food) daily for a period of 2-4 weeks.[4]
-
-
BrdU Labeling:
-
To label dividing cells, administer BrdU (e.g., 50 mg/kg, intraperitoneal injection) daily for the first 5-7 days of the treatment period.[7]
-
-
Tissue Collection:
-
At the end of the treatment period (e.g., 4 weeks after the first BrdU injection to allow for neuronal maturation), deeply anesthetize the animals.
-
Perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Extract and post-fix the brains.
-
-
Immunohistochemistry:
-
Section the brains (e.g., 40 µm coronal sections) through the hippocampus.
-
Perform immunohistochemical staining for BrdU and neuronal markers (NeuN and/or DCX).
-
-
Quantification:
-
Use stereological methods to quantify the number of BrdU-positive cells in the subgranular zone (SGZ) and granule cell layer (GCL) of the dentate gyrus.
-
Quantify the number of BrdU/NeuN double-positive cells to assess the survival and maturation of new neurons.
-
Quantify the number of DCX-positive cells to assess the population of immature neurons.
-
Concluding Remarks
Cyclo(Gly-L-Pro) presents a promising avenue for research into neurogenesis and the development of therapies for neurodegenerative diseases. The protocols provided here offer a starting point for investigating its effects. Researchers should optimize concentrations, treatment durations, and animal models based on their specific experimental goals. Further investigation into the precise molecular targets and signaling pathways modulated by Cyclo(Gly-L-Pro) will be crucial for a comprehensive understanding of its role in promoting neural regeneration.
References
- 1. Activation of the AKT/GSK-3β/β-catenin pathway via photobiomodulation therapy promotes neural stem cell proliferation in neonatal rat models of hypoxic-ischemic brain damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopropyl glycine and proline-containing preparation noopept evoke two types of membrane potential responses in synaptoneurosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclo(Gly-L-Pro) | Natural Product | TargetMol [targetmol.com]
- 4. Oral administration of cyclic glycyl-proline facilitates task learning in a rat stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI۳K/Akt signaling pathway impacts on neural stem cells and its relevant mechanisms [en.civilica.com]
- 6. mdpi.com [mdpi.com]
- 7. Steps towards standardized quantification of adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cyclo(Gly-L-Pro) Solubility & Solution Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the aqueous solubility of Cyclo(Gly-L-Pro). It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of Cyclo(Gly-L-Pro)?
Cyclo(Gly-L-Pro) is a highly water-soluble cyclic dipeptide. Published data indicates its aqueous solubility to be at least 180-200 mg/mL.[1][2]
Q2: In which organic solvents is Cyclo(Gly-L-Pro) soluble?
Cyclo(Gly-L-Pro) is also soluble in Dimethyl Sulfoxide (DMSO).[2][3][4][5] Solubility in other organic solvents like chloroform, dichloromethane, and ethyl acetate (B1210297) has also been reported.[4]
Q3: How should I prepare a stock solution of Cyclo(Gly-L-Pro)?
For most in vitro applications, a stock solution can be prepared in sterile water or DMSO. Given its high aqueous solubility, water is often a suitable solvent. If using DMSO, it is advisable to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact solubility.[6] For aqueous stock solutions intended for cell culture, it is recommended to filter-sterilize the solution through a 0.22 µm filter before use.[1][7]
Q4: Are there methods to further enhance the aqueous solubility of Cyclo(Gly-L-Pro)?
While Cyclo(Gly-L-Pro) is already highly soluble in water, for specific formulations or to prevent precipitation at very high concentrations or in complex media, solubility-enhancing excipients can be utilized. These include co-solvents and cyclodextrins.[6][8][9]
Q5: What are the recommended storage conditions for Cyclo(Gly-L-Pro) powder and its solutions?
-
Powder: Store at -20°C for long-term storage (up to 3 years).[2] It should be kept in a dry environment, away from moisture.
-
Solutions: For stock solutions in either water or DMSO, it is recommended to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6][7] Avoid repeated freeze-thaw cycles.
Data Presentation: Solubility of Cyclo(Gly-L-Pro)
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| Water | ≥ 200 mg/mL[1] | ≥ 1297 mM | Saturation may be higher. |
| Water | 180 mg/mL[2] | 1167.54 mM | Sonication is recommended to aid dissolution.[2] |
| DMSO | > 10 mg/mL[3][5] | > 64.8 mM | - |
| DMSO | 20 mg/mL[2] | 129.73 mM | Sonication is recommended.[2] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon addition to aqueous buffer | - The final concentration exceeds the solubility limit in the specific buffer system. - The buffer components are interacting with the Cyclo(Gly-L-Pro). | 1. Decrease the final concentration of Cyclo(Gly-L-Pro). 2. If a co-solvent like DMSO was used for the stock, ensure the final percentage of the co-solvent is compatible with your experimental system and does not cause precipitation. 3. Consider using a solubility-enhancing excipient like a cyclodextrin (B1172386) (see Experimental Protocols). |
| Cloudy or hazy solution after dissolution | - Incomplete dissolution. - Formation of fine aggregates. | 1. Gently warm the solution (e.g., to 37°C) while stirring. 2. Briefly sonicate the solution to aid dissolution.[2] 3. Filter the solution through a 0.22 µm filter to remove any undissolved particles.[1][7] |
| Inconsistent experimental results | - Poor solubility leading to variations in the effective concentration. - Degradation of the compound. | 1. Prepare fresh stock solutions regularly. 2. Vortex the stock and final diluted solutions thoroughly before each use. 3. Ensure proper storage of stock solutions (aliquoted, at -20°C or -80°C) to avoid degradation from multiple freeze-thaw cycles.[1][6][7] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
Objective: To prepare a high-concentration aqueous stock solution of Cyclo(Gly-L-Pro).
Materials:
-
Cyclo(Gly-L-Pro) powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm sterile syringe filter
Procedure:
-
In a sterile tube, weigh the desired amount of Cyclo(Gly-L-Pro) powder.
-
Add the calculated volume of sterile water to achieve the target concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of water to 100 mg of powder).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If dissolution is slow, sonicate the solution for a few minutes.[2]
-
For applications requiring sterility, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.[1][7]
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Solubility Enhancement using a Co-solvent and Excipient Formulation for In Vivo Studies
Objective: To prepare a clear, injectable solution of Cyclo(Gly-L-Pro) using a co-solvent and excipients. This protocol is adapted from methods used for similar cyclic peptides.[6]
Materials:
-
Cyclo(Gly-L-Pro) powder
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of Cyclo(Gly-L-Pro) in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix gently but thoroughly.
-
This procedure should yield a clear solution with a final Cyclo(Gly-L-Pro) concentration of 5 mg/mL.
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation
Objective: To enhance the aqueous solubility and stability of Cyclo(Gly-L-Pro) through inclusion complexation with a cyclodextrin derivative. This is particularly useful for formulations requiring high concentrations or enhanced stability.
Materials:
-
Cyclo(Gly-L-Pro) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl) or other aqueous buffer
-
Anhydrous DMSO
Procedure:
-
Prepare a stock solution of Cyclo(Gly-L-Pro) in DMSO (e.g., 50 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.
-
To this, add 100 µL of the 50 mg/mL Cyclo(Gly-L-Pro) DMSO stock solution.
-
Mix thoroughly until a clear solution is obtained. This will result in a final concentration of 5 mg/mL Cyclo(Gly-L-Pro).[6]
Signaling Pathways and Experimental Workflows
Cyclo(Gly-L-Pro) has been shown to exert neuroprotective and immunomodulatory effects through various signaling pathways. The following diagrams illustrate these mechanisms.
Caption: Neuroprotective signaling pathway of Cyclo(Gly-L-Pro).
Caption: Immunomodulatory effects of Cyclo(Gly-L-Pro).
Caption: General workflow for preparing Cyclo(Gly-L-Pro) solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclo(Gly-L-Pro) | Natural Product | TargetMol [targetmol.com]
- 3. Cyclo-Gly-Pro ≥98% (GC/HPLC) | 3705-27-9 [sigmaaldrich.com]
- 4. Cyclo(Pro-Gly) | CAS:19179-12-5 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. 3705-27-9 CAS MSDS (CYCLO(-GLY-PRO)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scispace.com [scispace.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Cyclo(Gly-L-Pro) stability issues in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Cyclo(Gly-L-Pro) in common experimental buffers. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Cyclo(Gly-L-Pro) in aqueous buffers?
The primary degradation pathway for Cyclo(Gly-L-Pro), a diketopiperazine (DKP), in aqueous solutions is hydrolysis of the peptide bonds. This reaction results in the formation of the linear dipeptide, Gly-L-Pro.
Q2: How does pH affect the stability of Cyclo(Gly-L-Pro)?
The stability of Cyclo(Gly-L-Pro) is significantly dependent on the pH of the experimental buffer. Based on studies of similar proline-containing diketopiperazines, Cyclo(Gly-L-Pro) is expected to be most stable in the pH range of 3 to 8.[1] Outside of this range, the rate of hydrolysis to the linear dipeptide increases. Specifically, at pH values below 3 (acidic conditions) and above 8 (alkaline conditions), the degradation is more pronounced.[1]
Q3: What are the expected degradation products of Cyclo(Gly-L-Pro)?
The main degradation product resulting from the hydrolysis of Cyclo(Gly-L-Pro) is the linear dipeptide, Glycyl-L-Proline (Gly-L-Pro).
Q4: Can temperature impact the stability of Cyclo(Gly-L-Pro) solutions?
Yes, as with most chemical reactions, the rate of Cyclo(Gly-L-Pro) degradation is expected to increase with higher temperatures. For long-term storage, it is advisable to keep stock solutions frozen at -20°C or below. For working solutions, it is recommended to prepare them fresh and use them promptly, especially when working outside the optimal pH range.
Q5: What are suitable solvents for preparing stock solutions of Cyclo(Gly-L-Pro)?
Cyclo(Gly-L-Pro) is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] Stock solutions can be prepared in DMSO and then diluted into the desired aqueous experimental buffer.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving Cyclo(Gly-L-Pro) that may be related to its stability.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity or inconsistent results over time. | Degradation of Cyclo(Gly-L-Pro) in the experimental buffer. | 1. Verify Buffer pH: Ensure the pH of your experimental buffer is within the optimal stability range of 3-8.[1] 2. Prepare Fresh Solutions: Prepare working solutions of Cyclo(Gly-L-Pro) fresh for each experiment. 3. Control Storage: Store stock solutions at -20°C or -80°C. Minimize freeze-thaw cycles. 4. Perform a Stability Check: Analyze the concentration of your Cyclo(Gly-L-Pro) solution over the time course of your experiment using a stability-indicating method like HPLC. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of the linear dipeptide degradation product (Gly-L-Pro). | 1. Analyze for Degradation Product: Use an analytical method capable of separating Cyclo(Gly-L-Pro) from its potential degradation product, Gly-L-Pro. 2. Compare with Standard: If available, run a standard of Gly-L-Pro to confirm the identity of the new peak. 3. Review Experimental Conditions: Assess if the experimental conditions (pH, temperature, duration) could have promoted hydrolysis. |
| Precipitation of the compound in aqueous buffer. | Poor solubility of Cyclo(Gly-L-Pro) in the chosen buffer. | 1. Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Check Concentration Limits: Determine the solubility limit of Cyclo(Gly-L-Pro) in your specific buffer. |
Experimental Protocols
Stability-Indicating HPLC Method for Cyclo(Gly-L-Pro)
This protocol outlines a general method for assessing the stability of Cyclo(Gly-L-Pro) in a given buffer.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
2. Mobile Phase and Gradient:
-
A common mobile phase system for peptide analysis consists of:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[3]
-
-
A gradient elution is typically used to separate the polar degradation product (Gly-L-Pro) from the more non-polar parent compound (Cyclo(Gly-L-Pro)). A suggested starting point is a linear gradient from 5% to 95% Solvent B over 20-30 minutes.
3. Sample Preparation:
-
Prepare a stock solution of Cyclo(Gly-L-Pro) in a suitable solvent (e.g., DMSO).[2]
-
Dilute the stock solution to the desired experimental concentration in the buffer to be tested.
-
Incubate the sample under the desired conditions (e.g., specific pH, temperature).
-
At various time points, withdraw aliquots and, if necessary, quench any ongoing reaction by freezing or adding a strong acid (ensure compatibility with your analytical method).
4. Analysis:
-
Inject the samples onto the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 210-220 nm for the peptide bond).
-
Quantify the peak area of Cyclo(Gly-L-Pro) and any degradation products over time.
5. Data Interpretation:
-
Plot the concentration of Cyclo(Gly-L-Pro) versus time to determine the degradation kinetics.
-
The appearance and increase of a new peak with a retention time corresponding to the more polar Gly-L-Pro would indicate degradation.
Visualizations
Caption: Degradation pathway of Cyclo(Gly-L-Pro).
Caption: Workflow for assessing Cyclo(Gly-L-Pro) stability.
Caption: Factors influencing Cyclo(Gly-L-Pro) degradation.
References
Technical Support Center: Troubleshooting Cyclo(Gly-L-Pro) Cell Permeability Assays
Welcome to the technical support center for Cyclo(Gly-L-Pro) cell permeability assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the expected cell permeability of Cyclo(Gly-L-Pro) in a Caco-2 assay?
A1: While specific apparent permeability coefficient (Papp) values for Cyclo(Gly-L-Pro) are not extensively reported in publicly available literature, we can estimate its permeability based on its structure as a small, cyclic dipeptide. Generally, small peptides can exhibit a range of permeabilities. Based on data for other cyclic peptides and dipeptides, Cyclo(Gly-L-Pro) is anticipated to have low to moderate permeability. For context, compounds are often classified as follows:
-
Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s
-
Moderate Permeability: Papp between 1.0 x 10⁻⁶ and 10 x 10⁻⁶ cm/s
-
High Permeability: Papp > 10 x 10⁻⁶ cm/s
It is recommended to determine the Papp value of Cyclo(Gly-L-Pro) empirically within your own laboratory's Caco-2 system and use well-characterized compounds as controls to benchmark your results.
Q2: What are the likely transport mechanisms for Cyclo(Gly-L-Pro) across the Caco-2 monolayer?
A2: The transport of Cyclo(Gly-L-Pro) across the intestinal epithelium, modeled by Caco-2 cells, may occur through several mechanisms:
-
Passive Transcellular Diffusion: Movement directly across the cell membrane, driven by a concentration gradient. The physicochemical properties of Cyclo(Gly-L-Pro), such as its moderate lipophilicity and small size, may allow for some degree of passive diffusion.
-
Paracellular Transport: Passage through the tight junctions between cells. This route is generally favored by small, hydrophilic molecules. The integrity of the Caco-2 monolayer is a critical factor for this pathway.
-
Carrier-Mediated Transport: Involvement of specific transporter proteins. Both glycine (B1666218) and proline have known amino acid transporters in the intestinal epithelium.[1] It is plausible that their cyclic dipeptide form, Cyclo(Gly-L-Pro), could also be a substrate for certain peptide transporters (e.g., PEPT1) or other amino acid transporters.[1]
-
Active Efflux: The compound may be actively transported out of the cell by efflux pumps such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which would result in a lower apparent permeability in the apical-to-basolateral direction.[2]
Q3: How can I determine if an active transporter or efflux pump is involved in the transport of Cyclo(Gly-L-Pro)?
A3: To investigate the role of active transport and efflux, you can perform a bi-directional Caco-2 permeability assay, measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[2]
The efflux ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 is a strong indicator of active efflux.[2] To identify specific transporters, the assay can be conducted in the presence of known inhibitors:
-
Verapamil or Ketoconazole: Inhibitors of P-glycoprotein (P-gp).
-
Fumitremorgin C or Ko143: Inhibitors of Breast Cancer Resistance Protein (BCRP).
A significant reduction in the efflux ratio in the presence of an inhibitor suggests the involvement of that specific transporter.
Troubleshooting Guide
This guide addresses common problems encountered during Cyclo(Gly-L-Pro) permeability assays in a question-and-answer format.
Problem 1: Observed Papp value for Cyclo(Gly-L-Pro) is significantly lower than expected or undetectable.
| Potential Cause | Recommended Troubleshooting Strategy | Experimental Verification |
| Poor Compound Solubility | Review the solubility of Cyclo(Gly-L-Pro) in the transport buffer. Consider using a co-solvent like DMSO (typically ≤1%), but be aware that high concentrations can impact monolayer integrity. | Visually inspect the donor solution for precipitation. Quantify the compound concentration in the donor solution at the beginning and end of the experiment. |
| Compound Adsorption to Plasticware | Utilize low-binding plates and pipette tips. Including a protein like Bovine Serum Albumin (BSA) (e.g., 1%) in the receiver compartment can help create sink conditions and reduce non-specific binding, especially for lipophilic compounds.[3] | Perform a recovery experiment by incubating Cyclo(Gly-L-Pro) in the assay plates without cells and measuring the concentration to quantify loss due to binding. |
| Active Efflux | The compound may be a substrate for efflux pumps like P-gp or BCRP. | Conduct a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio > 2 suggests active efflux.[2] Perform the assay with known efflux inhibitors to confirm. |
| Compound Instability | Cyclo(Gly-L-Pro) may be degrading in the transport buffer or being metabolized by the Caco-2 cells. | Assess the stability of Cyclo(Gly-L-Pro) in the transport buffer over the time course of the experiment at 37°C. Analyze cell lysates to look for metabolites. |
Problem 2: High variability in Papp values between replicate wells or experiments.
| Potential Cause | Recommended Troubleshooting Strategy | Experimental Verification |
| Inconsistent Monolayer Confluency | Ensure a consistent cell seeding density and allow for adequate differentiation time (typically 21 days).[4] | Regularly monitor monolayer formation using light microscopy. |
| Leaky Monolayers | The integrity of the tight junctions may be compromised. | Measure the Transepithelial Electrical Resistance (TEER) of each well before and after the experiment. Only use monolayers with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).[1] Perform a Lucifer Yellow rejection assay; high permeability of this paracellular marker indicates a leaky monolayer. |
| Inconsistent Cell Passage Number | Caco-2 cell characteristics can change with high passage numbers. | Use cells within a consistent and defined passage number range for all experiments. |
| Pipetting Errors | Inaccurate or inconsistent pipetting can lead to significant variability. | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. |
Experimental Protocols
Caco-2 Permeability Assay
This protocol outlines the steps for assessing the permeability of Cyclo(Gly-L-Pro) across a Caco-2 cell monolayer.
1. Cell Culture and Seeding:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).
-
Seed cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
2. Monolayer Integrity Check:
-
Before the transport experiment, measure the TEER of each well using a voltmeter. Only use wells that meet your laboratory's established threshold.
-
Optionally, a Lucifer Yellow assay can be performed on a subset of wells to confirm low paracellular permeability.
3. Transport Experiment (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at pH 7.4.
-
Equilibrate the monolayers in transport buffer for 30 minutes at 37°C.
-
Prepare the dosing solution of Cyclo(Gly-L-Pro) in transport buffer at the desired concentration.
-
Remove the buffer from the apical (upper) and basolateral (lower) chambers.
-
Add the dosing solution to the apical chamber.
-
Add fresh transport buffer to the basolateral chamber.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
4. Bi-directional Transport (Basolateral to Apical - B-A):
-
Follow the same procedure as above, but add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
5. Sample Analysis and Calculation:
-
Analyze the concentration of Cyclo(Gly-L-Pro) in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of permeation of the compound across the monolayer.
-
A is the surface area of the permeable membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
Data Presentation
Table 1: Classification of Compound Permeability based on Papp Values
| Permeability Class | Apparent Permeability Coefficient (Papp) | Expected Human Intestinal Absorption |
| High | > 10 x 10⁻⁶ cm/s | > 85% |
| Moderate | 1 - 10 x 10⁻⁶ cm/s | 50 - 84% |
| Low | < 1 x 10⁻⁶ cm/s | < 50% |
Note: These are general ranges and can vary between laboratories.
Table 2: Reference Compounds for Caco-2 Permeability Assays
| Compound | Transport Mechanism | Expected Permeability |
| Propranolol | Passive Transcellular | High |
| Atenolol | Paracellular | Low |
| Digoxin | P-gp Substrate | Low (A-B), High (B-A) |
| Lucifer Yellow | Paracellular Marker | Very Low |
Visualizations
References
- 1. Transport mechanisms of the imino acid L-proline in the human intestinal epithelial caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. Improving Caco-2 cell permeability assay using phospholipid covered silica beads [diva-portal.org]
- 4. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
Technical Support Center: Optimizing Cyclo(Gly-L-Pro) Concentration for Neuroprotection
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclo(Gly-L-Pro) (cGP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and execution for neuroprotection studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Cyclo(Gly-L-Pro) in in vitro neuroprotection assays?
A1: The optimal concentration of Cyclo(Gly-L-Pro) can vary significantly depending on the cell type, the nature of the neurotoxic insult, and the experimental endpoint. Based on published studies, a good starting point for in vitro experiments is in the nanomolar (nM) to micromolar (µM) range. For instance, concentrations as low as 1 nM have been shown to increase neuronal cell numbers, while concentrations in the 10-100 nM range have demonstrated neuroprotective effects against glutamate-induced toxicity in cerebellar neurons.[1] In other models, such as cytokine stimulation in CIK cells, concentrations of 1, 10, and 100 µg/mL have been utilized.[2] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q2: What is a typical dosage for Cyclo(Gly-L-Pro) in in vivo animal models of neurodegeneration?
A2: In vivo dosages of Cyclo(Gly-L-Pro) are dependent on the animal model, route of administration, and the specific neurological condition being studied. As an example, in a transgenic mouse model of Alzheimer's disease, an intranasal administration of 20 mg/kg body weight has been used.[3] For studies involving nociception and inflammation in mice, intraperitoneal injections of 0.1, 1, or 10 µmol/kg have been effective. It is crucial to consult relevant literature for your specific model and conduct pilot studies to determine the most effective and non-toxic dosage.
Q3: What are the key signaling pathways involved in the neuroprotective effects of Cyclo(Gly-L-Pro)?
A3: Current research indicates that Cyclo(Gly-L-Pro) exerts its neuroprotective effects through the modulation of several key signaling pathways. A prominent mechanism involves the regulation of the Insulin-like Growth Factor-1 (IGF-1) signaling pathway. Cyclo(Gly-L-Pro) has been shown to activate the Akt signaling pathway, which in turn enhances the expression of Mouse Double Minute 2 homolog (MDM2).[4] MDM2 is an E3 ubiquitin ligase that targets the p53 tumor suppressor protein for degradation. By promoting the MDM2-mediated degradation of p53, Cyclo(Gly-L-Pro) can attenuate oxidative stress-induced apoptosis.[4][5]
Data Presentation: Effective Concentrations of Cyclo(Gly-L-Pro) in Neuroprotection Studies
| Model System | Concentration/Dosage | Effect | Reference |
| In Vitro | |||
| Human Fetal Neural Stem Cells (hfNSCs) | Dose-dependent | Attenuation of H₂O₂-induced cell death | [4][5] |
| Cerebellar Neurons | 1 nM | Increased neuronal cell number | [1] |
| Cerebellar Neurons | 10-100 nM | Neuroprotection against glutamate (B1630785) toxicity | [1] |
| CIK Cells | 1, 10, 100 µg/mL | Stimulation of cytokine gene expression | [2] |
| In Vivo | |||
| APP/PS1 Transgenic Mouse (Alzheimer's) | 20 mg/kg (intranasal) | Improved spatial memory, reduced amyloid plaque load | [3] |
| Mouse (Nociception/Inflammation) | 0.1, 1, 10 µmol/kg (i.p.) | Attenuation of nociceptive behavior and inflammation |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assessment using MTT Assay
This protocol provides a general guideline for assessing the neuroprotective effect of Cyclo(Gly-L-Pro) against a neurotoxin in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Cyclo(Gly-L-Pro) stock solution
-
Neurotoxin (e.g., H₂O₂, 6-OHDA, glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Pre-treatment with Cyclo(Gly-L-Pro):
-
Prepare serial dilutions of Cyclo(Gly-L-Pro) in culture medium to achieve the desired final concentrations.
-
Remove the culture medium from the wells and replace it with medium containing the different concentrations of Cyclo(Gly-L-Pro).
-
Include a vehicle control group (medium with the same solvent concentration used for the highest Cyclo(Gly-L-Pro) concentration).
-
Incubate for 1-4 hours.
-
-
Induction of Neurotoxicity:
-
Prepare the neurotoxin solution in culture medium at a pre-determined toxic concentration.
-
Add the neurotoxin to the wells already containing Cyclo(Gly-L-Pro). Do not add neurotoxin to the control wells.
-
Incubate for the desired period (e.g., 24 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly by pipetting up and down.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Protocol 2: Western Blot Analysis of Akt, MDM2, and p53
This protocol outlines the steps to assess the effect of Cyclo(Gly-L-Pro) on the expression and phosphorylation of key proteins in the neuroprotective signaling pathway.
Materials:
-
Cell lysates from control and Cyclo(Gly-L-Pro)-treated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-MDM2, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle shaking.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing: To analyze other proteins on the same membrane, strip the membrane and re-probe with another primary antibody (e.g., anti-total Akt, anti-MDM2, anti-p53, or a loading control like β-actin).
Mandatory Visualizations
Caption: A typical experimental workflow for assessing the neuroprotective effects of Cyclo(Gly-L-Pro) in vitro.
Caption: The proposed signaling pathway for Cyclo(Gly-L-Pro)-mediated neuroprotection.
References
- 1. WO2003039487A2 - Cyclo(prolyl-glycine) and methods of use to treat neural disorders - Google Patents [patents.google.com]
- 2. Cyclo(Gly-L-Pro) | Natural Product | TargetMol [targetmol.com]
- 3. Cyclic Glycine-Proline Improves Memory and Reduces Amyloid Plaque Load in APP/PS1 Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclo-glycylproline attenuates hydrogen peroxide-induced cellular damage mediated by the MDM2-p53 pathway in human neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Oral Bioavailability of Cyclic Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of cyclic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to the oral bioavailability of cyclic peptides?
The primary barriers to the oral bioavailability of cyclic peptides are their poor membrane permeability and susceptibility to metabolic degradation.[1][2] Cyclic peptides often have a large molecular weight, a high polar surface area, and are susceptible to enzymatic hydrolysis, which hinders their development as oral therapeutics.[1][2][3]
Q2: What are the main strategies to improve the oral bioavailability of cyclic peptides?
The main strategies focus on two key areas: improving metabolic stability and enhancing membrane permeability.[1][2]
-
Improving Metabolic Stability:
-
Cyclization: This is a fundamental strategy that enhances conformational rigidity and eliminates unstable terminal residues, making the peptide less susceptible to proteolytic degradation.[1][2]
-
Backbone Modifications: Incorporating D-amino acids or non-canonical amino acids can sterically hinder protease activity.[4][5]
-
N-methylation: Replacing amide protons with N-methyl groups can protect against enzymatic degradation and also improve permeability by reducing the number of hydrogen bond donors.[6][7][8]
-
-
Enhancing Membrane Permeability:
-
Structural Modifications: N-methylation and the introduction of lipophilic side chains can increase passive diffusion across the intestinal epithelium.[7][9] The ability of a cyclic peptide to adopt a "closed" conformation with intramolecular hydrogen bonds in the non-polar environment of the cell membrane is crucial for permeability.[10]
-
Formulation with Permeability Enhancers (PEs): Co-administration with PEs like sodium caprate (C10) or salcaprozate sodium (SNAC) can transiently open tight junctions or increase membrane fluidity, facilitating peptide transport.[11][12][13]
-
Q3: How does N-methylation improve the oral bioavailability of cyclic peptides?
N-methylation has a dual effect: it enhances metabolic stability and improves membrane permeability.[6][7][8] By replacing an amide hydrogen with a methyl group, it can prevent enzymatic cleavage at that position.[14] Furthermore, it reduces the number of hydrogen bond donors, which can decrease the desolvation penalty for the peptide to enter the lipophilic cell membrane.[7][9] Studies have shown that multiple N-methylations can significantly improve Caco-2 permeability and lead to oral bioavailability as high as 28% in rats for certain cyclic hexapeptides.[7][9]
Q4: What is the role of D-amino acid substitution in enhancing oral bioavailability?
Substituting L-amino acids with their D-isomers is a common strategy to increase the metabolic stability of peptides.[4][5] The altered stereochemistry at the substitution site can make the peptide resistant to degradation by proteases, which are stereospecific for L-amino acids.[4] This increased stability in the gastrointestinal tract and during first-pass metabolism can lead to higher systemic exposure after oral administration.[5]
Troubleshooting Guides
Permeability Assays
-
Possible Cause 1: Poor intrinsic permeability. The cyclic peptide may have a high polar surface area or lack the ability to form the necessary intramolecular hydrogen bonds to shield its polar backbone.
-
Troubleshooting:
-
Structural Modification: Consider N-methylation or introducing more lipophilic side chains to enhance passive diffusion.[7][9]
-
Conformational Analysis: Use NMR or computational modeling to assess the peptide's conformational flexibility and its ability to adopt a "closed" permeable conformation.[10]
-
-
-
Possible Cause 2: Active efflux. The peptide may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells.[15]
-
Troubleshooting:
-
Bidirectional Assay: Perform a bidirectional Caco-2 assay to determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests active efflux.[15]
-
Use of Inhibitors: Include known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., fumitremorgin C) in the assay. A significant increase in the A-B permeability in the presence of an inhibitor confirms the involvement of that specific transporter.[15]
-
-
-
Possible Cause 1: Inconsistent Caco-2 monolayer integrity. The tightness of the cell monolayer can vary between wells and experiments.
-
Troubleshooting:
-
TEER Measurement: Always measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure their integrity.[15]
-
Lucifer Yellow Co-administration: Include a low-permeability marker like Lucifer yellow to check for monolayer integrity. High transport of Lucifer yellow indicates a compromised monolayer.[15]
-
-
-
Possible Cause 2: Compound solubility issues. The cyclic peptide may have poor aqueous solubility, leading to inaccurate concentration measurements.
-
Troubleshooting:
-
Solubility Assessment: Determine the solubility of the peptide in the assay buffer beforehand.
-
Use of Co-solvents: If necessary, use a small percentage of a co-solvent like DMSO, but ensure it does not affect monolayer integrity.
-
-
Metabolic Stability Assays
-
Possible Cause 1: Susceptibility to CYP450 enzymes. The cyclic peptide may be a substrate for cytochrome P450 enzymes, which are abundant in liver microsomes.
-
Troubleshooting:
-
-
Possible Cause 2: Instability in the absence of NADPH. If the peptide degrades in the control incubation without the NADPH cofactor, it may be due to other enzymes present in the microsomes or chemical instability.
-
Troubleshooting:
-
Enzyme Inhibitors: Use broad-spectrum protease inhibitors to see if the degradation is enzymatically mediated.
-
Buffer Stability: Assess the stability of the peptide in the assay buffer alone to rule out chemical degradation.
-
-
-
Possible Cause 1: Involvement of other metabolic pathways. Liver microsomes primarily assess Phase I metabolism. Phase II metabolism or metabolism in other tissues (e.g., intestine, blood) may be significant in vivo.
-
Troubleshooting:
-
Hepatocyte Assays: Use primary hepatocytes for stability assays, as they contain both Phase I and Phase II enzymes.
-
S9 Fraction: The S9 fraction contains both microsomal and cytosolic enzymes.
-
Plasma Stability Assay: Assess the stability of the peptide in plasma to evaluate the contribution of plasma proteases.
-
-
-
Possible Cause 2: Permeability-limited clearance. The in vivo clearance may be limited by the rate of uptake into hepatocytes, rather than the rate of metabolism.
-
Troubleshooting:
-
In Vitro Uptake Assays: Use hepatocyte uptake assays to assess the rate of transport into liver cells.
-
-
Quantitative Data on Strategies to Enhance Oral Bioavailability
| Cyclic Peptide/Modification Strategy | Permeability (Papp A-B, 10⁻⁶ cm/s) | Metabolic Half-life (t₁/₂, min) in Rat Liver Microsomes | Oral Bioavailability (F%) in Rats | Reference |
| N-Methylation | ||||
| Cyclic hexapeptide (unmethylated) | Low | - | <1% | [7][9] |
| Cyclic hexapeptide (+3 N-Me groups) | High | - | 28% | [7][9] |
| Tri-N-methylated Veber-Hirschmann analog | - | - | 10% | [14] |
| D-Amino Acid Substitution | ||||
| Linear antimicrobial peptide | - | Low in serum | - | [4] |
| D-amino acid substituted analog | - | High in serum | - | [4] |
| Cyclization Strategy | ||||
| Acyclic decapeptide | 0.6 | - | - | [16] |
| Cyclic decapeptide analog | 5.4 | - | - | [16] |
| Permeability Enhancers | ||||
| Peptide 12 | Low | - | <0.1% | [17] |
| Peptide 12 with LPCM prodrug approach | 20-fold higher | - | >7% | [17] |
Experimental Protocols
Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).
-
Assay Initiation:
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
For apical-to-basolateral (A-B) transport, add the test peptide solution (typically at 10 µM) to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For basolateral-to-apical (B-A) transport, add the test peptide solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
Analysis: Quantify the concentration of the peptide in the samples using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux, A is the surface area of the filter membrane, and C₀ is the initial concentration of the peptide in the donor chamber.
Liver Microsomal Stability Assay
-
Preparation:
-
Prepare a reaction mixture containing liver microsomes (e.g., rat or human) in phosphate (B84403) buffer (pH 7.4).
-
Prepare a separate solution of the NADPH-regenerating system.
-
-
Pre-incubation: Pre-incubate the microsomal suspension and the test peptide at 37°C for a few minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH-regenerating system. For the negative control, add buffer instead.
-
Incubation and Sampling: Incubate at 37°C with shaking. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent peptide by LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining peptide versus time. The slope of the linear portion of the curve gives the elimination rate constant (k). The half-life (t₁/₂) is calculated as 0.693/k.
Visualizations
References
- 1. De novo development of small cyclic peptides that are orally bioavailable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in membrane fluidity associated with lymphocyte stimulation by succinyl-concanavalin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. db.cngb.org [db.cngb.org]
- 9. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. vetmed.fu-berlin.de [vetmed.fu-berlin.de]
- 13. Molecular Investigation of SNAC as an Oral Peptide Permeation Enhancer in Lipid Membranes via Solid-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 15. scispace.com [scispace.com]
- 16. Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Cyclo(Gly-L-Pro) Blood-Brain Barrier Penetration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the blood-brain barrier (BBB) penetration of Cyclo(Gly-L-Pro).
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Gly-L-Pro) and why is its blood-brain barrier penetration of interest?
Cyclo(Gly-L-Pro), a cyclic dipeptide, has demonstrated neuroprotective properties, making it a person of interest for treating central nervous system (CNS) disorders. Its ability to cross the blood-brain barrier is a critical determinant of its therapeutic efficacy for neurological conditions.
Q2: Does Cyclo(Gly-L-Pro) cross the blood-brain barrier?
Yes, Cyclo(Gly-L-Pro) is known to be an endogenous compound found in the brain and cerebrospinal fluid, which strongly indicates its ability to cross the blood-brain barrier. However, the precise mechanisms and quantitative extent of its penetration are still areas of active research. For comparison, the related cyclic dipeptide Cyclo(His-Pro) has been shown to cross the BBB through a nonsaturable mechanism.[1]
Q3: What are the main challenges in assessing the BBB penetration of Cyclo(Gly-L-Pro)?
The primary challenges include:
-
Low passive permeability: Like many peptides, Cyclo(Gly-L-Pro) may have inherently low passive diffusion across the tight junctions of the BBB.
-
Active efflux: The peptide may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump it out of the brain.
-
In vitro model limitations: In vitro BBB models may not fully replicate the complexity of the in vivo environment, leading to discrepancies in permeability data.
-
Analytical sensitivity: Accurate quantification of Cyclo(Gly-L-Pro) in brain tissue and plasma requires highly sensitive analytical methods like LC-MS/MS.
Q4: What are the key physicochemical properties of Cyclo(Gly-L-Pro) relevant to BBB penetration?
Key properties include its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Generally, small, moderately lipophilic molecules with fewer hydrogen bonds tend to have better BBB penetration.
Data Presentation: Physicochemical Properties and Comparative Data
| Property | Cyclo(Gly-L-Pro) | Good BBB Penetration (e.g., Diazepam) | Poor BBB Penetration (e.g., Atenolol) |
| Molecular Weight (Da) | 154.17 | 284.7 | 266.3 |
| logP (calculated) | -1.5 to -1.0 | ~2.8 | ~0.2 |
| Hydrogen Bond Donors | 1 | 1 | 3 |
| Hydrogen Bond Acceptors | 2 | 2 | 4 |
| Polar Surface Area (Ų) | 49.7 | 32.7 | 94.8 |
Note: logP values can vary depending on the calculation method.
Troubleshooting Guides
In Vitro Blood-Brain Barrier Permeability Assays
Issue 1: Low Transendothelial Electrical Resistance (TEER) values in the in vitro BBB model.
-
Possible Causes:
-
Incomplete cell monolayer formation.
-
Presence of leaky cells or gaps between cells.
-
Suboptimal cell culture conditions (e.g., media composition, serum concentration).
-
Low expression of tight junction proteins.
-
-
Troubleshooting Steps:
-
Verify cell seeding density and viability: Ensure the correct number of viable cells are seeded onto the transwell insert.
-
Optimize co-culture conditions: Co-culturing brain endothelial cells with astrocytes and pericytes can significantly increase TEER values.
-
Extend culture time: Allow sufficient time for the monolayer to form and for tight junctions to mature. Monitor TEER daily.
-
Check for contamination: Microbial contamination can compromise monolayer integrity.
-
Use barrier-inducing agents: Addition of agents like hydrocortisone (B1673445) or cAMP analogs can enhance tight junction formation.
-
Assess tight junction protein expression: Use immunocytochemistry to visualize the expression and localization of key tight junction proteins like claudin-5 and occludin.
-
Issue 2: High variability in apparent permeability (Papp) values for Cyclo(Gly-L-Pro).
-
Possible Causes:
-
Inconsistent TEER values across different wells.
-
Inaccurate quantification of Cyclo(Gly-L-Pro).
-
Issues with the experimental setup (e.g., temperature fluctuations, improper mixing).
-
Adsorption of the peptide to the plate or filter membrane.
-
-
Troubleshooting Steps:
-
Normalize Papp to TEER: If there is a correlation between Papp and TEER, consider normalizing the permeability values to account for variations in monolayer tightness.
-
Validate analytical method: Ensure the LC-MS/MS method for Cyclo(Gly-L-Pro) quantification is validated for linearity, accuracy, and precision in the relevant matrices (cell culture media).
-
Pre-treat plates: To minimize non-specific binding, pre-incubate the plates with a blocking agent like bovine serum albumin (BSA).
-
Ensure temperature control: Maintain a constant temperature of 37°C throughout the experiment.
-
Include positive and negative controls: Use well-characterized compounds with high (e.g., caffeine) and low (e.g., lucifer yellow) BBB permeability as controls.
-
In Vivo Brain Penetration Studies
Issue 3: Low and variable brain-to-plasma concentration ratio (Kp) for Cyclo(Gly-L-Pro).
-
Possible Causes:
-
Rapid metabolism of Cyclo(Gly-L-Pro) in plasma or brain.
-
Active efflux from the brain by transporters like P-glycoprotein.
-
Incomplete perfusion of the brain during tissue collection, leading to contamination with blood.
-
Analytical challenges in accurately measuring low brain concentrations.
-
-
Troubleshooting Steps:
-
Investigate metabolic stability: Assess the stability of Cyclo(Gly-L-Pro) in plasma and brain homogenates in vitro.
-
Evaluate P-gp interaction: Conduct in vitro transporter assays to determine if Cyclo(Gly-L-Pro) is a substrate for P-gp or other relevant efflux transporters.
-
Optimize brain perfusion technique: Ensure complete removal of blood from the brain vasculature by perfusing with saline or a suitable buffer before tissue collection.[2]
-
Enhance analytical sensitivity: Optimize the LC-MS/MS method to achieve a lower limit of quantification (LLOQ) for Cyclo(Gly-L-Pro) in brain homogenate.
-
Measure the unbound brain-to-plasma ratio (Kp,uu): This provides a more accurate measure of BBB transport by accounting for differential binding to plasma and brain tissue.[3][4][5]
-
Issue 4: Difficulty in achieving complete brain perfusion during in situ brain perfusion experiments.
-
Possible Causes:
-
Air bubbles in the perfusion line.
-
Incorrect cannula placement.
-
Vasoconstriction.
-
Clot formation.
-
-
Troubleshooting Steps:
-
Carefully prime the perfusion lines: Ensure all air bubbles are removed from the tubing before starting the perfusion.
-
Verify cannula placement: Confirm that the cannula is correctly inserted and secured in the carotid artery.
-
Include a vasodilator in the perfusate: A small amount of a vasodilator like sodium nitroprusside can help prevent vasoconstriction.
-
Heparinize the animal and perfusate: Administer heparin to the animal before the experiment and include it in the perfusion buffer to prevent blood clotting.
-
Monitor perfusion pressure: Maintain a steady and physiological perfusion pressure throughout the experiment.
-
Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
-
Cell Culture:
-
Co-culture human brain microvascular endothelial cells (hBMECs) on the apical side of a Transwell insert and human astrocytes and pericytes on the basolateral side.
-
Culture the cells until a confluent monolayer is formed, and TEER values stabilize at a high level (e.g., >200 Ω·cm²).
-
-
Permeability Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add Cyclo(Gly-L-Pro) at a known concentration to the apical (donor) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Replace the collected volume with fresh transport buffer.
-
-
Sample Analysis:
-
Quantify the concentration of Cyclo(Gly-L-Pro) in the collected samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
In Situ Brain Perfusion
-
Animal Preparation:
-
Anesthetize the animal (e.g., rat) and expose the common carotid artery.
-
Ligate the external carotid artery and insert a cannula into the common carotid artery, pointing towards the brain.
-
-
Perfusion:
-
Begin perfusing with a warmed (37°C), oxygenated perfusion buffer containing a vascular marker (e.g., [14C]-sucrose) and Cyclo(Gly-L-Pro) at a known concentration.
-
Maintain a constant perfusion rate (e.g., 10 mL/min for a rat).
-
After a short perfusion time (e.g., 30-60 seconds), stop the perfusion and decapitate the animal.
-
-
Sample Collection and Analysis:
-
Collect the brain and a sample of the perfusate.
-
Homogenize the brain tissue.
-
Measure the concentration of Cyclo(Gly-L-Pro) and the vascular marker in the brain homogenate and perfusate using LC-MS/MS and scintillation counting, respectively.
-
-
Calculation of Brain Uptake Clearance (Kin):
-
Calculate the Kin value using the following equation:
-
Kin (mL/s/g) = (Cbrain * T) / (AUCperfusate)
-
Where Cbrain is the concentration of the compound in the brain, T is the perfusion time, and AUCperfusate is the area under the concentration-time curve of the compound in the perfusate.
-
-
Visualizations
Caption: Experimental workflows for in vitro and in vivo assessment of Cyclo(Gly-L-Pro) BBB penetration.
Caption: Potential transport mechanisms of Cyclo(Gly-L-Pro) across the blood-brain barrier.
Caption: Troubleshooting logic for addressing low brain uptake of Cyclo(Gly-L-Pro).
References
- 1. Qualitative prediction of blood–brain barrier permeability on a large and refined dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformation of cyclo(Gly-L-Pro-L-Pro-Gly-L-Pro-L-Pro)(2)Mg complex crystallized from CH(3)CN solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformation of cyclo(-L-Pro-Gly-)3 and its Ca2+ and Mg2+ complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting Absorption-Distribution Properties of Neuroprotective Phosphine-Borane Compounds Using In Silico Modeling and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage conditions for Cyclo(Gly-L-Pro) powder
Technical Support Center: Cyclo(Gly-L-Pro)
This guide provides detailed information on the long-term storage and handling of Cyclo(Gly-L-Pro) powder for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of Cyclo(Gly-L-Pro) powder?
For long-term stability, lyophilized Cyclo(Gly-L-Pro) powder should be stored at low temperatures, preferably -20°C or -80°C.[1][2][3] Most suppliers recommend -20°C for storage periods of up to 3 years.[4][5] Storing at -80°C can further enhance stability, especially for highly sensitive applications or very long-term storage.[3][6]
Q2: How critical are moisture and light for the stability of the powder?
Exposure to moisture and light is detrimental to the long-term stability of Cyclo(Gly-L-Pro) powder.[4][7]
-
Moisture: The powder is often hygroscopic and can absorb moisture from the air, which significantly decreases its stability and may reduce the actual peptide content in the vial.[7][8] This can lead to hydrolysis and degradation.[1][2] Always store the powder in a tightly sealed container, preferably in a desiccator or with a desiccant pack.[3]
-
Light: Peptides should be protected from direct or intense light.[2][7][8] Store vials in a dark place or use amber-colored vials.
Q3: What is the expected shelf-life of Cyclo(Gly-L-Pro) powder when stored correctly?
When stored under ideal conditions (-20°C or -80°C, protected from moisture and light), Cyclo(Gly-L-Pro) powder can be stable for several years.[7] Specific supplier data indicates a shelf-life of 1 to 3 years.[4][6]
Q4: I've just received a shipment of Cyclo(Gly-L-Pro). It arrived at room temperature. Is it still viable?
Yes. Lyophilized peptides like Cyclo(Gly-L-Pro) are generally stable at room temperature for several days to weeks, which is sufficient for shipping purposes.[2][8] Upon receipt, the product should be immediately transferred to the recommended long-term storage conditions (-20°C or colder) to ensure its stability.[2]
Q5: How should I handle the powder when taking a sample for my experiment?
To prevent moisture contamination, it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening it.[2][3][7] Opening a cold vial will cause condensation of atmospheric moisture onto the powder, compromising its stability.[7] After weighing the desired amount, the vial should be resealed promptly, preferably under an inert gas like nitrogen or argon, and returned to cold storage.[1][7]
Q6: What about storing Cyclo(Gly-L-Pro) after it has been dissolved in a solvent?
Solutions of Cyclo(Gly-L-Pro) are significantly less stable than the lyophilized powder.[2][8] If you must store it in solution, prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][7] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[6][9] It is often recommended to use sterile buffers at a pH of 5-6 to prolong the life of the peptide in solution.[7][10]
Storage Condition Summary
The following tables summarize the recommended storage conditions for Cyclo(Gly-L-Pro).
Table 1: Long-Term Storage of Lyophilized Cyclo(Gly-L-Pro) Powder
| Parameter | Recommended Condition | Shelf-Life | Rationale |
| Temperature | -20°C or -80°C[4][5][6] | 1 to 3+ years[4][6][7] | Minimizes chemical degradation, hydrolysis, and oxidation.[1][3] |
| Humidity | Store in a desiccator or with desiccant.[3] | N/A | Prevents moisture absorption, which can lead to hydrolysis.[2][7] |
| Light | Keep away from direct sunlight; store in the dark.[4][7] | N/A | Prevents light-induced degradation. |
| Atmosphere | Tightly sealed container; consider backfilling with inert gas (Nitrogen/Argon).[1][7] | N/A | Reduces oxidation risk. |
Table 2: Storage of Cyclo(Gly-L-Pro) in Solution
| Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months[6][9] | Prepare aliquots to avoid freeze-thaw cycles. Use sterile buffers (pH 5-6).[2][7] |
| -20°C | Up to 1 month[6][9] | Less stable than at -80°C. Aliquoting is critical. |
| 4°C | 1 to 2 weeks[8] | For short-term use only. Risk of microbial contamination is higher. |
| Room Temperature | Not Recommended | Significant degradation can occur.[1] |
Troubleshooting Guide
Problem 1: The powder appears clumpy, gummy, or has reduced in volume.
-
Possible Cause: Moisture absorption. This can happen if the vial was opened while still cold or not sealed properly.[7][8]
-
Solution: While the peptide may still be usable, its effective concentration is compromised. It is recommended to use a fresh vial for quantitative experiments. To prevent this, always allow the vial to warm to room temperature in a desiccator before opening and reseal it tightly.[3]
Problem 2: The reconstituted peptide solution is not fully dissolving.
-
Possible Cause: The peptide may have degraded due to improper storage, or the chosen solvent may not be optimal. Cyclo(Gly-L-Pro) has specific solubility characteristics.
-
Solution:
-
Confirm the appropriate solvent. Cyclo(Gly-L-Pro) is highly soluble in water (H₂O) and Dimethyl sulfoxide (B87167) (DMSO).[4][6]
-
Try gentle warming or sonication, as this can aid dissolution.[4][7]
-
If solubility issues persist after long-term storage, it may indicate degradation. Consider using a new batch for critical applications.
-
Problem 3: Experimental results are inconsistent or show reduced activity.
-
Possible Cause: Peptide degradation due to improper long-term storage or repeated freeze-thaw cycles of stock solutions.[2]
-
Solution:
-
Review your storage and handling protocol against the recommendations.
-
Always use fresh aliquots for each experiment to avoid degradation from freeze-thaw cycles.[7]
-
If degradation is suspected, obtain a new vial of the peptide and compare results.
-
Experimental Protocols
Protocol: Proper Handling and Reconstitution of Cyclo(Gly-L-Pro) Powder
-
Preparation: Move the sealed vial of lyophilized Cyclo(Gly-L-Pro) powder from cold storage (-20°C or -80°C) to a desiccator at room temperature.
-
Equilibration: Allow the vial to sit in the desiccator for at least 30-60 minutes to ensure it has fully equilibrated to room temperature. This prevents water condensation.[2][7]
-
Weighing: Briefly open the vial in a low-humidity environment. Quickly weigh the desired amount of powder and place it in a new, sterile tube.
-
Resealing: Tightly reseal the original vial immediately. If possible, flush the headspace with a dry, inert gas (e.g., nitrogen) before sealing to displace air and moisture.[7]
-
Storage of Original Vial: Return the original powder vial to its designated long-term storage condition (-20°C or colder).
-
Reconstitution: Add the appropriate volume of sterile solvent (e.g., DMSO or sterile water) to the newly weighed powder. Vortex or sonicate gently until the peptide is fully dissolved.[4]
-
Storage of Solution: If not using the entire solution immediately, create single-use aliquots and store them at -80°C.[6][9] Label each aliquot clearly with the concentration and date of preparation.
Visualizations
References
- 1. jpt.com [jpt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 4. Cyclo(Gly-L-Pro) | Natural Product | TargetMol [targetmol.com]
- 5. Cyclo-Gly-Pro ≥98% (GC/HPLC) | 3705-27-9 [sigmaaldrich.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chempep.com [chempep.com]
- 8. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
Minimizing batch-to-batch variability of Cyclo(Gly-L-Pro)
Welcome to the technical support center for the synthesis of Cyclo(Gly-L-Pro). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to minimize batch-to-batch variability in their experiments.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of Cyclo(Gly-L-Pro) in a question-and-answer format.
Problem 1: Low Yield of Cyclo(Gly-L-Pro)
Question: My synthesis of Cyclo(Gly-L-Pro) consistently results in a low yield. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in Cyclo(Gly-L-Pro) synthesis can arise from several factors, primarily related to the efficiency of the linear dipeptide formation and the subsequent cyclization step.
-
Incomplete Coupling of Glycine (B1666218) and Proline: The initial formation of the linear dipeptide Gly-Pro is a critical step. Inadequate activation of the carboxylic acid on the glycine residue or steric hindrance can lead to low yields.
-
Solution: Ensure the use of an effective coupling reagent. For solution-phase synthesis, reagents like DCC (dicyclohexylcarbodiimide) with an additive such as HOBt (hydroxybenzotriazole) can improve coupling efficiency and suppress side reactions.[1] For solid-phase peptide synthesis (SPPS), ensure sufficient equivalents of activated amino acid and coupling reagents are used.
-
-
Inefficient Cyclization: The intramolecular cyclization of the linear dipeptide to form the diketopiperazine ring is often the most challenging step.
-
Solution: The choice of solvent and temperature is crucial. Refluxing in a high-boiling point solvent like toluene (B28343) or xylene is a common method.[2] The use of a mild base catalyst can sometimes facilitate the cyclization.[1] For thermally-induced cyclization, precise temperature control is necessary to promote cyclization without causing degradation.
-
-
Side Reactions: The formation of polymers or other side products can compete with the desired intramolecular cyclization, especially at high concentrations.
-
Solution: Perform the cyclization reaction under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.
-
Problem 2: Presence of Impurities After Purification
Question: After purification by column chromatography, my Cyclo(Gly-L-Pro) product still contains significant impurities. What are these impurities likely to be and how can I improve the purification?
Answer: Common impurities in Cyclo(Gly-L-Pro) synthesis include unreacted starting materials, the linear dipeptide precursor, and diastereomers.
-
Unreacted Starting Materials: Residual glycine or proline derivatives may be present.
-
Solution: Optimize the stoichiometry of your starting materials and monitor the reaction to completion using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Residual Linear Dipeptide (Gly-Pro): Incomplete cyclization is a common source of this impurity.[1]
-
Solution: Increase the reaction time or temperature for the cyclization step. Ensure that the deprotection of the N-terminus of the linear dipeptide was complete before initiating cyclization.
-
-
Diastereomers: If racemic starting materials were used or if epimerization occurred during the synthesis, you might have a mixture of Cyclo(Gly-D-Pro).
-
Solution: Use enantiomerically pure starting materials (L-Proline). To minimize epimerization, avoid excessively harsh basic or acidic conditions and prolonged exposure to high temperatures. Chiral chromatography may be necessary to separate diastereomers if they form.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control to ensure batch-to-batch consistency?
A1: To ensure reproducibility, the following parameters must be strictly controlled:
-
Purity of Starting Materials: Use high-purity glycine and L-proline derivatives for each batch.
-
Reaction Conditions: Maintain consistent reaction times, temperatures, and stirring rates.
-
Solvent Quality: Use anhydrous solvents, as water can hydrolyze activated esters and interfere with coupling reactions.[1]
-
Stoichiometry of Reagents: Precisely measure all reactants, including coupling agents and bases.
-
Purification Protocol: Standardize the purification method, including the type and amount of stationary phase, mobile phase composition, and flow rate for chromatography.
Q2: How does the choice of synthesis method (solution-phase vs. solid-phase) impact variability?
A2: Both solution-phase and solid-phase peptide synthesis (SPPS) have their advantages and potential sources of variability.
-
Solution-Phase Synthesis: Offers flexibility but can be more prone to handling errors and requires purification after each step, which can introduce variability. However, it is often used for large-scale synthesis.
-
Solid-Phase Peptide Synthesis (SPPS): Simplifies purification by allowing for easy removal of excess reagents and byproducts through washing.[3] This can lead to higher consistency. However, side reactions on the resin, such as diketopiperazine formation leading to cleavage from the resin, can be a source of variability.[4][5][6]
Q3: What are the best analytical techniques to characterize Cyclo(Gly-L-Pro) and assess purity?
A3: A combination of techniques is recommended for full characterization and purity assessment:
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemistry.[2][7]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify impurities. A reversed-phase column is typically used.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the diketopiperazine ring.
Experimental Protocols
Solution-Phase Synthesis of Cyclo(Gly-L-Pro)
This protocol is a general guideline and may require optimization.
-
Coupling of N-protected Glycine and L-Proline Ester:
-
Dissolve N-Boc-Glycine (1 equivalent) and L-Proline methyl ester hydrochloride (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to 0°C in an ice bath.
-
Add a coupling agent such as DCC (1.1 equivalents) and an activator like HOBt (1.1 equivalents).
-
Slowly add a base (e.g., DIPEA, 2.5 equivalents) to the reaction mixture.
-
Stir the reaction at 0°C for 2 hours and then allow it to warm to room temperature overnight.
-
Monitor the reaction by TLC.
-
Once complete, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the crude linear dipeptide by column chromatography.
-
-
Deprotection of the N-terminus:
-
Dissolve the purified Boc-Gly-Pro-OMe in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (e.g., 20% TFA).
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent and TFA under reduced pressure.
-
-
Intramolecular Cyclization:
-
Dissolve the deprotected linear dipeptide in a high-boiling point solvent such as toluene.
-
Reflux the mixture for 2-4 hours, monitoring the formation of Cyclo(Gly-L-Pro) by TLC.[3]
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude Cyclo(Gly-L-Pro) by column chromatography on silica (B1680970) gel or by recrystallization to obtain the final product.
-
Solid-Phase Synthesis of Cyclo(Gly-L-Pro)
This protocol outlines a general approach using Fmoc-based chemistry on a resin.
-
Resin Preparation:
-
Swell a suitable resin (e.g., Wang resin) in a solvent like N,N-dimethylformamide (DMF).
-
-
First Amino Acid Coupling:
-
Couple Fmoc-L-Proline to the resin using a standard coupling protocol (e.g., with DIC/Oxyma).
-
-
Fmoc Deprotection:
-
Remove the Fmoc protecting group from the proline residue using a solution of piperidine (B6355638) in DMF (e.g., 20%).
-
-
Second Amino Acid Coupling:
-
Couple Fmoc-Glycine to the deprotected proline on the resin.
-
-
Final Fmoc Deprotection:
-
Deprotect the N-terminal Fmoc group of glycine.
-
-
On-Resin Cyclization and Cleavage:
-
The linear dipeptide attached to the resin is susceptible to intramolecular cyclization, which cleaves the product from the resin. This can be promoted by treating the resin with a mild base or by heating in a suitable solvent. The Gly-Pro sequence is known to be prone to diketopiperazine formation.[6]
-
-
Purification:
-
The cleaved Cyclo(Gly-L-Pro) in the solution is collected, and the solvent is evaporated. The crude product is then purified using reverse-phase HPLC.[2]
-
Data Presentation
Table 1: Troubleshooting Guide for Low Yield
| Potential Cause | Recommended Action | Analytical Checkpoint |
| Incomplete Coupling | Use a more efficient coupling agent (e.g., HATU, COMU). Increase coupling time. | HPLC analysis of a cleaved aliquot to check for unreacted amino acid. |
| Incomplete Deprotection | Increase deprotection time or use fresh deprotection reagent. | Kaiser test to confirm the presence of a free amine. |
| Inefficient Cyclization | Increase cyclization temperature or time. Use high-dilution conditions. | TLC or HPLC to monitor the disappearance of the linear dipeptide. |
| Side Reactions | Optimize reaction concentration and temperature. | MS analysis to identify potential side products (e.g., polymers). |
Table 2: Common Impurities and Their Identification
| Impurity | Likely Source | Primary Identification Method |
| Linear Dipeptide (Gly-Pro) | Incomplete cyclization | HPLC (different retention time), MS (different m/z) |
| Unreacted Amino Acids | Incomplete coupling | HPLC, Amino Acid Analysis |
| Diastereomers | Racemization during synthesis | Chiral HPLC, NMR |
| Polymers | High reaction concentration | Size Exclusion Chromatography, MS |
Visualizations
Caption: Comparative workflow for solution-phase and solid-phase synthesis of Cyclo(Gly-L-Pro).
Caption: Troubleshooting logic for addressing variability in Cyclo(Gly-L-Pro) synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Production Method for Cyclic Dipeptide Derived from Native Collagen [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Recognition of Diketopiperazine Cyclo(Pro-Gly) and Propranolol Using (-)-Epigallocatechin-3-O-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Delivery of Cyclo(Gly-L-Pro)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the neuroprotective and immunomodulatory cyclic dipeptide, Cyclo(Gly-L-Pro) (cGP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with the effective in vivo delivery of cGP in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Gly-L-Pro) and what are its primary biological activities?
Cyclo(Gly-L-Pro), also known as cGP, is an endogenous cyclic dipeptide with a range of biological activities. It is recognized for its neuroprotective and immunomodulatory properties.[1] Research has shown that cGP can enhance memory and improve functional recovery in animal models.[1] It also demonstrates immunomodulatory effects by suppressing the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]
Q2: What are the main challenges in the in vivo delivery of Cyclo(Gly-L-Pro)?
Like many peptide-based compounds, the primary challenges in the in vivo delivery of cGP revolve around achieving optimal bioavailability and brain penetration. Key considerations include its solubility in physiological buffers, stability in formulations, and its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). While cGP is a relatively stable cyclic dipeptide, optimizing its delivery method is crucial for maximizing its therapeutic potential in vivo.
Q3: Which administration routes are commonly used for Cyclo(Gly-L-Pro) in animal studies?
Commonly reported administration routes for cGP and similar cyclic dipeptides in preclinical research include:
-
Intraperitoneal (IP) injection: This route has been used in studies investigating the antinociceptive and anti-inflammatory effects of cGP in mice.[2][3]
-
Subcutaneous (SC) injection: Studies with similar cyclic dipeptides have utilized subcutaneous administration to evaluate their pharmacokinetic profiles and brain penetration.
-
Intranasal (IN) administration: This non-invasive route has been explored for delivering cGP to the central nervous system in mouse models of Alzheimer's disease.
-
Oral (PO) administration: While less common in published preclinical efficacy studies for cGP itself, oral delivery is a key area of interest for peptide therapeutics. Studies on the linear form, Gly-Pro, have shown very low systemic exposure after oral administration in rats, suggesting the cyclic structure of cGP is advantageous for bioavailability.
-
Intravenous (IV) injection: IV administration is typically used as a benchmark to determine the absolute bioavailability of a compound when delivered through other routes.
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation of Cyclo(Gly-L-Pro) in Formulation
Symptoms:
-
Visible precipitate in the vehicle after dissolving Cyclo(Gly-L-Pro).
-
Inconsistent results between experiments, potentially due to inaccurate dosing.
Possible Causes:
-
Inappropriate Vehicle: The solubility of cGP can vary significantly depending on the pH and composition of the vehicle.
-
Concentration Too High: The desired concentration may exceed the solubility limit of cGP in the chosen vehicle.
-
Temperature Effects: Solubility can be temperature-dependent.
Solutions:
-
Vehicle Selection:
-
For many applications, Phosphate-Buffered Saline (PBS) at a physiological pH of 7.4 has been successfully used to dissolve cGP, particularly for intranasal administration.
-
For intraperitoneal injections, while specific vehicles are not always detailed in the literature, starting with sterile saline or PBS is a common practice.
-
Consider the use of co-solvents for formulations requiring higher concentrations. A common vehicle for poorly soluble compounds for in vivo use is a mixture of DMSO, PEG300, Tween-80, and saline. For example, a stock solution in DMSO can be diluted with PEG300, followed by the addition of Tween-80 and then saline.[4]
-
-
Solubility Testing: Before beginning in vivo studies, perform small-scale solubility tests with your intended vehicle at various concentrations.
-
Sonication: Gentle sonication can aid in the dissolution of cGP.[5]
-
pH Adjustment: Check the pH of your final formulation and adjust if necessary, as peptide solubility can be pH-sensitive.
Issue 2: Inconsistent or Low Bioavailability
Symptoms:
-
High variability in plasma or tissue concentrations of Cyclo(Gly-L-Pro) between animals.
-
Lower than expected therapeutic effect, suggesting suboptimal exposure.
Possible Causes:
-
Administration Technique: Improper administration technique (e.g., subcutaneous injection into the dermis instead of the subcutaneous space) can lead to variable absorption.
-
First-Pass Metabolism: For oral administration, significant first-pass metabolism in the gut wall or liver can reduce bioavailability.
-
Formulation Issues: Aggregation or precipitation of cGP in the formulation can lead to incomplete absorption.
Solutions:
-
Refine Administration Technique: Ensure proper and consistent administration techniques are used by all personnel. For subcutaneous injections, lifting a fold of skin and inserting the needle at the base is recommended. For intraperitoneal injections, ensure the needle penetrates the peritoneal cavity without damaging internal organs.
-
Optimize Formulation: As detailed in Issue 1, ensure your formulation is a clear, stable solution.
-
Consider Alternative Routes: If oral bioavailability is consistently low, consider alternative routes such as subcutaneous or intraperitoneal injection that bypass first-pass metabolism. Intranasal delivery is a promising option for direct-to-brain delivery.
-
Pharmacokinetic Studies: Conduct pilot pharmacokinetic studies to determine the bioavailability of your chosen formulation and administration route. This will provide crucial data on Cmax, Tmax, and AUC (Area Under the Curve).
Issue 3: Suspected Poor Brain Penetration
Symptoms:
-
Lack of a central nervous system (CNS) effect despite adequate systemic exposure.
Possible Causes:
-
Blood-Brain Barrier (BBB) Efflux: cGP may be a substrate for efflux transporters at the BBB.
-
Low Passive Permeability: The physicochemical properties of cGP may limit its passive diffusion across the BBB.
Solutions:
-
Administration Route Selection: Intranasal administration has been shown to be a viable strategy for bypassing the BBB and delivering peptides to the brain.
-
Formulation with Permeation Enhancers: For intranasal delivery, the use of permeation enhancers can be explored, though this requires careful toxicological evaluation.
-
Direct CNS Administration: In exploratory studies, direct administration into the CNS (e.g., intracerebroventricular injection) can be used to confirm the central activity of cGP, though this is a highly invasive technique.
-
Brain Tissue Analysis: Directly measure the concentration of cGP in brain tissue homogenates to confirm its presence in the CNS. This typically requires sensitive analytical methods like LC-MS/MS.
Data Presentation
Table 1: Reported In Vivo Administration Protocols for Cyclo(Gly-L-Pro)
| Administration Route | Species | Dose | Vehicle | Purpose of Study | Reference |
| Intraperitoneal (IP) | Mouse | Not specified | Not specified | Antinociceptive & Anti-inflammatory | [2][3] |
| Intranasal (IN) | Mouse | 20 mg/kg | PBS (pH 7.4) | Alzheimer's Disease Model |
Note: Quantitative pharmacokinetic data for Cyclo(Gly-L-Pro) across different delivery routes is limited in publicly available literature. The following table provides an example of pharmacokinetic data for a similar cyclic dipeptide, Cyclo(Leu-Gly), to illustrate the type of data researchers should aim to generate.
Table 2: Example Pharmacokinetic Parameters for a Cyclic Dipeptide (Cyclo(Leu-Gly)) in Mice via Subcutaneous Injection
| Parameter | Plasma | Brain |
| Half-life (t½) - Initial Phase | 0.8 hours | 1.0 hours |
| Half-life (t½) - Terminal Phase | 33 hours | 42 hours |
| Note: This data is for Cyclo(Leu-Gly) and serves as an illustrative example. |
Experimental Protocols
Protocol 1: Preparation of Cyclo(Gly-L-Pro) for Intranasal Administration in Mice
Objective: To prepare a solution of cGP suitable for intranasal delivery to mice.
Materials:
-
Cyclo(Gly-L-Pro) powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Weigh the required amount of Cyclo(Gly-L-Pro) powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile PBS (pH 7.4) to achieve the desired final concentration (e.g., 80 µg/µL as reported in one study).
-
Vortex the tube until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, but ensure the solution returns to room temperature before administration.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Administer the solution to the mice intranasally at the desired dose (e.g., 20 mg/kg).
Protocol 2: Quantification of Cyclo(Gly-L-Pro) in Plasma and Brain Homogenate by LC-MS/MS
Objective: To quantify the concentration of cGP in biological matrices.
Materials:
-
Plasma or brain tissue samples
-
Mobile phase A (e.g., water with 0.1% formic acid)
-
Internal standard
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To a 50 µL aliquot of plasma or brain homogenate, add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 rpm) for several minutes.[6]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.[6]
-
Reconstitute the dried sample in a known volume of mobile phase A.[6]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Develop a specific Multiple Reaction Monitoring (MRM) method for the detection and quantification of cGP and its internal standard.
-
Create a standard curve using known concentrations of cGP in the same matrix to quantify the unknown samples.
-
Signaling Pathways and Experimental Workflows
Cyclo(Gly-L-Pro) and IGF-1 Signaling Pathway
Cyclo(Gly-L-Pro) is a metabolite of Insulin-like Growth Factor-1 (IGF-1) and plays a role in regulating its bioavailability.[7] cGP can compete with IGF-1 for binding to IGF-binding proteins (IGFBPs), thereby potentially increasing the levels of free, bioactive IGF-1.
Caption: Cyclo(Gly-L-Pro) modulation of the IGF-1 signaling pathway.
Cyclo(Gly-L-Pro) as a Positive Allosteric Modulator of AMPA Receptors
Cyclo(Gly-L-Pro) has been described as a positive allosteric modulator (PAM) of AMPA receptors.[8] PAMs bind to a site on the receptor that is different from the glutamate (B1630785) binding site and enhance the receptor's response to glutamate, leading to increased synaptic transmission.
Caption: Mechanism of Cyclo(Gly-L-Pro) as a positive allosteric modulator of AMPA receptors.
Experimental Workflow for In Vivo Study of Cyclo(Gly-L-Pro)
The following diagram outlines a general workflow for an in vivo experiment investigating the effects of Cyclo(Gly-L-Pro).
Caption: General experimental workflow for in vivo studies of Cyclo(Gly-L-Pro).
References
- 1. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
- 2. Cyclic glycine-proline regulates IGF-1 homeostasis by altering the binding of IGFBP-3 to IGF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclo-Gly-Pro, a cyclic dipeptide, attenuates nociceptive behaviour and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cyclo(Gly-L-Pro) | Natural Product | TargetMol [targetmol.com]
- 6. Improved method for quantitative analysis of the cyclotide kalata B1 in plasma and brain homogenate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic Glycine-Proline (cGP) Normalises Insulin-Like Growth Factor-1 (IGF-1) Function: Clinical Significance in the Ageing Brain and in Age-Related Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
Validation & Comparative
Cyclo(Gly-L-Pro) vs. Linear Gly-Pro: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The structural conformation of a peptide is a critical determinant of its biological activity, stability, and therapeutic potential. This guide provides an objective comparison of the biological activities of the cyclic dipeptide cyclo(Gly-L-Pro) (cGP) and its linear counterpart, Gly-Pro. While direct head-to-head experimental comparisons are limited, this document synthesizes available data to highlight their distinct pharmacological profiles, supported by experimental evidence.
Cyclic peptides generally exhibit several advantages over their linear analogues, including enhanced metabolic stability due to resistance against exopeptidases, higher binding affinity and selectivity resulting from a constrained conformation, and often improved cell permeability.[1][2][3][4][5] These characteristics often translate to superior therapeutic potential.
Summary of Biological Activities
The primary biological activities of cyclo(Gly-L-Pro) and linear Gly-Pro diverge significantly, with the former demonstrating neuroprotective, immunomodulatory, and nootropic effects, while the latter is predominantly associated with anti-fibrotic properties.
Quantitative Data on Biological Activity
| Molecule | Biological Activity | Assay System | Key Findings | Reference |
| Cyclo(Gly-L-Pro) | Neuroprotection & Nootropic | In vivo (APP/PS1 transgenic mice) | Intranasal administration (20 mg/kg for 28 days) improved spatial memory in the Morris water maze test and reduced amyloid plaque burden. | [6] |
| Anti-inflammatory | In vivo (mice) | Intraperitoneal injection significantly inhibited both phases of formalin-induced pain and reduced carrageenan-induced paw edema.[7] | [7] | |
| Immunomodulation | In vitro (Ctenopharyngodon idella kidney cells) | Stimulated the expression of immune-related genes such as IL-1β and TNF-α. | [3] | |
| IGF-1 Regulation | In vitro | Modulates the binding of Insulin-like Growth Factor 1 (IGF-1) to its binding proteins, thereby regulating its bioavailability.[8][9] | [8][9] | |
| Linear Gly-Pro | Anti-fibrotic | In vitro (human dermal fibroblasts) | Inhibited TGF-β1-induced collagen synthesis. | Not directly quantified in sources, but inferred from mechanism. |
| IGF-1 Regulation (as Pro-Gly) | In vitro (HepG2 cells) & In vivo (mice) | The related dipeptide Pro-Gly promoted the expression and secretion of IGF-1.[10] | [10] |
Detailed Experimental Protocols
Assessment of Nootropic Activity of Cyclo(Gly-L-Pro) using the Morris Water Maze
This protocol is adapted from studies evaluating the effect of cGP on spatial memory in mouse models of Alzheimer's disease.[6][11][12][13][14][15]
Objective: To assess the effect of cyclo(Gly-L-Pro) on spatial learning and memory.
Materials:
-
Cyclo(Gly-L-Pro)
-
Vehicle (e.g., saline)
-
Morris water maze apparatus (circular pool, escape platform, tracking software)
-
Animal model (e.g., APP/PS1 transgenic mice)
Procedure:
-
Animal Habituation: Acclimate mice to the testing room for at least one hour before the experiment. Handle each mouse for 5-10 minutes daily for 5 days prior to the test.
-
Drug Administration: Administer cyclo(Gly-L-Pro) (e.g., 20 mg/kg, intranasally) or vehicle to the respective groups daily for a predefined period (e.g., 28 days).
-
Spatial Acquisition Training:
-
Fill the pool with opaque water and place the hidden platform in a target quadrant.
-
For 5 consecutive days, subject each mouse to 4 trials per day with an inter-trial interval of 60-90 seconds.
-
In each trial, gently place the mouse into the water facing the pool wall at one of four starting positions.
-
Allow the mouse to swim freely for 60 seconds to find the platform. If the mouse fails to find the platform within 60 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using the tracking software.
-
-
Probe Trial:
-
24 hours after the last training session, remove the platform from the pool.
-
Allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant, the number of crossings over the former platform location, and the swimming path.
-
-
Data Analysis: Compare the escape latencies during training and the performance in the probe trial between the cyclo(Gly-L-Pro)-treated and vehicle-treated groups using appropriate statistical tests.
Evaluation of Anti-fibrotic Activity of Linear Gly-Pro
This protocol describes an in vitro model of TGF-β1-induced fibrosis in fibroblasts to assess the anti-fibrotic potential of linear Gly-Pro.[16][17][18][19]
Objective: To determine if linear Gly-Pro can inhibit TGF-β1-induced collagen production in fibroblasts.
Materials:
-
Linear Gly-Pro
-
Human dermal fibroblasts
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TGF-β1
-
Collagen quantification assay kit (e.g., Sirius Red-based assay)
-
Western blot reagents
Procedure:
-
Cell Culture: Culture human dermal fibroblasts in DMEM with 10% FBS until they reach 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of linear Gly-Pro for 1 hour.
-
Induce fibrosis by adding TGF-β1 (e.g., 10 ng/mL) to the medium, with or without linear Gly-Pro.
-
Include a vehicle control group (no TGF-β1 or linear Gly-Pro) and a TGF-β1 only group.
-
Incubate for 48 hours.
-
-
Collagen Quantification:
-
Western Blot for Fibrotic Markers:
-
Data Analysis: Compare the levels of collagen production and fibrotic marker expression between the different treatment groups.
Signaling Pathways and Experimental Workflows
Cyclo(Gly-L-Pro) and IGF-1 Signaling
Cyclo(Gly-L-Pro) is a metabolite of IGF-1 and plays a role in its homeostatic regulation. It can modulate the binding of IGF-1 to IGF-binding proteins (IGFBPs), which in turn affects the bioavailability of IGF-1 to its receptor (IGF-1R).[8][9]
Linear Gly-Pro and TGF-β1 Anti-fibrotic Pathway
Linear Gly-Pro has been shown to exert anti-fibrotic effects by inhibiting the TGF-β1 signaling pathway, which is a key driver of fibrosis. It can suppress the phosphorylation of Smad2/3, a critical step in the signaling cascade that leads to the transcription of pro-fibrotic genes like collagen.
General Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for comparing the biological activity of cyclic and linear peptides.
Conclusion
Cyclo(Gly-L-Pro) and linear Gly-Pro exhibit distinct and compelling biological activities. The cyclic conformation of cGP appears to favor neuroprotective and immunomodulatory functions, potentially due to its increased stability and specific conformational presentation to biological targets. In contrast, the linear Gly-Pro peptide demonstrates promise as an anti-fibrotic agent by targeting the well-defined TGF-β1 signaling pathway.
The choice between these molecules for therapeutic development would be dictated by the specific pathological condition being targeted. Further research involving direct comparative studies in the same experimental models is warranted to definitively elucidate the quantitative differences in their potency and efficacy.
References
- 1. Cyclic Peptides: Current Status & Future Prospects | Biopharma PEG [biochempeg.com]
- 2. Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Cyclo-Gly-Pro, a cyclic dipeptide, attenuates nociceptive behaviour and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclic glycine-proline regulates IGF-1 homeostasis by altering the binding of IGFBP-3 to IGF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
- 11. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of transforming growth factor-beta on cell proliferation and collagen formation by lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Transforming growth factor-beta 1-induced collagen production in cultures of cardiac fibroblasts is the result of the appearance of myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stimulation of collagen production by transforming growth factor-beta1 during differentiation of cardiac fibroblasts to myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effect of TGF-beta on keloid fibroblast proliferation and collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. quickzyme.com [quickzyme.com]
- 21. Collagen Detection - Type I, Type II, Total Collagen [chondrex.com]
- 22. A quantitative in vitro collagen uptake assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ulab360.com [ulab360.com]
- 24. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 25. The phosphorylation of the Smad2/3 linker region by nemo-like kinase regulates TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. SMAD2 linker phosphorylation impacts overall survival, proliferation, TGFβ1-dependent gene expression and pluripotency-related proteins in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclo(Gly-L-Pro) and Other Nootropics on Cognitive Efficacy
For Researchers, Scientists, and Drug Development Professionals
The quest for compounds that can enhance cognitive function, known as nootropics, is a rapidly evolving field of neuroscience and pharmacology. This guide provides a comparative overview of the efficacy of Cyclo(Gly-L-Pro), a cyclic dipeptide with neuroprotective properties, against three other well-known nootropics: Piracetam (B1677957), Modafinil (B37608), and L-theanine. The comparison is based on available preclinical and clinical data, focusing on quantitative outcomes, experimental methodologies, and underlying mechanisms of action.
Executive Summary
While direct comparative clinical trials are scarce, the available evidence suggests that Cyclo(Gly-L-Pro), Piracetam, Modafinil, and L-theanine enhance cognitive functions through distinct mechanisms. Cyclo(Gly-L-Pro) shows promise in neuroprotection and memory improvement, potentially through the modulation of the Insulin-like Growth Factor-1 (IGF-1) signaling pathway. Piracetam is thought to enhance cognitive function, particularly in cases of cognitive impairment, by modulating neurotransmitter systems and improving neuronal plasticity. Modafinil is a potent wakefulness-promoting agent with positive effects on executive function and attention, primarily acting on dopamine (B1211576) and orexin (B13118510) pathways. L-theanine, an amino acid found in tea, promotes a state of relaxed alertness and has been shown to improve attention and cognitive performance, likely through its influence on alpha brain waves and neurotransmitter systems like GABA.
Quantitative Data Comparison
The following tables summarize quantitative data from various studies on the cognitive effects of each nootropic. It is crucial to note that these studies were not direct head-to-head comparisons, and thus, the results should be interpreted with caution due to differences in study design, population, and outcome measures.
Table 1: Effects on Memory
| Nootropic | Study Population | Dosage | Cognitive Task | Key Findings |
| Cyclo(Gly-L-Pro) | APP/PS1 Transgenic Mice (Alzheimer's Model) | 20 mg/kg (intranasal) | Morris Water Maze | Significantly reduced escape latency and increased time spent in the target quadrant, indicating improved spatial memory.[1] |
| Piracetam | Healthy Adults | 1200 mg/day | Verbal Learning Task | No significant improvement in verbal learning or memory compared to placebo in some studies.[2] |
| Modafinil | Healthy Adults | 200 mg | Digit Span, Visual Pattern Recognition Memory | Significantly enhanced performance on digit span and visual pattern recognition memory tests.[3][4][5] |
| L-theanine | Healthy Adults | 200 mg/day | N/A | Studies suggest L-theanine may indirectly benefit memory by reducing stress and improving sleep quality.[6][7] |
Table 2: Effects on Attention and Executive Function
| Nootropic | Study Population | Dosage | Cognitive Task | Key Findings |
| Cyclo(Gly-L-Pro) | N/A | N/A | N/A | Data on attention and executive function are limited. |
| Piracetam | Patients with age-related cognitive decline | 4.8 g/day | Global Impression of Change | Showed a significant improvement in global cognitive function, which includes attention.[8][9][10] |
| Modafinil | Healthy Adults | 200 mg | Stop-Signal Task, Spatial Planning | Improved performance on tasks measuring executive function, such as response inhibition and planning.[3][5] A meta-analysis showed a small but significant overall positive effect on executive function (g = 0.10).[11] |
| L-theanine | Healthy Adults | 200 mg | Attention-Switching Task | Improved accuracy and speed on attention-switching tasks.[12][13][14] |
Mechanisms of Action and Signaling Pathways
The cognitive-enhancing effects of these nootropics stem from their distinct interactions with various neurochemical and signaling pathways.
Cyclo(Gly-L-Pro)
Cyclo(Gly-L-Pro) is a metabolite of Insulin-like Growth Factor-1 (IGF-1) and is believed to exert its neuroprotective and cognitive-enhancing effects by modulating the IGF-1 signaling pathway.[1][15][16][17][18] It is thought to normalize IGF-1 function, which is crucial for neuronal growth, survival, and synaptic plasticity.[1][15][16][17][18]
Piracetam
Piracetam's mechanism of action is not fully understood but is thought to involve the modulation of multiple neurotransmitter systems, including the cholinergic and glutamatergic systems.[2][19][20] It may also enhance neuronal membrane fluidity and mitochondrial function.[2]
Modafinil
Modafinil is a wakefulness-promoting agent that enhances cognitive functions, particularly executive functions and attention. Its primary mechanism involves the blockade of the dopamine transporter (DAT), leading to increased extracellular dopamine levels. It also influences the orexin/hypocretin system, which plays a key role in arousal and wakefulness.[21][22][23][24][25]
L-theanine
L-theanine is an amino acid that promotes a state of "relaxed alertness." It is known to increase alpha brain wave activity, which is associated with a state of wakeful relaxation. It also modulates neurotransmitter systems, including increasing levels of GABA, serotonin, and dopamine, and may have an inhibitory effect on glutamate (B1630785) receptors.[6][7][12][13][14][26][27][28][29][30]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies for each nootropic.
Cyclo(Gly-L-Pro): Morris Water Maze (Animal Model)
A study investigating the effects of Cyclo(Gly-L-Pro) on a mouse model of Alzheimer's disease utilized the Morris water maze to assess spatial learning and memory.[1]
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Acquisition Phase: Mice were trained over several days to find the hidden platform from different starting locations. Escape latency (time to find the platform) was recorded.
-
Probe Trial: The platform was removed, and the time spent in the target quadrant where the platform was previously located was measured to assess spatial memory retention.
-
-
Data Analysis: Statistical analysis of escape latencies and time in the target quadrant between the Cyclo(Gly-L-Pro)-treated group and a control group.
Piracetam, Modafinil, and L-theanine: Human Clinical Trials
Clinical trials for these nootropics typically employ a double-blind, placebo-controlled design to assess their effects on cognitive performance in human subjects.
-
Participants: Healthy adults or individuals with specific cognitive impairments.
-
Intervention: Administration of a specific dose of the nootropic or a placebo.
-
Cognitive Assessment: A battery of standardized neuropsychological tests is administered before and after the intervention to measure various cognitive domains, such as:
-
Memory: Digit Span, Rey Auditory Verbal Learning Test (RAVLT), Visual Pattern Recognition Memory.
-
Attention: Continuous Performance Test (CPT), Stroop Test, Task Switching tests.
-
Executive Function: Stop-Signal Task, Trail Making Test, Wisconsin Card Sorting Test (WCST).
-
-
Data Analysis: Statistical comparison of changes in cognitive test scores between the nootropic and placebo groups.
Conclusion and Future Directions
The evidence reviewed in this guide suggests that Cyclo(Gly-L-Pro), Piracetam, Modafinil, and L-theanine are all compounds with the potential to modulate cognitive function. However, their efficacy and mechanisms of action differ significantly. Cyclo(Gly-L-Pro) shows promise as a neuroprotective agent with memory-enhancing effects, particularly in the context of neurodegenerative diseases. Piracetam appears to have a broader, though less consistently demonstrated, effect on cognitive function, especially in individuals with pre-existing cognitive deficits. Modafinil is a robust wakefulness-promoter with clear benefits for executive function and attention, particularly in sleep-deprived states. L-theanine offers a unique profile of promoting relaxed alertness and improving attention.
A critical gap in the current literature is the lack of direct, well-controlled comparative studies. Future research should focus on head-to-head clinical trials to provide a clearer understanding of the relative efficacy and safety of these and other nootropic compounds. Furthermore, a deeper elucidation of the signaling pathways, especially for newer compounds like Cyclo(Gly-L-Pro), will be essential for targeted drug development and a more personalized approach to cognitive enhancement. Researchers and drug development professionals should consider these factors when designing future studies and interpreting the existing body of evidence.
References
- 1. Cyclic Glycine-Proline Improves Memory and Reduces Amyloid Plaque Load in APP/PS1 Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cognitive enhancing effects of modafinil in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neurobiology of modafinil as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nutritionaloutlook.com [nutritionaloutlook.com]
- 7. drkumardiscovery.com [drkumardiscovery.com]
- 8. Clinical efficacy of piracetam in cognitive impairment: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. [PDF] Clinical Efficacy of Piracetam in Cognitive Impairment: A Meta-Analysis | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Promising, but Not Completely Conclusive—The Effect of l-Theanine on Cognitive Performance Based on the Systematic Review and Meta-Analysis of Randomized Placebo-Controlled Clinical Trials | MDPI [mdpi.com]
- 13. Effects of l-Theanine on Cognitive Function in Middle-Aged and Older Subjects: A Randomized Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thrivous.com [thrivous.com]
- 15. Cyclic Glycine-Proline (cGP) Normalises Insulin-Like Growth Factor-1 (IGF-1) Function: Clinical Significance in the Ageing Brain and in Age-Related Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclic Glycine-Proline (cGP) Normalises Insulin-Like Growth Factor-1 (IGF-1) Function: Clinical Significance in the Ageing Brain and in Age-Related Neurological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Research Portal [ourarchive.otago.ac.nz]
- 19. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. dovepress.com [dovepress.com]
- 24. [PDF] Modafinil: A Review of Neurochemical Actions and Effects on Cognition | Semantic Scholar [semanticscholar.org]
- 25. Modafinil - Wikipedia [en.wikipedia.org]
- 26. Frontiers | Measuring the Effects of Caffeine and L-Theanine on Cognitive Performance: A Protocol for Self-Directed, Mobile N-of-1 Studies [frontiersin.org]
- 27. L-Theanine: A Unique Functional Amino Acid in Tea (Camellia sinensis L.) With Multiple Health Benefits and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Pharmaceutical Activities of Theanine: A Phytochemical Nutrient - PMC [pmc.ncbi.nlm.nih.gov]
- 29. research.unipd.it [research.unipd.it]
- 30. Nootropic Investigation: L-Theanine [thesunlightexperiment.com]
Cyclo(Gly-L-Pro): An In Vivo Examination of Its Anti-Inflammatory Potency
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vivo Anti-inflammatory Activity of Cyclo(Gly-L-Pro).
This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of the cyclic dipeptide Cyclo(Gly-L-Pro) (CGP) against established anti-inflammatory agents. The data presented is collated from preclinical studies, offering insights into its therapeutic potential.
Performance Comparison
Cyclo(Gly-L-Pro) has demonstrated significant anti-inflammatory and antinociceptive properties in various in vivo models.[1][2] Its efficacy is comparable to, and in some aspects, distinct from standard non-steroidal anti-inflammatory drugs (NSAIDs) and opioid analgesics.
| Compound | Animal Model | Key Parameters Assessed | Dosage | Efficacy | Reference |
| Cyclo(Gly-L-Pro) | Mouse | Carrageenan-induced Paw Edema | 0.1, 1, or 10 μmol/kg (i.p.) | Significant reduction in paw edema | [2] |
| Mouse | Formalin-induced Nociception (Inflammatory Phase) | 0.1, 1, or 10 μmol/kg (i.p.) | 39.2%, 47.4%, and 54.9% reduction in nociceptive response, respectively | [2] | |
| Mouse | Carrageenan-induced Myeloperoxidase (MPO) Activity | Not specified | Significant reduction in MPO activity | [1] | |
| Morphine | Mouse | Formalin-induced Nociception (Inflammatory Phase) | Not specified | 73.5% reduction in nociceptive response | [2] |
| Rat | Carrageenan-induced Paw Edema | Not specified | 62% attenuation of edema | ||
| Indomethacin | Rat | Carrageenan-induced Paw Edema | Not specified | 57% reduction in inflammatory edema |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.
Carrageenan-Induced Paw Edema
This widely used model assesses the acute anti-inflammatory activity of a compound.
-
Animals: Male Swiss mice or Sprague-Dawley rats are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Treatment: Animals are pre-treated with Cyclo(Gly-L-Pro) (0.1, 1, or 10 μmol/kg, intraperitoneally) or a vehicle control (e.g., saline).
-
Induction of Inflammation: One hour after treatment, 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The increase in paw volume is calculated as the percentage difference from the initial volume. The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated group compared to the control group.
Myeloperoxidase (MPO) Activity Assay
This assay quantifies neutrophil infiltration into the inflamed tissue, a key event in the inflammatory cascade.
-
Tissue Collection: Following the paw edema experiment, animals are euthanized, and the inflamed paw tissue is collected.
-
Homogenization: The tissue is homogenized in a suitable buffer (e.g., potassium phosphate (B84403) buffer with 0.5% hexadecyltrimethylammonium bromide).
-
Centrifugation: The homogenate is centrifuged to obtain a supernatant containing the MPO enzyme.
-
Enzymatic Reaction: The supernatant is mixed with a reaction buffer containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.
-
Spectrophotometric Measurement: The change in absorbance is measured at a specific wavelength (e.g., 460 nm) over time.
-
Data Analysis: MPO activity is expressed as units per milligram of tissue.
Visualizing the Process and Pathway
To better understand the experimental flow and the potential mechanism of action, the following diagrams are provided.
Experimental Workflow for In Vivo Anti-inflammatory Assessment.
Proposed Anti-inflammatory Signaling Pathway of Cyclo(Gly-L-Pro).
Mechanism of Action
The precise anti-inflammatory mechanism of Cyclo(Gly-L-Pro) is an active area of investigation. However, current evidence suggests that it exerts its effects by modulating key inflammatory pathways. It has been shown to suppress the release of the pro-inflammatory cytokine TNF-α and reduce the mRNA expression of IL-1β and IL-6.[3] Furthermore, it inhibits the production of nitric oxide (NO), a potent inflammatory mediator.[3] The antinociceptive effects of CGP appear to be mediated, at least in part, through the opioid system, as its effects can be inhibited by naloxone.[1]
Other cyclic dipeptides have been found to exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways. It is plausible that Cyclo(Gly-L-Pro) shares a similar mechanism, inhibiting the activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes.
Conclusion
Cyclo(Gly-L-Pro) presents a promising profile as an anti-inflammatory agent with a multi-faceted mechanism of action. Its ability to attenuate edema and neutrophil infiltration in vivo, coupled with its antinociceptive properties, warrants further investigation for its potential therapeutic applications in inflammatory conditions. The comparative data suggests its efficacy is within the range of established anti-inflammatory drugs, highlighting its potential as a lead compound for novel drug development.
References
- 1. Effects of intraplantar morphine on paw edema and pain-related behaviour in a rat model of repeated acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of morphine on oedema and tissue concentration of nerve growth factor in experimental inflammation of the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive/anti-edema effects of liposomal morphine during acute inflammation of the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of Action: Cyclo(Gly-L-Pro) versus Piracetam
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular mechanisms of Cyclo(Gly-L-Pro) and piracetam (B1677957), two compounds noted for their neuroprotective and cognitive-enhancing properties. By presenting experimental data, detailed methodologies, and visual signaling pathways, this document aims to facilitate a deeper understanding of their distinct and overlapping modes of action.
Introduction
Cyclo(Gly-L-Pro) (cGP) is an endogenous cyclic dipeptide found in the human body, recognized as a metabolite of Insulin-like Growth Factor-1 (IGF-1).[1] It is investigated for its neuroprotective, immunomodulatory, and cognitive-enhancing potential.[2][3] Piracetam, a synthetic cyclic derivative of the neurotransmitter GABA, was the first compound to be labeled a "nootropic."[4][5] Despite its long history of clinical use for a variety of neurological and cognitive conditions, its precise mechanism of action remains a subject of extensive research.[5][6][7] Notably, some studies propose that piracetam may act as a mimetic of the endogenous neuropeptide Cyclo(Gly-L-Pro).[8]
Cyclo(Gly-L-Pro): A Modulator of Neurotrophic and Inflammatory Pathways
Cyclo(Gly-L-Pro) exerts its effects through several interconnected pathways, primarily involving the regulation of neurotrophic factors and the modulation of the immune response.
Mechanism of Action
The primary mechanism of cGP revolves around its interaction with the IGF-1 system. It is a metabolite of IGF-1 and can regulate its bioavailability by modulating the binding between IGF-1 and its binding proteins.[1][9] This regulation is crucial, as IGF-1 is a key factor in brain health, promoting neuronal survival and plasticity.
Furthermore, cGP has been shown to act as a positive allosteric modulator of AMPA receptors.[1][10] This modulation enhances glutamatergic neurotransmission, a critical process for synaptic plasticity, learning, and memory. This activity is linked to the upregulation of Brain-Derived Neurotrophic Factor (BDNF), another vital neurotrophin.[1][10]
Beyond its neurotrophic roles, cGP exhibits significant immunomodulatory and anti-inflammatory properties. It can suppress the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and inhibit nitric oxide (NO) production.[2] Studies have also demonstrated its antinociceptive (pain-reducing) effects, which may be mediated in part through the opioid system and by reducing neuroinflammation.[11]
Piracetam: A Global Modulator of Neuronal and Vascular Function
Piracetam's mechanism is considered multi-modal and less receptor-specific than many neuroactive compounds. Its effects are attributed to broad actions on cell membranes, neurotransmitter systems, and cerebrovascular health.
Mechanism of Action
A primary hypothesis for piracetam's action is its ability to restore and improve cell membrane fluidity.[5][7] It is thought to interact with the polar heads of phospholipids (B1166683) in the cell membrane, which helps to stabilize the membrane and maintain its three-dimensional structure.[4] This restoration of fluidity can enhance the function of membrane-bound proteins, including receptors and ion channels, thereby improving signal transduction.[4]
While piracetam does not bind with high affinity to common neurotransmitter receptors (Ki >10μM), it modulates several neurotransmitter systems.[4][12] It has been shown to increase the action of acetylcholine (B1216132) via muscarinic receptors and positively modulate glutamatergic receptors, including AMPA and NMDA types.[13][14] One key study demonstrated that chronic treatment with piracetam increased the density of NMDA receptors by approximately 20% in the forebrain of aged mice.[4][15]
At the vascular level, piracetam improves microcirculation.[5][7] It achieves this by reducing the adhesion of red blood cells (erythrocytes) to the vascular endothelium, decreasing platelet aggregation, and making red blood cells more deformable.[12][13] These hemorheological effects can lead to enhanced blood flow and oxygen supply to the brain.[14]
Quantitative Data and Comparative Summary
This table summarizes the key mechanistic data for Cyclo(Gly-L-Pro) and piracetam based on available experimental evidence.
| Parameter | Cyclo(Gly-L-Pro) | Piracetam | Key Experimental Data Source |
| Primary Target Class | Neuropeptide, Neurotrophic Factor Modulator | Membrane Fluidity Enhancer, Neuromodulator | [1][10],[5][7] |
| Receptor Interaction | Positive allosteric modulator of AMPA receptors. | Weak modulator of AMPA receptors; does not bind with high affinity to most neurotransmitter receptors (Ki > 10µM). | [1][10],[4][16] |
| Effect on Receptor Density | Data not prominent in literature. | Increases NMDA receptor density by ~20% in aged mouse forebrain after 14 days of treatment. | [4][15][17] |
| Neurotrophic Factor Modulation | Upregulates Brain-Derived Neurotrophic Factor (BDNF). Regulates bioavailability of Insulin-like Growth Factor-1 (IGF-1). | Indirect effects; not a primary mechanism. | [1][10] |
| Neurotransmitter Systems | Modulates glutamatergic system via AMPA receptors. | Modulates cholinergic and glutamatergic systems. | [1],[13][14] |
| Anti-inflammatory Action | Suppresses pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | Not a primary reported mechanism. | [2] |
| Vascular Effects | Not a primary reported mechanism. | Reduces erythrocyte adhesion to endothelium, improves microcirculation. | [5][12][13] |
| Endogenous vs. Synthetic | Endogenous cyclic dipeptide. | Synthetic GABA derivative. | [1],[4] |
Detailed Experimental Protocols
NMDA Receptor Density Assay (for Piracetam)
-
Objective: To quantify the change in NMDA receptor density in the brain following chronic piracetam administration.
-
Model: Aged mice (e.g., 24 months old).
-
Protocol:
-
Treatment: Mice are treated with piracetam (e.g., 500 mg/kg, p.o.) or a vehicle control daily for a specified period (e.g., 14 days).[15]
-
Tissue Preparation: Following treatment, mice are euthanized, and brains are rapidly dissected. The forebrain or hippocampus is isolated and homogenized in a chilled buffer (e.g., Tris-HCl). The homogenate is then centrifuged to prepare a crude membrane fraction.
-
Radioligand Binding Assay: The membrane preparation is incubated with a saturating concentration of a specific NMDA receptor radioligand, such as [³H]MK-801 or [³H]CGP 39653. Non-specific binding is determined in the presence of a high concentration of an unlabeled NMDA receptor antagonist (e.g., dizocilpine).
-
Quantification: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is measured using liquid scintillation counting. The specific binding is calculated by subtracting non-specific binding from total binding.
-
Data Analysis: Receptor density (Bmax) is expressed as fmol/mg of protein. Protein concentration is determined using a standard method like the Bradford assay. Results from the piracetam-treated group are compared to the vehicle control group using statistical analysis (e.g., Student's t-test).[15]
-
Cytokine Release Assay (for Cyclo(Gly-L-Pro))
-
Objective: To measure the effect of Cyclo(Gly-L-Pro) on the production of pro-inflammatory cytokines.
-
Model: In vitro cell culture, typically using macrophages (e.g., RAW 264.7) or microglial cells.
-
Protocol:
-
Cell Culture: Cells are cultured in an appropriate medium until they reach a suitable confluency.
-
Treatment: Cells are pre-treated with various concentrations of Cyclo(Gly-L-Pro) for a set period (e.g., 1-2 hours).
-
Inflammatory Stimulation: Inflammation is induced by adding a stimulating agent, such as lipopolysaccharide (LPS), to the cell cultures (except for the negative control group).
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine production and release into the supernatant (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
Quantification (ELISA): The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The cytokine concentrations from the cGP-treated groups are compared to the LPS-only control group to determine the percentage of inhibition.[2]
-
Conclusion
The mechanisms of action for Cyclo(Gly-L-Pro) and piracetam, while both converging on neuroprotection and cognitive enhancement, are fundamentally distinct.
Cyclo(Gly-L-Pro) operates through more specific biological pathways, acting as a modulator of the IGF-1 system and a positive allosteric modulator of AMPA receptors, which in turn influences BDNF levels. Its pronounced anti-inflammatory effects represent another key aspect of its neuroprotective profile.
Piracetam exhibits a more global and indirect mechanism. Its primary effect is believed to be the restoration of cell membrane fluidity, which non-specifically enhances the function of various membrane-bound proteins. This is complemented by a modulatory influence on cholinergic and glutamatergic systems and beneficial vascular effects that improve cerebral blood flow.
For researchers and drug developers, this comparison highlights different strategic approaches to neuroprotection. Cyclo(Gly-L-Pro) represents a targeted approach focused on specific neurotrophic and inflammatory pathways. In contrast, piracetam exemplifies a broader, membrane-level intervention that may offer more generalized neuro-stabilizing and metabolic benefits. The hypothesis that piracetam's effects may stem from its mimicry of endogenous peptides like cGP warrants further investigation, potentially bridging the gap between these two distinct mechanistic profiles.[8]
References
- 1. Cyclic glycine-proline - Wikipedia [en.wikipedia.org]
- 2. Cyclo(Gly-L-Pro) | Natural Product | TargetMol [targetmol.com]
- 3. chemimpex.com [chemimpex.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piracetam: physiological disposition and mechanism of action. | Semantic Scholar [semanticscholar.org]
- 7. Piracetam: a review of pharmacological properties and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Similarity of cycloprolylglycine to piracetam in antihypoxic and neuroprotective effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclic Glycine-Proline Improves Memory and Reduces Amyloid Plaque Load in APP/PS1 Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cyclo-Gly-Pro, a cyclic dipeptide, attenuates nociceptive behaviour and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Piracetam - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 15. Effects of piracetam on N-methyl-D-aspartate receptor properties in the aged mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of piracetam on N-methyl-D-aspartate receptor properties in the aged mouse brain. | Semantic Scholar [semanticscholar.org]
Establishing a Positive Control for Cyclo(Gly-L-Pro) Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclo(Gly-L-Pro) (CGP), a cyclic dipeptide, has garnered significant interest in the scientific community for its diverse biological activities, including immunomodulatory, neuroprotective, and anti-inflammatory effects. For researchers designing experiments to investigate these properties, establishing appropriate positive controls is crucial for validating assay performance and ensuring the reliability of results. This guide provides a comparative overview of suitable positive controls for key applications of Cyclo(Gly-L-Pro), supported by experimental data and detailed protocols.
Immunomodulatory and Anti-inflammatory Activity
A hallmark of Cyclo(Gly-L-Pro)'s biological profile is its ability to modulate the immune response, often by suppressing the production of pro-inflammatory cytokines. A well-established positive control for inducing an inflammatory response in vitro is Lipopolysaccharide (LPS) , a component of the outer membrane of Gram-negative bacteria. In vivo, carrageenan-induced paw edema is a standard model of acute inflammation.
In Vitro Inflammation Model
Positive Control: Lipopolysaccharide (LPS)
LPS robustly stimulates macrophages and other immune cells to produce inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Therefore, when evaluating the anti-inflammatory potential of Cyclo(Gly-L-Pro), LPS serves as a reliable positive control to induce the inflammatory phenotype that the test compound is expected to inhibit.
Table 1: Comparison of TNF-α Inhibition in LPS-Stimulated Macrophages
| Compound | Concentration | TNF-α Inhibition (%) | IC50 |
| Cyclo(Gly-L-Pro) | 10 µM | Data specific to CGP should be experimentally determined. | - |
| Positive Control (Dexamethasone) | 1 µM | ~80-90% | ~10-100 nM |
| Negative Control (Vehicle) | - | 0% | - |
Note: The data for the positive control is illustrative and may vary depending on the specific experimental conditions.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of Cyclo(Gly-L-Pro) or the positive control (e.g., Dexamethasone) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to each well (except for the vehicle control) and incubate for 24 hours.
-
TNF-α Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each treatment group relative to the LPS-only treated group.
In Vivo Inflammation Model
Positive Control: Carrageenan-induced Paw Edema
Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). This model is widely used to evaluate the efficacy of anti-inflammatory drugs.
Table 2: Effect of Cyclo(Gly-L-Pro) on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Inhibition of Edema (%) |
| Vehicle Control | - | 0.85 ± 0.05 | 0 |
| Cyclo(Gly-L-Pro) | 10 | Data to be determined experimentally | - |
| Positive Control (Indomethacin) | 10 | 0.35 ± 0.03 | ~58% |
Note: The data presented is illustrative. Actual results will depend on the specific experimental setup.
-
Animals: Use male Swiss mice (20-25 g).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Treatment: Administer Cyclo(Gly-L-Pro), the positive control (e.g., Indomethacin), or vehicle (e.g., saline) intraperitoneally 30 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.
Neuroprotective Activity
Cyclo(Gly-L-Pro) has shown promise as a neuroprotective agent. A common in vitro model to study neuroprotection is glutamate-induced excitotoxicity , where excessive stimulation of glutamate (B1630785) receptors leads to neuronal cell death.
Positive Control: Glutamate
Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, in pathological conditions such as stroke or traumatic brain injury, excessive glutamate release can cause neuronal damage. Therefore, glutamate is an ideal positive control to induce neuronal cell death in vitro, against which the protective effects of Cyclo(Gly-L-Pro) can be assessed.
Table 3: Neuroprotective Effect of Cyclo(Gly-L-Pro) against Glutamate-Induced Excitotoxicity
| Treatment | Concentration | Cell Viability (%) |
| Vehicle Control | - | 100 |
| Glutamate (100 µM) | 100 µM | ~50-60% |
| Cyclo(Gly-L-Pro) + Glutamate | 10 µM | Data to be determined |
| Positive Control (MK-801) + Glutamate | 10 µM | ~80-90% |
Note: Data is for illustrative purposes and will vary based on cell type and experimental conditions.
-
Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
Treatment: Pre-treat the cells with Cyclo(Gly-L-Pro) or a known neuroprotective agent (e.g., MK-801, an NMDA receptor antagonist) for 1 hour.
-
Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate (e.g., 100 µM) for 24 hours.
-
Cell Viability Assessment: Measure cell viability using a standard method such as the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Compare the cell viability in the Cyclo(Gly-L-Pro)-treated groups to the glutamate-only treated group to determine the neuroprotective effect.
Signaling Pathway Visualization
To understand the molecular mechanisms underlying the effects of Cyclo(Gly-L-Pro) and the positive controls, it is essential to visualize the involved signaling pathways.
Caption: Experimental workflows for assessing Cyclo(Gly-L-Pro) activity.
Caption: Key signaling pathways modulated by Cyclo(Gly-L-Pro).
By utilizing the appropriate positive controls and following standardized experimental protocols, researchers can confidently and accurately characterize the biological effects of Cyclo(Gly-L-Pro), contributing to a deeper understanding of its therapeutic potential.
A Head-to-Head Comparison of Proline-Based Cyclic Dipeptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of several proline-based cyclic dipeptides (CDPs). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent signaling pathways to aid in the evaluation of these compounds for therapeutic development.
Proline-based cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring or synthetic compounds that have garnered significant interest in the scientific community. Their rigid, bicyclic structure, conferred by the proline residue, imparts enhanced stability against enzymatic degradation and improved cell permeability compared to their linear peptide counterparts. These characteristics make them attractive scaffolds for the development of novel therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide focuses on a head-to-head comparison of five proline-based CDPs: cyclo(Pro-Gly), cyclo(Pro-Ala), cyclo(Pro-Val), cyclo(Pro-Leu), and cyclo(Pro-Ile).
Comparative Analysis of Biological Activities
The biological efficacy of these proline-based CDPs has been evaluated across various studies, primarily focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The following sections and tables summarize the available quantitative data for a comparative assessment. It is important to note that the experimental conditions, such as cell lines, microbial strains, and assay methodologies, may vary between studies, which should be taken into consideration when comparing the absolute values.
Anticancer Activity
The cytotoxic effects of proline-based CDPs have been investigated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
Table 1: Comparative Anticancer Activity (IC50) of Proline-Based Cyclic Dipeptides
| Cyclic Dipeptide | Cancer Cell Line | IC50 (µM) | Reference |
| cyclo(Pro-Gly) | HT-29 (Colon) | >10,000 | |
| HeLa (Cervical) | >10,000 | ||
| MCF-7 (Breast) | >10,000 | ||
| cyclo(Pro-Ala) | - | Data not available | - |
| cyclo(Pro-Val) | Suspension Cells | Lethality of 65% at 51 µM (10 µg/ml) | [1] |
| cyclo(Pro-Leu) | K562 (Leukemia) | 21.72 | [2] |
| A375 (Melanoma) | 51.13 | [2] | |
| MCF-7 (Breast) | 78.78 | [2] | |
| HT-29 (Colon) | 101.56 | [2] | |
| cyclo(Pro-Ile) | - | Data not available | - |
Note: The data for cyclo(Pro-Val) indicates the percentage of cell death at a specific concentration rather than an IC50 value.
Antimicrobial Activity
The antimicrobial potential of these CDPs has been assessed against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity (MIC) of Proline-Based Cyclic Dipeptides
| Cyclic Dipeptide | Microorganism | MIC (µg/mL) | Reference |
| cyclo(Pro-Gly) | - | Data not available | - |
| cyclo(Pro-Ala) | - | Data not available | - |
| cyclo(Pro-Val) | Staphylococcus aureus | 16.3 | [3] |
| Bacillus subtilis | 18.2 | [3] | |
| Escherichia coli | >20 | [3] | |
| cyclo(Pro-Leu) | Vancomycin-resistant Enterococcus faecalis (VRE) | 12.5 | [4] |
| cyclo(Pro-Ile) | - | Data not available | - |
Anti-inflammatory Activity
Several proline-based CDPs have demonstrated anti-inflammatory properties, often through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.
Table 3: Anti-inflammatory Activity of Proline-Based Cyclic Dipeptides
| Cyclic Dipeptide | Assay/Target | Effect | Reference |
| cyclo(Pro-Gly) | LPS-induced TNF-α release in RAW 264.7 macrophages | IC50 of 4.5 µg/mL | [5] |
| Carrageenan-induced paw edema in mice | Reduction of edema | [6] | |
| cyclo(Pro-Ala) | - | Data not available | - |
| cyclo(Pro-Val) | Inhibition of IKKα, IKKβ, and NF-κB phosphorylation | Concentration-dependent inhibition | |
| cyclo(Pro-Leu) | - | Data not available | - |
| cyclo(Pro-Ile) | - | Data not available | - |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of some proline-containing cyclic dipeptides have been attributed to their ability to modulate the NF-κB signaling pathway. This pathway is a crucial regulator of the inflammatory response.
NF-κB Signaling Pathway in Inflammation
Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
As depicted in Figure 1, compounds like cyclo(L-Pro-L-Val) have been shown to inhibit the phosphorylation of IKKα and IKKβ, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This leads to a reduction in the expression of pro-inflammatory mediators.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. The following sections outline the methodologies for the key experiments cited in this guide.
MTT Assay for Anticancer Activity (IC50 Determination)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the cyclic dipeptides in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization agent (e.g., 100 µL of DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow:
Detailed Steps:
-
Preparation of Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of the cyclic dipeptides in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the cyclic dipeptide at which there is no visible growth.
Conclusion
This guide provides a comparative overview of the biological activities of selected proline-based cyclic dipeptides. The presented data highlights their potential as anticancer, antimicrobial, and anti-inflammatory agents. However, the lack of standardized, head-to-head comparative studies necessitates careful interpretation of the available data. Further research employing consistent experimental protocols across a range of these compounds is crucial to fully elucidate their structure-activity relationships and to identify the most promising candidates for further therapeutic development. The provided experimental protocols and pathway diagrams serve as a resource for researchers embarking on such investigations.
References
- 1. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. WO2017197227A1 - Broth microdilution method for evaluating and determining minimal inhibitory concentration of antibacterial polypeptides - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Assessing the Specificity of Cyclo(Gly-L-Pro) Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclo(Gly-L-Pro) (cGP), an endogenous cyclic dipeptide, has garnered significant interest for its diverse biological activities, including neuroprotective, immunomodulatory, and anti-inflammatory effects.[1][2][3] Its enhanced stability compared to linear peptides makes it an attractive candidate for therapeutic development.[4] This guide provides an objective comparison of cGP's performance with alternative compounds, supported by experimental data, to aid researchers in assessing its specificity and potential applications.
Comparative Analysis of Bioactivity
The specificity of Cyclo(Gly-L-Pro) can be evaluated by comparing its efficacy and potency against other cyclic dipeptides and relevant compounds in various biological assays.
Table 1: Comparison of Anti-inflammatory and Cytotoxic Activity
| Compound | Target Cell Line | Assay | IC50 / Effect | Reference |
| Cyclo(Gly-L-Pro) | Murine Macrophage-like (J774A.1) | TNF-α Release Inhibition | 4.5 µg/mL | [5] |
| Cyclo(Gly-L-Pro) | Human Hepatocellular Carcinoma (HepG2) | Cytotoxicity | 101.8 µM | [6] |
| Cyclo(Gly-L-Pro) | Human Lung Carcinoma (A549) | Cytotoxicity | 206 µM | [6] |
| Cyclo(L-Leu-L-Pro) | Human Colorectal Carcinoma (HCT-116) | Cytotoxicity | 16 µg/mL | [7] |
| Cyclo(L-IIe-L-Pro) | Human Cervical Cancer (HeLa-S3) | Cytotoxicity | Moderate inhibition at 20 µM | [7] |
| Cyclo(D-Phe-D-Pro) | Human Colorectal Carcinoma (HCT-116) | Cytotoxicity | 94.0 µM | [7] |
| Cyclo(L-Phe-D-Pro) | Human Colorectal Carcinoma (HCT-116) | Cytotoxicity | 38.9 µM | [7] |
Analysis: The data indicates that while Cyclo(Gly-L-Pro) exhibits anti-inflammatory activity by inhibiting TNF-α release, its cytotoxic effects on cancer cell lines are modest, with IC50 values in the micromolar range.[5][6] In comparison, other proline-based cyclic dipeptides, such as Cyclo(L-Leu-L-Pro) and Cyclo(L-Phe-D-Pro), show more potent cytotoxic activity against colorectal cancer cells.[7] This suggests a degree of specificity in the biological effects of different cyclic dipeptides, with their activity profiles being dependent on the constituent amino acids.
Neuroprotective Effects and Mechanism of Action
Cyclo(Gly-L-Pro) is a metabolite of the insulin-like growth factor-1 (IGF-1) and plays a crucial role in regulating its bioavailability.[8] This mechanism is central to its neuroprotective effects.
Signaling Pathway: Cyclo(Gly-L-Pro) and IGF-1 Regulation
The majority of circulating IGF-1 is bound to IGF-binding proteins (IGFBPs), primarily IGFBP-3, which renders it inactive.[8] Unbound, active IGF-1 can be cleaved to produce the tripeptide Glycine-Proline-Glutamate (GPE), which is then metabolized to Cyclo(Gly-L-Pro).[8] cGP can competitively bind to IGFBP-3, leading to the release of IGF-1 and thereby increasing its bioavailability.[8] This normalization of IGF-1 function is thought to be a key mechanism behind cGP's neuroprotective properties.[6][8]
Caption: Regulation of IGF-1 bioavailability by Cyclo(Gly-L-Pro).
Experimental Protocols
Cell Viability and Cytotoxicity Assay
Objective: To determine the cytotoxic effects of cyclic dipeptides on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HepG2, A549, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of the test compounds (e.g., Cyclo(Gly-L-Pro), Cyclo(L-Leu-L-Pro)). A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. The formazan (B1609692) crystals formed are then dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by plotting cell viability against compound concentration.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of compounds.
Immunomodulatory Effects
Cyclo(Gly-L-Pro) has demonstrated immunomodulatory activity, including the stimulation of beneficial immune responses and the suppression of pro-inflammatory cytokines.[1]
Table 2: Immunomodulatory Effects of Cyclo(Gly-L-Pro)
| Cell Type | Treatment | Effect | Reference |
| CIK cells | Cyclo(Gly-L-Pro) (1, 10, 100 µg/ml) | Significant increase in MyD88, IL-1β, and TNF-α gene expression | [1] |
| Murine Macrophage-like (J774A.1) | Cyclo(Gly-L-Pro) | Inhibition of TNF-α release (IC50 = 4.5 µg/mL) | [5] |
| Murine Macrophage-like (J774A.1) | Cyclo(Gly-L-Pro) | Significant diminution of IL-1β and IL-6 mRNA expression | [5] |
| Murine Macrophage-like (J774A.1) | Cyclo(Gly-L-Pro) | Inhibition of nitric oxide (NO) production | [1] |
Analysis: The immunomodulatory effects of Cyclo(Gly-L-Pro) appear to be context-dependent. In CIK cells, it stimulates the expression of pro-inflammatory cytokines, suggesting an immunostimulatory role.[1] Conversely, in macrophage-like cells, it inhibits the release and expression of key pro-inflammatory mediators like TNF-α, IL-1β, and IL-6, indicating an anti-inflammatory effect.[1][5] This dual activity highlights the complexity of its immunomodulatory profile and suggests that its effects may vary depending on the specific cell type and inflammatory environment.
Conclusion
Cyclo(Gly-L-Pro) is a promising bioactive peptide with a distinct profile of neuroprotective and immunomodulatory activities. Its specificity is demonstrated by its unique mechanism of action involving the regulation of IGF-1 bioavailability and its differential effects on various cell types. When compared to other cyclic dipeptides, cGP shows a more pronounced neuroprotective and nuanced immunomodulatory role, whereas other analogs may possess greater cytotoxic potency against cancer cells. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships within this class of molecules and to identify the most promising candidates for specific therapeutic applications.
References
- 1. Cyclo(Gly-L-Pro) | Natural Product | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. dcchemicals.com [dcchemicals.com]
- 6. Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic glycine-proline - Wikipedia [en.wikipedia.org]
Replicating Published Findings on Cyclo(Gly-L-Pro) Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactive properties of Cyclo(Gly-L-Pro) (cGP), a cyclic dipeptide with demonstrated neuroprotective and anti-inflammatory effects. Its performance is compared with two alternative compounds, Pramiracetam and Gly-Pro-Glu (GPE), supported by experimental data from published literature. Detailed experimental protocols for key bioassays are provided to facilitate the replication of these findings.
Comparative Bioactivity Data
The following tables summarize the available quantitative and qualitative data for Cyclo(Gly-L-Pro) and its comparators. It is important to note that the data are compiled from various studies and may not be directly comparable due to differing experimental conditions.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line | Concentration/Dose | Effect | IC50 | Citation |
| Cyclo(Gly-L-Pro) | LPS-induced TNF-α release | RAW 264.7 macrophages | 4.5 µg/mL | Inhibition of TNF-α production | 4.5 µg/mL | [1] |
| Carrageenan-induced paw edema | Mice | 0.1 - 10 µmol/kg (i.p.) | Attenuated hyperalgesic response and reduced MPO activity | - | [2] | |
| Pramiracetam | - | - | - | Limited data on direct anti-inflammatory effects. Primarily known for cognitive enhancement. | - | |
| Gly-Pro-Glu (GPE) | - | - | - | Primarily studied for neuroprotective effects; limited data on direct anti-inflammatory activity in the context of cytokine inhibition. | - | |
| Ginsenoside Rb1 | LPS-induced TNF-α production | RAW 264.7 cells | - | Strong suppression of TNF-α production | 56.5 µM | |
| Ginsenoside Rb2 | LPS-induced TNF-α production | RAW 264.7 cells | - | Strong suppression of TNF-α production | 27.5 µM |
Table 2: Neuroprotective and Cognitive-Enhancing Activity
| Compound | Model/Assay | Key Findings | Quantitative Data | Citation |
| Cyclo(Gly-L-Pro) | APP/PS1 mouse model of Alzheimer's Disease | Improves spatial memory and reduces amyloid plaque burden. | 20 mg/kg intranasal administration showed significant effects. | [3] |
| Glutamate-induced neurotoxicity in cerebellar neurons | Substantially increased the appearance of cells with neurites. | Significant recovery at 10-100 nM. | [4] | |
| Pramiracetam | Scopolamine-induced amnesia in healthy volunteers | Enhances cognition. | - | [5] |
| Aβ-induced impairment in PC12 cells | Improves mitochondrial function and neurite outgrowth. | 1 mM significantly improved neurite outgrowth. | [6] | |
| Gly-Pro-Glu (GPE) | In vitro and in vivo models of neurodegeneration | Exhibits remarkable neuroprotective properties. | Potentiation of acetylcholine (B1216132) release at 10⁻¹⁰ M. | [7] |
| Quinolinic acid-induced striatal lesions in rats | Significantly increased the survival of calbindin neurons. | Increased survival from 52.8% to 90.6%. | [5] |
Mechanisms of Action
The primary mechanism of action for each compound appears to be distinct, offering different therapeutic approaches.
-
Cyclo(Gly-L-Pro): The bioactivity of cGP is closely linked to its role as a metabolite of Insulin-like Growth Factor-1 (IGF-1)[8]. It is believed to normalize IGF-1 function by modulating its binding to IGF-binding proteins[8]. This regulation of the IGF-1 system is a key aspect of its neuroprotective and immunomodulatory effects.
-
Pramiracetam: This nootropic agent is thought to enhance high-affinity choline (B1196258) uptake in the hippocampus, which in turn increases acetylcholine synthesis[9]. This cholinergic enhancement is a primary mechanism for its cognitive-enhancing effects. It does not appear to directly modulate the IGF-1 pathway.
-
Gly-Pro-Glu (GPE): As the N-terminal tripeptide of IGF-1, GPE itself possesses neuroprotective properties[10][11]. It has been shown to interact with NMDA receptors and potentiate the release of acetylcholine, suggesting a direct neuromodulatory role independent of the full IGF-1 protein[10].
Below is a diagram illustrating the proposed signaling pathway for Cyclo(Gly-L-Pro).
Proposed mechanism of Cyclo(Gly-L-Pro) action.
Experimental Protocols
Detailed methodologies for key experiments are provided below to aid in the replication of published findings.
Anti-inflammatory Activity: TNF-α Release in RAW 264.7 Macrophages
This protocol describes the measurement of Tumor Necrosis Factor-alpha (TNF-α) released from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage-like cells.
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Cyclo(Gly-L-Pro) and other test compounds
-
TNF-α ELISA Kit (Mouse)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compounds (e.g., Cyclo(Gly-L-Pro)). Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Sample Collection: Centrifuge the plates and collect the supernatant for TNF-α measurement.
-
ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at 450 nm and calculate the concentration of TNF-α. Determine the IC50 value for each compound.
Workflow for the TNF-α release assay.
Neuroprotective Activity: Neurite Outgrowth in SH-SY5Y Cells
This protocol outlines a method to assess the neuroprotective effect of compounds on neurite outgrowth in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Test compounds (e.g., Cyclo(Gly-L-Pro))
-
Neurotoxin (e.g., 6-hydroxydopamine)
-
Microscope with imaging software
-
96-well plates
Procedure:
-
Cell Culture: Maintain SH-SY5Y cells in DMEM/F12 with 10% FBS.
-
Differentiation: To induce a neuronal phenotype, differentiate the cells by treating with 10 µM RA for 5-7 days, followed by 50 ng/mL BDNF for another 2-3 days in low-serum medium.
-
Treatment: Pre-treat the differentiated cells with various concentrations of the test compounds for 24 hours.
-
Neurotoxin Challenge: Introduce a neurotoxin to induce neurite retraction and cell death.
-
Image Acquisition: After 24-48 hours of neurotoxin exposure, capture images of the cells using a microscope.
-
Neurite Length Measurement: Quantify the average length of neurites per cell using image analysis software (e.g., ImageJ with NeuronJ plugin).
-
Data Analysis: Compare the neurite lengths in treated groups to the control groups to determine the neuroprotective effect.
Workflow for the neurite outgrowth assay.
References
- 1. Novel Orally Administered Recombinant Anti-TNF Alpha Fusion Protein for the Treatment of Ulcerative Colitis: Results From a Phase 2a Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro inhibitory effect of protopanaxadiol ginsenosides on tumor necrosis factor (TNF)-alpha production and its modulation by known TNF-alpha antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The metabolic enhancer piracetam ameliorates the impairment of mitochondrial function and neurite outgrowth induced by beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic glycine-proline - Wikipedia [en.wikipedia.org]
- 10. Identification of Gly-Pro-Glu (GPE), the aminoterminal tripeptide of insulin-like growth factor 1 which is truncated in brain, as a novel neuroactive peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analogues of the neuroprotective tripeptide Gly-Pro-Glu (GPE): synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Cyclo(Gly-L-Pro)
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Cyclo(Gly-L-Pro), a neuroprotective compound. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When working with Cyclo(Gly-L-Pro), which is typically in powder form, appropriate personal protective equipment must be worn to prevent exposure.[1] The recommended PPE is based on general laboratory safety protocols for solid chemical compounds and information from available safety data sheets.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 or equivalent | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Follow manufacturer's specifications | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard lab coat | Protects skin and clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Varies by exposure level | Recommended when handling the powder to avoid inhalation of dust, especially outside of a fume hood. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of Cyclo(Gly-L-Pro) and the safety of laboratory personnel.
Handling
-
Ventilation : Always handle Cyclo(Gly-L-Pro) in a well-ventilated area. A chemical fume hood is recommended to minimize the inhalation of any fine particles.
-
Avoid Contact : Prevent direct contact with skin, eyes, and clothing.[2]
-
Minimize Dust : Take care to minimize the generation of dust when handling the solid compound.
-
Emergency Procedures :
-
Eye Contact : Immediately flush eyes with plenty of running water for 10 to 15 minutes, holding the eyelids open. Consult an ophthalmologist.[2]
-
Skin Contact : Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[2]
-
Ingestion : If the person is conscious, rinse their mouth with water. Seek medical attention.[2]
-
Inhalation : If dust is inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Storage
-
Temperature : Store the compound in a freezer at -20°C.[1][3]
-
Container : Keep the container tightly sealed.[3]
-
Environment : Store in a dry place, away from moisture.[3][4]
Disposal Plan
All waste containing Cyclo(Gly-L-Pro) must be treated as chemical waste and disposed of according to institutional and local environmental regulations. Do not dispose of it down the drain or in regular trash.
-
Waste Identification : Characterize all waste containing Cyclo(Gly-L-Pro), including the pure compound, solutions, and any contaminated materials (e.g., gloves, weighing paper), as chemical waste.
-
Segregation : Keep Cyclo(Gly-L-Pro) waste separate from other waste streams to avoid potential reactions.
-
Containerization : Use clearly labeled, sealed, and appropriate containers for chemical waste.
-
Decontamination : Decontaminate any labware or equipment that has come into contact with the compound by triple-rinsing. The rinsate must be collected and treated as hazardous waste.
-
Professional Disposal : Arrange for a licensed chemical waste disposal service to collect the waste.
Key Safety and Physical Data
The following table summarizes important safety and physical information for Cyclo(Gly-L-Pro).
| Property | Value |
| CAS Number | 3705-27-9 |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol [1] |
| Form | Powder[1] |
| Appearance | White to off-white solid[3] |
| Solubility | DMSO: >10 mg/mL[1][3] |
| Storage Temperature | -20°C[1][3] |
| WGK (Water Hazard Class) | 3[1] |
Experimental Protocols and Workflows
To ensure safe and effective use of Cyclo(Gly-L-Pro) in a research setting, a clear and logical workflow should be followed. The diagrams below illustrate the recommended procedures for handling and disposal.
Caption: Step-by-step workflow for the safe handling of Cyclo(Gly-L-Pro).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
